Maysin
描述
(6R)-2,6-anhydro-1-deoxy-5-O-(6-deoxy-alpha-D-mannopyranosyl)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-6-yl]-D-xylo-hex-3-ulose is a natural product found in Zea mays and Petrorhagia dubia with data available.
See also: Corn silk (part of).
Structure
3D Structure
属性
CAS 编号 |
70255-49-1 |
|---|---|
分子式 |
C27H28O14 |
分子量 |
576.5 g/mol |
IUPAC 名称 |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2R,3S,4S,6S)-4-hydroxy-6-methyl-5-oxo-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C27H28O14/c1-8-20(33)23(36)26(41-27-24(37)22(35)19(32)9(2)39-27)25(38-8)18-14(31)7-16-17(21(18)34)13(30)6-15(40-16)10-3-4-11(28)12(29)5-10/h3-9,19,22-29,31-32,34-37H,1-2H3/t8-,9+,19+,22-,23+,24-,25+,26-,27+/m0/s1 |
InChI 键 |
GKLSYIMLZDYQBJ-CGOKOBCESA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(=O)C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)C)O)O)O)O |
手性 SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@@H](C(=O)[C@@H](O[C@@H]2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)C)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C(=O)C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)C)O)O)O)O |
外观 |
Solid powder |
熔点 |
225°C |
物理描述 |
Solid |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Maysin |
产品来源 |
United States |
Foundational & Exploratory
The Molecular Siege: An In-depth Technical Guide to the Mechanism of Action of Maysin Against the Corn Earworm (Helicoverpa zea)
Abstract
The corn earworm, Helicoverpa zea, represents a significant and persistent threat to maize (Zea mays) cultivation, inflicting substantial economic losses annually. The intricate coevolution of this host-pest relationship has led to the development of sophisticated plant defense mechanisms. Among these, the accumulation of the C-glycosyl flavone maysin in maize silks stands out as a potent and well-characterized defense against earworm larvae. This in-depth technical guide provides a comprehensive exploration of the multifaceted mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development and crop protection. We will delve into the biochemical interactions within the insect midgut, the consequential physiological and developmental disruptions, and the genetic underpinnings of this compound biosynthesis in maize. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the study of this plant-insect interaction, empowering researchers to further unravel and leverage this natural defense system.
Introduction: The Corn Earworm Challenge and a Natural Solution
Helicoverpa zea is a highly polyphagous insect pest, with its larval stage causing the most significant damage to a wide range of agricultural crops. In maize, the primary mode of infestation begins with the oviposition of eggs on the silks. Upon hatching, the neonate larvae feed on the silks as they migrate towards the developing kernels, causing direct yield loss and creating entry points for secondary fungal infections.[1] The economic impact of the corn earworm necessitates robust and sustainable control strategies.
Over-reliance on synthetic insecticides has raised environmental and resistance concerns, spurring interest in host plant resistance. Maize has evolved a variety of defense strategies, including the production of secondary metabolites that deter or intoxicate herbivores.[2] this compound, a C-glycosyl flavone, is a key antibiotic compound found in the silks of resistant maize genotypes that effectively inhibits the growth and development of corn earworm larvae.[3] Understanding the precise mechanism of action of this compound is paramount for its effective deployment in breeding programs and for the potential development of novel, bio-inspired insecticides.
The Molecular Battlefield: this compound's Mechanism of Action in the Larval Midgut
The primary theater of action for this compound is the midgut of the H. zea larva. Ingested with the silk, this compound unleashes a multi-pronged attack on the insect's digestive physiology and overall homeostasis. The proposed mechanisms can be broadly categorized into antinutritive effects and the induction of oxidative stress.
Antinutritive Effects: Starvation by Molecular Sequestration
One of the primary and most well-documented effects of this compound is its ability to act as an antinutritive agent.[4] This is achieved through the binding of this compound to essential dietary components, particularly amino acids, rendering them unavailable for absorption and utilization by the insect.[1] This molecular sequestration effectively leads to a state of starvation, even when the larva is actively feeding.
The precise biochemical nature of this interaction is thought to involve the formation of hydrogen bonds and other non-covalent interactions between the hydroxyl groups of the this compound molecule and the functional groups of amino acids. This binding is particularly significant for essential amino acids that the insect cannot synthesize de novo. The depletion of these critical building blocks of proteins severely hampers larval growth and development.
Induction of Oxidative Stress: A Pro-oxidant Assault
Beyond its antinutritive properties, emerging evidence suggests that flavonoids, including this compound, can act as pro-oxidants within the insect midgut.[5] The alkaline environment of the lepidopteran midgut is conducive to the autoxidation of flavonoids, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.
This surge in ROS overwhelms the insect's endogenous antioxidant defense systems, which include enzymes like superoxide dismutase (SOD) and catalase (CAT).[6] The resulting oxidative stress inflicts widespread damage to cellular components, including lipids, proteins, and DNA. Lipid peroxidation, in particular, can compromise the integrity of the midgut epithelial cell membranes, leading to impaired nutrient absorption and increased susceptibility to pathogens.
Physiological Consequences for the Corn Earworm
The biochemical onslaught initiated by this compound manifests in a cascade of detrimental physiological effects on H. zea larvae. These consequences are readily observable and quantifiable, serving as key endpoints in bioassays.
-
Growth Inhibition: The most prominent effect of this compound ingestion is a significant reduction in larval growth rate and overall body weight.[7] This is a direct consequence of the combined effects of nutrient deprivation and cellular damage.
-
Delayed Development: Larvae feeding on this compound-rich diets exhibit prolonged developmental times, often failing to reach pupation.[8] This developmental arrest is a critical factor in reducing the pest population in the field.
-
Increased Mortality: At sufficiently high concentrations, this compound is lethal to corn earworm larvae.[9] Mortality can result from starvation, severe midgut damage, or a combination of physiological stressors.
| Physiological Effect | Underlying Mechanism(s) | Key References |
| Growth Inhibition | Antinutrition (amino acid binding), Oxidative stress | [1][7] |
| Delayed Development | Nutrient deficiency, Cellular damage | [8] |
| Increased Mortality | Starvation, Midgut epithelial damage | [9] |
The Genetic Blueprint: Biosynthesis of this compound in Maize
The production of this compound in maize silks is a genetically controlled trait, governed by a number of quantitative trait loci (QTLs).[3] The most significant of these is the pericarp color1 (p1) gene, which encodes an R2R3-MYB transcription factor.[4] The p1 gene acts as a key regulator of the flavonoid biosynthetic pathway, activating the expression of structural genes responsible for the synthesis of this compound and related compounds.
The biosynthetic pathway itself is a branch of the broader phenylpropanoid pathway. It involves a series of enzymatic steps that convert phenylalanine into the flavone backbone, which is then glycosylated to form this compound.
Caption: Simplified this compound biosynthetic pathway in maize, highlighting key enzymes and the regulatory role of the p1 gene.
Experimental Protocols for the Investigation of this compound's Mechanism of Action
To facilitate further research in this area, we provide the following detailed, step-by-step protocols for key experiments.
Corn Earworm Growth Inhibition Bioassay
This protocol details a diet-incorporation bioassay to assess the impact of this compound-containing extracts on the growth and survival of H. zea larvae.
Workflow Diagram:
Caption: Workflow for the corn earworm growth inhibition bioassay.
Methodology:
-
Preparation of this compound Extract:
-
Collect fresh maize silks from a high-maysin line and a null-maysin control line.
-
Lyophilize the silks to dryness and grind into a fine powder.
-
Extract the powder with 80% methanol at a ratio of 1:10 (w/v) for 24 hours at 4°C with constant agitation.
-
Centrifuge the extract at 10,000 x g for 15 minutes and collect the supernatant.
-
Concentrate the supernatant under vacuum to remove the methanol, then lyophilize the aqueous fraction to obtain a dry powder.
-
-
Diet Incorporation:
-
Prepare a standard artificial diet for H. zea.
-
While the diet is still liquid and has cooled to approximately 50°C, incorporate the lyophilized this compound extract at various concentrations (e.g., 0.1%, 0.25%, 0.5% w/v).
-
Prepare a control diet with an equivalent amount of extract from the null-maysin line.
-
-
Bioassay Procedure:
-
Dispense 1.5 mL of the diet into each well of a 24-well bioassay plate.
-
Allow the diet to solidify.
-
Place one neonate H. zea larva (previously starved for 4-6 hours) into each well.
-
Seal the plates with a breathable membrane.
-
Incubate the plates at 27 ± 1°C with a 14:10 (L:D) photoperiod.
-
Record larval weight and mortality every 48 hours for 10-12 days.
-
Quantification of this compound in Maize Silks by HPLC-UV
This protocol provides a robust method for the quantification of this compound content in maize silk tissue.
Methodology:
-
Sample Preparation:
-
Collect and lyophilize maize silks as described in section 5.1.1.
-
Accurately weigh approximately 100 mg of ground silk tissue into a microcentrifuge tube.
-
Add 1 mL of 80% methanol and vortex thoroughly.
-
Extract for 2 hours at room temperature with occasional vortexing.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 15% B
-
5-25 min: 15-40% B
-
25-30 min: 40-100% B
-
30-35 min: 100% B
-
35-40 min: 100-15% B
-
40-45 min: 15% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 350 nm.
-
Quantification: Prepare a standard curve using a purified this compound standard.
-
Analysis of Hemolymph Amino Acids
This protocol describes the collection of hemolymph from H. zea larvae and the subsequent analysis of free amino acid content.
Methodology:
-
Hemolymph Collection:
-
Anesthetize fourth-instar larvae by chilling on ice for 10-15 minutes.
-
Clean the surface of the larva with 70% ethanol.
-
Using a fine-tipped needle, carefully puncture a proleg.
-
Gently squeeze the larva to exude a droplet of hemolymph.
-
Collect the hemolymph (typically 5-10 µL) into a chilled microcapillary tube containing a small amount of phenylthiourea to prevent melanization.[10]
-
Immediately transfer the hemolymph to a microcentrifuge tube on ice.
-
-
Sample Preparation for Amino Acid Analysis:
-
Add 100 µL of ice-cold 10% trichloroacetic acid to the hemolymph to precipitate proteins.
-
Vortex and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube for derivatization and analysis.
-
-
Amino Acid Analysis:
-
Amino acid analysis can be performed using pre-column derivatization with a reagent such as o-phthalaldehyde (OPA) followed by separation and detection using reverse-phase HPLC with fluorescence detection.[4] Alternatively, capillary electrophoresis with laser-induced fluorescence detection can be employed for high-sensitivity analysis of small sample volumes.[11][12]
-
Assessment of Oxidative Stress
These protocols outline methods for measuring the activity of key antioxidant enzymes and the extent of lipid peroxidation in larval tissues.
Methodology:
-
Tissue Homogenization:
-
Dissect the midguts from fourth-instar larvae in ice-cold phosphate-buffered saline (PBS).
-
Homogenize the tissue in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4) on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for enzyme and lipid peroxidation assays.
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
-
Superoxide Dismutase (SOD) Activity Assay:
-
Catalase (CAT) Activity Assay:
-
CAT activity is determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) spectrophotometrically at 240 nm.[9]
-
-
Lipid Peroxidation (TBARS) Assay:
-
Lipid peroxidation is assessed by measuring the formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA).[15][16] The sample is reacted with thiobarbituric acid at high temperature and acidic pH, and the resulting pink chromogen is measured spectrophotometrically at 532 nm.[17]
-
Conclusion and Future Directions
The mechanism of action of this compound against the corn earworm is a compelling example of a sophisticated plant defense strategy. The dual action of antinutrition and pro-oxidant activity creates a formidable barrier to herbivory. A thorough understanding of this mechanism, facilitated by the robust experimental protocols outlined in this guide, is essential for the continued development of insect-resistant maize varieties.
Future research should focus on several key areas:
-
Identification of specific this compound-binding proteins in the insect midgut: This would provide a more detailed understanding of the antinutritive mechanism.
-
Transcriptomic and proteomic analysis of the corn earworm midgut in response to this compound: This will reveal the full spectrum of physiological responses and potential detoxification mechanisms.
-
Synergistic effects of this compound with other plant defense compounds: Investigating these interactions could lead to the development of even more potent resistance strategies.
By continuing to unravel the intricacies of the this compound-corn earworm interaction, we can pave the way for more sustainable and effective pest management in one of the world's most important crops.
References
- 1. lornajane.net [lornajane.net]
- 2. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 3. Developing a Feeding Assay System for Evaluating the Insecticidal Effect of Phytochemicals on Helicoverpa armigera [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] A spectrophotometric assay for superoxide dismutase activities in crude tissue fractions. | Semantic Scholar [semanticscholar.org]
- 7. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5866317A - Method for collecting hemolymph of insects - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. A spectrophotometric assay for superoxide dismutase activities in crude tissue fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A spectrophotometric assay for superoxide dismutase activities in crude tissue fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. redalyc.org [redalyc.org]
- 14. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 15. mdpi.com [mdpi.com]
- 16. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
- 17. ethosbiosciences.com [ethosbiosciences.com]
An In-Depth Technical Guide to Maysin: Chemical Structure, Properties, and Biological Activities
Introduction: Maysin, a Flavonoid of Growing Significance
This compound is a naturally occurring C-glycosyl flavone found predominantly in the silks of maize (Zea mays L.)[1]. Historically recognized for its role in conferring natural resistance to the corn earworm (Helicoverpa zea), this compound is emerging as a molecule of significant interest to the pharmaceutical and nutraceutical industries[1]. Its diverse biological activities, including antioxidant, anti-cancer, neuroprotective, and immunomodulatory properties, have positioned it as a promising lead compound for drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and biological activities of this compound, along with detailed experimental protocols for its extraction, purification, and quantification.
Chemical Structure and Physicochemical Properties
This compound, with the chemical formula C₂₇H₂₈O₁₄, is structurally defined as 2′′-O-α-L-rhamnosyl-6-C-(6-deoxy-xylo-hexos-4-ulosyl)-luteolin. It is a flavone C-glycoside, meaning a sugar moiety is attached to the flavonoid backbone via a carbon-carbon bond, a feature that contributes to its stability. The aglycone portion of this compound is luteolin, a common flavonoid with known antioxidant properties. The sugar component is a disaccharide composed of a rhamnose unit ether-linked to a modified fucose (keto-fucose) residue.
The presence of numerous hydroxyl groups in its structure suggests its potential for hydrogen bonding, influencing its solubility and interaction with biological targets.
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₂₈O₁₄ | [2] |
| Molecular Weight | 576.5 g/mol | [2] |
| Melting Point | Approx. 225 °C (with decomposition) | [3] |
| Solubility | Soluble in methanol, ethanol, and DMSO. Limited solubility in water. | [4][5] |
| UV-Vis λmax | ~270 nm, ~350 nm (in methanol) | [6] |
| Appearance | Yellowish solid | [5] |
Table 1: Physicochemical Properties of this compound
Biosynthesis of this compound in Maize
The biosynthesis of this compound is a branch of the well-characterized flavonoid pathway. The process is initiated from the general phenylpropanoid pathway, leading to the formation of the flavanone naringenin. A series of enzymatic reactions, including hydroxylation and glycosylation, ultimately yield this compound. Key genes and enzymes involved in this pathway have been identified, including those encoded by the p1 locus, which regulates several structural genes in the pathway. The final steps involve the C-glycosylation of luteolin to form isoorientin, followed by rhamnosylation and subsequent modification of the sugar moiety to produce this compound. The "salmon silks" phenotype in some maize varieties, which lack this compound, has been instrumental in elucidating the genetic control of this pathway.
Biological Activities and Potential Therapeutic Applications
Insecticidal Activity
The primary and most well-documented biological role of this compound is its insecticidal activity against the corn earworm. This compound acts as an antifeedant and growth inhibitor. When ingested by the larvae, it is thought to interfere with essential metabolic processes, leading to reduced growth, delayed development, and increased mortality. This natural defense mechanism has been a key focus for developing insect-resistant maize varieties through conventional breeding and genetic engineering.
Antioxidant Properties
This compound exhibits significant antioxidant activity, attributed to the phenolic hydroxyl groups in its luteolin backbone. It can effectively scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and inhibit lipid peroxidation[7]. However, studies have shown that its antioxidant capacity is somewhat lower than its aglycone, luteolin, suggesting that the glycosidic moieties may influence its radical-scavenging ability[1][7]. The antioxidant properties of this compound contribute to its potential applications in preventing and treating diseases associated with oxidative stress.
Anti-Cancer Activity
Emerging research has highlighted the potential of this compound as an anti-cancer agent. It has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines[3][8]. The underlying mechanisms involve the modulation of key signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways[9]. By inhibiting these pro-survival pathways, this compound can sensitize cancer cells to apoptotic stimuli.
Neuroprotective and Immunomodulatory Effects
Preliminary studies suggest that this compound possesses neuroprotective properties, potentially by mitigating oxidative stress-induced neuronal cell death. Furthermore, it has demonstrated immunomodulatory effects by influencing the activity of immune cells such as macrophages. These findings open up new avenues for investigating this compound's therapeutic potential in neurodegenerative diseases and inflammatory conditions.
Experimental Protocols
Extraction and Purification of this compound from Corn Silk
This protocol describes a robust method for the extraction and purification of this compound from dried corn silk, adapted from established procedures[7][10].
Materials:
-
Dried corn silk, finely ground
-
Methanol (reagent grade)
-
Ethanol (70%, v/v)
-
Silica gel (60-120 mesh) for column chromatography
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
-
Filter paper
Step-by-Step Methodology:
-
Extraction: a. Weigh 100 g of finely ground, dried corn silk and place it in a 2 L Erlenmeyer flask. b. Add 1 L of 70% ethanol to the flask. c. Reflux the mixture at 70-80°C for 4-6 hours with constant stirring[7]. d. Allow the mixture to cool to room temperature and then filter it through Whatman No. 1 filter paper to separate the extract from the solid residue. e. Repeat the extraction process on the residue with another 1 L of 70% ethanol to maximize the yield. f. Combine the filtrates from both extractions.
-
Concentration: a. Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. b. Continue the evaporation until a viscous, dark syrup is obtained.
-
Purification by Column Chromatography: a. Prepare a silica gel slurry in a suitable non-polar solvent (e.g., hexane) and pack it into a glass column (e.g., 5 cm diameter, 50 cm length). b. Dissolve a portion of the concentrated crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. c. Allow the solvent to evaporate completely, leaving the extract adsorbed onto the silica gel. d. Carefully load the silica gel with the adsorbed extract onto the top of the prepared column. e. Elute the column with a gradient of increasing polarity, starting with a non-polar solvent and gradually increasing the proportion of a more polar solvent (e.g., a gradient of ethyl acetate in hexane, followed by a gradient of methanol in ethyl acetate). f. Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v). g. Combine the fractions containing this compound (identified by comparison with a standard, if available, or by subsequent analytical characterization). h. Evaporate the solvent from the combined fractions to obtain purified this compound.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This section outlines a validated HPLC method for the quantification of this compound in corn silk extracts[11][12][13].
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Start with 10% acetonitrile and increase linearly to 50% over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 350 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Step-by-Step Methodology:
-
Standard Preparation: a. Accurately weigh a known amount of purified this compound standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). b. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: a. Prepare a corn silk extract as described in the extraction protocol. b. Accurately weigh a known amount of the dried extract and dissolve it in a known volume of methanol. c. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Analysis: a. Inject the standard solutions into the HPLC system and record the peak areas. b. Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards. c. Inject the prepared sample solution and record the peak area for this compound. d. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. e. Calculate the this compound content in the original corn silk extract (e.g., in mg/g of extract).
Method Validation:
The HPLC method should be validated according to ICH guidelines to ensure its reliability[6][13][14][15][16]. Key validation parameters include:
-
Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99.
-
Accuracy: Determined by recovery studies, spiking a blank matrix with known concentrations of this compound.
-
Precision: Evaluated by analyzing replicate samples to determine the repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability of the method to exclusively measure this compound in the presence of other components in the extract.
Analytical Characterization Techniques
The structural elucidation and confirmation of purified this compound rely on a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is commonly used to determine the molecular weight of this compound[1]. Fragmentation patterns in tandem MS (MS/MS) can provide structural information, such as the loss of the rhamnose moiety, resulting in a characteristic fragment[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the complete structural elucidation of this compound, providing detailed information about the connectivity of atoms and the stereochemistry of the molecule[11][17][18][19].
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a solvent like methanol exhibits characteristic absorption maxima, which can be used for its detection and quantification[6].
Conclusion and Future Perspectives
This compound stands out as a multifaceted flavonoid with a well-established role in plant defense and a burgeoning potential in human health. Its unique chemical structure underpins a range of biological activities that warrant further investigation for therapeutic applications. The methodologies outlined in this guide provide a solid foundation for researchers to extract, purify, and quantify this compound, facilitating further exploration of its pharmacological properties and potential for drug development. As our understanding of its mechanisms of action deepens, this compound may transition from a natural insecticide to a valuable component in the arsenal against various human diseases.
References
- 1. High this compound corn silk extract reduces body weight and fat deposition in C57BL/6J mice fed high-fat diets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic evaluation of myristicin on apoptosis and cell cycle regulation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. KR101201628B1 - Method for extracting of corn silk comprising high this compound content - Google Patents [patents.google.com]
- 8. Sesamin induces cell cycle arrest and apoptosis through p38/C-Jun N-terminal kinase mitogen-activated protein kinase pathways in human colorectal cancer cells [pubmed.ncbi.nlm.nih.gov]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. iaajournals.org [iaajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. pharmtech.com [pharmtech.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 19. pubs.acs.org [pubs.acs.org]
The Multifaceted Biological Activities of Maysin and Its Derivatives: A Technical Guide for Researchers
This guide provides an in-depth exploration of the biological activities of maysin, a C-glycosyl flavone found predominantly in corn silk, and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific understanding with practical, field-proven insights into the experimental methodologies used to elucidate these activities. We will delve into the molecular mechanisms, comparative analyses, and potential therapeutic applications of these promising natural compounds.
Introduction to this compound: A Flavonoid of Growing Interest
This compound, a flavone C-glycoside derived from luteolin, has emerged from the realm of traditional medicine into the focus of modern scientific investigation.[1] Historically a component of herbal remedies, rigorous studies have now begun to uncover the molecular basis for its diverse biological effects. This guide will navigate the key bioactivities of this compound and its derivatives, including their immunomodulatory, anticancer, antioxidant, and neuroprotective properties, providing a comprehensive resource for researchers seeking to explore their therapeutic potential.
Immunomodulatory Effects: Orchestrating the Innate Immune Response
One of the most well-characterized biological activities of this compound is its ability to stimulate the innate immune system, particularly macrophages. This section will detail the signaling pathways activated by this compound and provide a foundational protocol for assessing its immunostimulatory potential.
Molecular Mechanism of Macrophage Activation
This compound has been shown to activate macrophages, leading to the secretion of pro-inflammatory cytokines and the production of nitric oxide, key events in the early innate immune response.[2][3] This activation is not a random event but a finely tuned process involving several key signaling pathways. This compound treatment of macrophage cell lines, such as RAW 246.7, has been demonstrated to trigger the phosphorylation of Akt and Mitogen-Activated Protein Kinases (MAPKs), specifically ERK and JNK.[2][4] This upstream signaling cascade culminates in the activation and subsequent nuclear translocation of the transcription factor NF-κB.[2][4] Once in the nucleus, NF-κB orchestrates the transcription of genes encoding pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and inducible Nitric Oxide Synthase (iNOS).[2][4]
Experimental Protocol: Assessing Immunostimulatory Activity
To quantitatively assess the immunostimulatory effects of this compound, a combination of cell-based assays is employed. Here, we outline a general workflow.
2.2.1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW 264.7 is a standard model.
-
Culture Conditions: Maintain cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Seed cells in appropriate plates (e.g., 96-well for viability assays, 6-well for protein extraction). After 24 hours, treat cells with varying concentrations of this compound (e.g., 1-100 µg/mL). Include a vehicle control (e.g., DMSO) and a positive control (e.g., lipopolysaccharide, LPS).
2.2.2. Measurement of TNF-α Production by ELISA:
This assay quantifies the amount of secreted TNF-α in the cell culture supernatant.
-
Sample Collection: After the desired incubation time (e.g., 24 hours), collect the cell culture supernatant.
-
ELISA Procedure: Utilize a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions. Briefly:
-
Coat a 96-well plate with a capture antibody specific for mouse TNF-α.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Wash again and add a substrate that will be converted by the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to calculate the concentration of TNF-α in the samples.
2.2.3. Western Blot Analysis of NF-κB Pathway Activation:
This technique is used to detect the levels of key proteins in the NF-κB signaling pathway.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using a buffer that separates cytoplasmic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of each fraction using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of IκBα and p65. Use an antibody for a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B for nuclear extracts) to ensure equal protein loading.
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The increase in phosphorylated proteins and the presence of p65 in the nuclear fraction indicate pathway activation.
Anticancer Properties: Inducing Apoptosis in Malignant Cells
This compound has demonstrated cytotoxic effects against various human cancer cell lines, with a particularly detailed mechanism elucidated in prostate cancer.
Molecular Mechanism of Apoptosis Induction
In androgen-independent human prostate cancer cells (PC-3), this compound induces apoptosis through a mitochondria-dependent pathway.[2][5][6] Treatment with this compound leads to a dose-dependent reduction in cell viability.[2] Mechanistically, this compound triggers the depolarization of the mitochondrial membrane potential, a key initiating event in the intrinsic apoptotic cascade.[2][6] This is accompanied by a decrease in the expression of the anti-apoptotic protein Bcl-2 and the precursor form of caspase-3 (pro-caspase-3).[2][6] Furthermore, this compound has been shown to inhibit the phosphorylation of Akt and ERK, two crucial kinases in signaling pathways that promote cancer cell survival and proliferation.[2][6] The culmination of these events is the fragmentation of DNA and apoptotic cell death.[2]
Experimental Protocol: Assessing Anticancer Activity
3.2.1. Cell Viability Assessment using MTT Assay:
The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., PC-3, A549, SK-OV-3, HCT-15) in a 96-well plate at a predetermined optimal density.[7] Allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[8][9][10]
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[8][11]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm.[9]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.
3.2.2. Apoptosis Detection by Annexin V-FITC/PI Staining:
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound as described above. Harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Antioxidant and Neuroprotective Roles
This compound also exhibits significant antioxidant properties, which likely contribute to its neuroprotective effects.
Antioxidant Mechanism
This compound's antioxidant activity has been demonstrated through various in vitro assays. It shows potent 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity, outperforming the well-known antioxidant rutin in some studies.[12][13] this compound also exhibits a high capacity for inhibiting lipid peroxidation.[12][14] The antioxidant potential of flavonoids is often attributed to their chemical structure, particularly the number and arrangement of hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals. However, glycosylation can impact this activity; in the case of this compound, its glycosidic moieties lead to a more moderate DPPH scavenging activity compared to its aglycone, luteolin.[13]
Neuroprotective Effects and a Potential Role in Neurodegenerative Disease Models
The antioxidant properties of this compound are closely linked to its neuroprotective effects. In human neuroblastoma SK-N-MC cells, this compound pretreatment has been shown to protect against oxidative stress-induced apoptotic cell death.[4][15] It achieves this by reducing intracellular reactive oxygen species (ROS) levels and upregulating the expression of antioxidant enzymes.[4]
Interestingly, a mixture of this compound and its derivatives, including luteolin, isoorientin, rhamnosylisoorientin, and derhamnosylthis compound, has shown promise in a mouse model of Alzheimer's disease.[1][16][17] This extract was found to reduce the burden of amyloid-beta plaques and fibrils in the hippocampus and cortex of transgenic mice.[1][16] The proposed mechanism involves the induction of a humoral immune response with a shift towards anti-inflammatory Th2 cytokines.[16]
This compound Derivatives: Expanding the Bioactivity Profile
While much of the research has focused on this compound, its derivatives are also of significant interest. These derivatives often involve modifications to the glycosidic moieties attached to the luteolin backbone.
Known Derivatives and Their Activities
-
Luteolin, Isoorientin, Rhamnosylisoorientin, and Derhamnosylthis compound: As mentioned, this group of compounds found in centipedegrass extract has demonstrated neuroprotective effects in an Alzheimer's disease model.[1][16][17]
-
C-4''-Hydroxy Derivatives: Reduced derivatives of this compound and 3'-methoxythis compound have been isolated from corn silks, expanding the library of known this compound-related compounds.[18][19]
Synthesis of this compound Derivatives
The chemical synthesis of this compound and its derivatives is complex due to the intricate stereochemistry of the glycosidic linkages. However, the synthesis of flavonoid derivatives, in general, is an active area of research to create novel compounds with enhanced bioactivity. A general approach to flavonoid derivative synthesis is not available in the provided search results.
Quantitative Data Summary
| Biological Activity | Assay | Cell Line/Model | Key Findings | Reference |
| Immunomodulatory | ELISA | RAW 264.7 | This compound (100 µg/mL) increased TNF-α secretion 11.2-fold. | [2][3] |
| Western Blot | RAW 264.7 | This compound (100 µg/mL) increased iNOS production 4.2-fold. | [2][3] | |
| Anticancer | MTT Assay | PC-3 | This compound (200 µg/mL) reduced cell viability by 87%. | [2] |
| MTT Assay | SK-MEL-2 | ED50: 16.83 µg/mL | [7][13] | |
| MTT Assay | HCT-15 | ED50: 32.09 µg/mL | [7][13] | |
| Antioxidant | DPPH Scavenging | In vitro | This compound had higher activity than rutin at 0.5 mg/mL. | [12][13] |
| NBT Reduction | In vitro | This compound (0.1 mg/mL) showed 12.02% reduction activity. | [12][14] | |
| Neuroprotection | ELISA | Alzheimer's Mouse Model | This compound-containing extract reduced soluble Aβ42 by ~70%. | [16] |
Future Directions and Conclusion
This compound and its derivatives represent a compelling class of natural products with a broad spectrum of biological activities. The well-defined mechanisms of their immunomodulatory and anticancer effects, particularly the involvement of key signaling pathways like NF-κB, Akt, and MAPKs, provide a solid foundation for further drug development efforts. The neuroprotective potential of this compound derivatives in preclinical models of Alzheimer's disease is particularly exciting and warrants further investigation.
Future research should focus on the isolation and characterization of individual this compound derivatives to perform head-to-head comparisons of their bioactivities with the parent compound. The development of efficient synthetic routes to these derivatives will be crucial for enabling structure-activity relationship studies and optimizing their therapeutic properties. While no clinical trials involving this compound or its derivatives have been identified to date, the robust preclinical data, especially in the areas of cancer and neurodegeneration, suggest that these compounds hold significant promise for future clinical translation. This guide serves as a comprehensive starting point for researchers poised to unlock the full therapeutic potential of these remarkable flavonoids.
References
- 1. This compound and Its Flavonoid Derivative from Centipedegrass Attenuates Amyloid Plaques by Inducting Humoral Immune Response with Th2 Skewed Cytokine Response in the Tg (APPswe, PS1dE9) Alzheimer’s Mouse Model | PLOS One [journals.plos.org]
- 2. Corn silk this compound induces apoptotic cell death in PC-3 prostate cancer cells via mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Neuroprotective effects of corn silk this compound via inhibition of H2O2-induced apoptotic cell death in SK-N-MC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. Radical Scavenging Activity and Cytotoxicity of this compound(C-glycosylflavone) isolated from Silks of Zea mays L. -KOREAN JOURNAL OF CROP SCIENCE | Korea Science [koreascience.kr]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound and Its Flavonoid Derivative from Centipedegrass Attenuates Amyloid Plaques by Inducting Humoral Immune Response with Th2 Skewed Cytokine Response in the Tg (APPswe, PS1dE9) Alzheimer’s Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound and Its Flavonoid Derivative from Centipedegrass Attenuates Amyloid Plaques by Inducting Humoral Immune Response with Th2 Skewed Cytokine Response in the Tg (APPswe, PS1dE9) Alzheimer's Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New C-4-hydroxy derivatives of this compound and 3'-methoxythis compound isolated from corn silks (Zea mays) | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Natural Sourcing, Extraction, and Analysis of Maysin for Research Applications
Abstract
Maysin, a flavone C-glycoside, has garnered significant scientific interest due to its potent natural insecticidal properties and emerging therapeutic potential. Primarily biosynthesized in the silks of maize (Zea mays L.), this compound serves as a critical defense mechanism against pests like the corn earworm (Helicoverpa zea).[1][2][3] Beyond its agricultural relevance, recent studies have illuminated its bioactivities, including neuroprotective, immunomodulatory, and anti-obesity effects, making it a compelling molecule for drug development.[4][5][6] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, covering the biological origins and biosynthesis of this compound, detailed protocols for its extraction and purification, and robust analytical methods for its quantification. The methodologies are presented with a focus on the underlying scientific principles to empower researchers to adapt and optimize these processes for their specific applications.
Biological Foundation: Natural Sources and Biosynthesis
Primary Natural Sources
The predominant and most commercially viable source of this compound is the silk of maize (Zea mays).[1][7] While also identified in other plants like Petrorhagia velutina, the concentration in corn silk is exceptionally high, where it can constitute up to 2% or more of the silk's dry weight in selectively bred varieties.[8][9] Within the maize plant, this compound is most abundant in the silks, the female flowers that emerge from the top of the ear.[1][9] Its primary biological function is to protect the developing kernels by deterring insect larvae. The mechanism of its insecticidal action involves binding to essential amino acids in the insect's gut, which disrupts nutrient absorption and effectively leads to starvation.[1]
Genetic and Environmental Determinants of this compound Content
The yield of this compound is not uniform across all maize cultivars; it is a genetically controlled trait influenced by multiple loci.[2][10]
-
Genetic Control: Quantitative Trait Locus (QTL) analysis has identified several key genes that regulate this compound production. The Pericarp Color1 (p1) gene, an R2R3-MYB transcription factor, is a master regulator, controlling the expression of downstream structural genes essential for the flavonoid pathway.[2] Allelic variations in p1 and other loci like colorless2 (c2) and white pollen1 (whp1) are directly correlated with the final concentration of this compound in the silks.[2]
-
Harvest Timing: The developmental stage of the corn silk is a critical factor. This compound concentration peaks during a specific window of silk development. A patented method for high-yield extraction specifies harvesting the silks between 7 and 15 days after their initial emergence for optimal this compound content.[11]
-
Environmental Stress: Abiotic factors can also modulate this compound biosynthesis. For instance, exposure to UV-B radiation has been shown to induce the accumulation of this compound and its precursors in maize leaves, suggesting its role in photoprotection.[9]
The this compound Biosynthetic Pathway
This compound is a product of the well-characterized flavonoid biosynthetic pathway. The process begins with the synthesis of flavanones, which are then converted to flavones. The final, unique steps involve C-glycosylation and further sugar modifications. The pathway is regulated by the p1 gene, which activates the transcription of key enzymes that complete the synthesis.
The key enzymatic steps leading from the precursor isoorientin to this compound are:
-
Rhamnosylation: The enzyme rhamnosyl transferase (encoded by the Sm2 gene, UGT91L1) transfers a rhamnose group to isoorientin.[3][12]
-
Dehydration: A UDP-rhamnose synthase (encoded by the Sm1 gene, RHS1) subsequently modifies the glucose moiety to form the final this compound structure.[3][12]
References
- 1. USDA ARS Online Magazine Vol. 45, No. 6 [agresearchmag.ars.usda.gov]
- 2. Quantitative trait loci for this compound synthesis in maize (Zea mays L.) lines selected for high silk this compound content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of Maize salmon silks Genes Involved in Insecticidal this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Immunomart [immunomart.com]
- 6. Immunostimulating activity of this compound isolated from corn silk in murine RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radical Scavenging Activity and Cytotoxicity of this compound(C-glycosylflavone) isolated from Silks of Zea mays L. -KOREAN JOURNAL OF CROP SCIENCE | Korea Science [koreascience.kr]
- 8. This compound | C27H28O14 | CID 70698181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. KR101201628B1 - Method for extracting of corn silk comprising high this compound content - Google Patents [patents.google.com]
- 12. academic.oup.com [academic.oup.com]
Maysin degradation products and stability analysis
An In-Depth Technical Guide to the Stability Analysis and Degradation Pathways of Maysin
Executive Summary
This compound, a flavone C-glycoside found predominantly in corn silk, has garnered significant scientific interest for its diverse biological activities, including potent antioxidant, anti-inflammatory, and insecticidal properties.[1][2][3][4] As research progresses towards its potential application in pharmaceuticals, nutraceuticals, and agrochemicals, a comprehensive understanding of its chemical stability is paramount. The degradation of this compound can lead to a loss of efficacy and the formation of potentially undesirable byproducts. This technical guide, designed for researchers, scientists, and drug development professionals, provides a holistic framework for investigating the degradation products and stability of this compound. It moves beyond standard protocols to explain the causal mechanisms behind experimental choices, offering a field-proven approach to designing and executing robust stability-indicating studies in line with regulatory expectations.
Introduction to this compound: A Bioactive Flavonoid
Chemical Identity and Structure
This compound is a complex flavonoid glycoside with the chemical formula C27H28O14.[2][3][5] Structurally, it is classified as a flavone, featuring a 2-phenylchromen-4-one backbone.[6] Its defining characteristic is the presence of two distinct sugar moieties attached to the luteolin aglycone. A key structural feature is the presence of both a highly stable C-glycosidic bond and a more labile O-glycosidic bond, a duality that governs its degradation behavior.[7][8]
Significance and Applications
This compound's biological significance was first highlighted by its role as a natural defense compound in corn, exhibiting potent antibiotic activity against the corn earworm (Helicoverpa zea).[1] Subsequent research has unveiled a broader spectrum of activities, including antioxidant and anti-inflammatory effects, positioning it as a promising candidate for therapeutic development.[2][3] Its presence in corn silk, a traditional medicinal herb, further underscores its potential value.[4]
The Stability Imperative
For any bioactive compound to be successfully developed, its stability profile must be rigorously characterized. Stability studies are not merely a regulatory formality; they are fundamental to ensuring that a product maintains its quality, efficacy, and safety over its intended shelf life.[9] Investigating this compound's degradation helps to:
-
Identify conditions that may compromise its activity.
-
Elucidate the structure of its primary degradation products.
-
Develop stable formulations and define appropriate storage conditions.
-
Establish a validated, stability-indicating analytical method for quality control.
Fundamental Aspects of this compound's Chemical Stability
The stability of this compound is intrinsically linked to its molecular structure, particularly its glycosidic linkages and the phenolic hydroxyl groups on its flavone core.
The Dichotomy of Glycosidic Linkages
This compound's structure contains both O- and C-glycosidic bonds, which exhibit markedly different stabilities.[7]
-
O-Glycosidic Bond: This bond, which links the two sugar moieties, is susceptible to hydrolysis under acidic or enzymatic conditions.[7] Its cleavage is often an initial step in the degradation cascade.
-
C-Glycosidic Bond: This bond directly connects a sugar to the flavonoid's aromatic A-ring. C-glycosidic linkages are significantly more resistant to both chemical and enzymatic hydrolysis compared to their O-linked counterparts.[8] This inherent stability is a key reason why C-glycosyl flavonoids can often be detected intact in human urine after oral consumption, having survived the acidic environment of the stomach and enzymatic action in the small intestine.[10][11] However, certain bacteria within the human colon are capable of cleaving this robust bond.[10]
Factors Influencing Flavonoid Stability
Like most phenolic compounds, this compound is susceptible to a range of environmental factors that can induce degradation. The primary factors of concern include:
-
pH: Extreme acidic or basic conditions can catalyze the hydrolysis of the O-glycosidic bond.
-
Temperature: Elevated temperatures accelerate the rates of all chemical reactions, including hydrolysis and oxidation, leading to faster degradation.[12]
-
Oxidizing Agents: The catechol (3',4'-dihydroxyphenyl) moiety on the B-ring of this compound is particularly vulnerable to oxidation.
-
Light: Exposure to UV or high-intensity visible light can provide the energy needed to initiate photochemical degradation reactions.
Predicted Degradation Pathways of this compound
While specific degradation pathways for this compound are not extensively detailed in the literature, we can predict the most probable routes based on the known chemistry of flavonoids and glycosides. These pathways are crucial for identifying potential degradants during stability studies.
-
Hydrolytic Degradation: Under acidic or basic conditions, the primary degradation event is the hydrolysis of the O-glycosidic linkage, releasing the terminal rhamnose sugar and yielding a C-glycosyl flavone intermediate. The more robust C-glycosidic bond is expected to remain intact under moderate hydrolytic stress.
-
Oxidative Degradation: The presence of the catechol group makes this compound susceptible to oxidation, which can lead to the formation of corresponding o-quinones. These quinones are highly reactive and can undergo further polymerization or other reactions, resulting in a complex mixture of degradation products.
-
Microbial Degradation: In biological systems, particularly the colon, microbial enzymes may cleave the C-glycosidic bond, releasing the luteolin aglycone.[10] This aglycone can then be further metabolized by ring fission, breaking down the flavonoid core into smaller phenolic acids.[13]
A Strategic Approach to Stability Analysis
A systematic stability testing program is essential and should be guided by principles outlined in the International Council for Harmonisation (ICH) guidelines.[9][14] The cornerstone of this program is the forced degradation study, which intentionally stresses the molecule to produce its likely degradants.
Rationale and Regulatory Context
Forced degradation, or stress testing, is a regulatory requirement (ICH Q1A) designed to achieve several key objectives:[15][16]
-
Identify Degradation Products: To determine the likely degradation products that could form under normal storage conditions.
-
Establish Degradation Pathways: To understand the chemical mechanisms by which the molecule degrades.
-
Validate Analytical Methods: To demonstrate that the chosen analytical method is "stability-indicating," meaning it can accurately measure the intact drug in the presence of its degradants, impurities, and excipients.[14]
Experimental Protocol: Forced Degradation Study
This protocol provides a self-validating system for assessing stability. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). Conditions should be adjusted (time, temperature, reagent concentration) if degradation is excessive or negligible.
Materials:
-
Pure this compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV/PDA detector
-
Photostability chamber (ICH Q1B compliant)[17]
-
Controlled temperature oven/water bath
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).
-
Control Sample: Dilute the stock solution with a 50:50 methanol:water mixture to a final concentration (e.g., 100 µg/mL). This is the unstressed (t=0) sample.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for a defined period (e.g., 2 hours).
-
Cool, neutralize with an equimolar amount of 0.1 M NaOH, and dilute to the final concentration.
-
Causality: This condition mimics exposure to an acidic environment and targets acid-labile bonds, primarily the O-glycosidic linkage.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for a defined period (e.g., 1 hour).
-
Cool, neutralize with an equimolar amount of 0.1 M HCl, and dilute to the final concentration.
-
Causality: Basic conditions test for susceptibility to base-catalyzed degradation, including hydrolysis and potential rearrangements of the flavonoid structure.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep at room temperature for a defined period (e.g., 24 hours).
-
Dilute to the final concentration.
-
Causality: This stressor specifically challenges the molecule's resilience to oxidation, targeting the electron-rich catechol B-ring.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled oven at 80°C for a set period (e.g., 48 hours).
-
Dissolve the stressed solid and dilute to the final concentration.
-
Causality: Evaluates the intrinsic thermal stability of the molecule in the solid state.
-
-
Photolytic Degradation:
-
Expose the this compound stock solution (in a photochemically transparent container, e.g., quartz) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A parallel sample wrapped in aluminum foil serves as a dark control.
-
Dilute to the final concentration.
-
Causality: Assesses the potential for degradation upon exposure to light during manufacturing, storage, or administration.
-
-
Analysis: Analyze all samples (control, acid, base, oxidative, thermal, photolytic) by a validated stability-indicating HPLC method.
Analytical Methodologies for Stability-Indicating Assays
The validity of any stability study hinges on the quality of the analytical method used. A stability-indicating method (SIM) is an assay that can accurately quantify the decrease in the active ingredient's concentration due to degradation.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is the workhorse technique for stability testing of flavonoids. Its ability to separate compounds based on polarity makes it ideal for resolving the parent this compound peak from its more polar or non-polar degradation products.
Protocol: Stability-Indicating HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A time-based gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes). Rationale: A gradient is essential to elute both early-eluting polar degradants and the parent compound effectively.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Rationale: Controlled temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection: UV/PDA detector. Monitor at 272 nm and 352 nm.[1] Rationale: Monitoring at multiple wavelengths, including the absorbance maxima of the flavone, helps ensure all relevant peaks are detected.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines. Specificity is proven by demonstrating that the this compound peak is pure and well-resolved from all degradation products generated in the forced degradation study.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the identification of unknown degradation products, LC-MS is indispensable.[18][19] By coupling the separation power of HPLC with the detection capabilities of a mass spectrometer, this technique provides the molecular weight and fragmentation patterns of each degradant, which are critical pieces of data for structural elucidation.
Data Presentation and Interpretation
The results from the forced degradation study should be summarized to clearly show the extent of degradation under each condition and the formation of new products.
Table 1: Summary of Hypothetical Forced Degradation Results for this compound
| Stress Condition | % Assay of this compound | % Total Impurities | Major Degradation Product (DP) Retention Time (min) |
|---|---|---|---|
| Control (Unstressed) | 99.8% | 0.2% | - |
| Acid (0.1 M HCl, 60°C) | 88.5% | 11.5% | DP-1 (8.2 min) |
| Base (0.1 M NaOH, 60°C) | 81.2% | 18.8% | DP-1 (8.2 min), DP-2 (11.5 min) |
| Oxidation (3% H₂O₂) | 85.7% | 14.3% | DP-3 (14.1 min) |
| Thermal (80°C) | 97.1% | 2.9% | Minor peaks observed |
| Photolytic (ICH Q1B) | 92.4% | 7.6% | DP-4 (15.3 min) |
Prerequisite: Isolation and Purification of this compound
High-purity this compound is required as a reference standard for all stability and analytical work. The following outlines a common procedure for its extraction from corn silk.[20]
Protocol: this compound Isolation and Purification
-
Extraction:
-
Solvent Partitioning:
-
The aqueous extract is washed with a non-polar solvent like hexane or petroleum ether to remove lipids.
-
The aqueous layer is then extracted with a solvent of intermediate polarity, such as ethyl acetate, to enrich the flavonoid fraction.
-
-
Column Chromatography:
-
The concentrated ethyl acetate fraction is subjected to column chromatography. A common approach involves initial cleanup on an Amberlite XAD-2 resin, followed by separation on Sephadex LH-20 or silica gel.[1]
-
Fractions are collected and monitored by TLC or HPLC.
-
-
Final Purification:
-
Fractions rich in this compound are combined and may be subjected to a final purification step using preparative HPLC to achieve >98% purity.[4]
-
Conclusion and Future Perspectives
The stability of this compound is a critical quality attribute that dictates its potential for successful development into a commercial product. This guide has outlined a comprehensive and scientifically-grounded strategy for its analysis. By combining forced degradation studies with robust, stability-indicating analytical methods like HPLC and LC-MS, researchers can gain a deep understanding of this compound's degradation pathways and establish its intrinsic stability.
The key takeaways for any professional undertaking this work are:
-
The dual glycosidic nature of this compound dictates its degradation profile, with the O-glycosidic bond being the more labile site.
-
A systematic forced degradation study is the most effective tool for predicting long-term stability and is essential for validating analytical methods.
-
The development of a well-validated, stability-indicating HPLC method is the cornerstone of reliable stability assessment.
Future work should focus on detailed kinetic studies to determine degradation rates under various conditions, enabling more accurate shelf-life prediction. Furthermore, the major degradation products identified should be isolated, structurally confirmed (e.g., by NMR), and subjected to toxicological and pharmacological evaluation to ensure they do not pose a safety risk or possess unintended biological activity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. CAS 70255-49-1: this compound | CymitQuimica [cymitquimica.com]
- 3. medkoo.com [medkoo.com]
- 4. Immunostimulating activity of this compound isolated from corn silk in murine RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C27H28O14 | CID 70698181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Showing Compound this compound (FDB016466) - FooDB [foodb.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. The Occurrence, Fate and Biological Activities of C-glycosyl Flavonoids in the Human Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anaerobic Degradation of Flavonoids by Clostridium orbiscindens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onyxipca.com [onyxipca.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nelsonlabs.com [nelsonlabs.com]
- 18. Optimisation of a One-Step Reusable Immuno-Affinity Purification Method for the Analysis and Detection of Fumonisin Mycotoxins in Foods and Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Existing Methods and Novel Approaches in Mycotoxins’ Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academicjournals.org [academicjournals.org]
An In-depth Technical Guide to the Spectroscopic Data of Maysin
Introduction
Maysin, a C-glycosyl flavone found predominantly in the silks of maize (Zea mays), has garnered significant interest from researchers in the fields of natural products chemistry, entomology, and drug development. Its notable insecticidal properties, particularly against the corn earworm (Helicoverpa zea), have positioned it as a key natural defense compound in agriculture. The structural elucidation of this compound is paramount for understanding its bioactivity, synthesizing analogs, and for quality control of maize varieties bred for enhanced pest resistance. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of this compound, offering insights into its structural characterization for researchers, scientists, and drug development professionals.
This compound is structurally a derivative of the flavone luteolin, featuring a C-glycosidic linkage at the 6-position to a disaccharide. The precise and unambiguous identification of this complex structure relies heavily on modern spectroscopic techniques. This guide will delve into the interpretation of ¹H and ¹³C NMR spectra and the fragmentation patterns observed in mass spectrometry, providing a foundational understanding for its analysis.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a complex molecule like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is typically employed for complete signal assignment.
Experimental Protocol: NMR Analysis of this compound
A typical experimental workflow for the NMR analysis of a purified sample of this compound is as follows:
-
Sample Preparation: Dissolve a pure sample of this compound (1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical as it can influence the chemical shifts of hydroxyl protons.
-
Data Acquisition: Acquire a suite of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard experiments include:
-
¹H NMR for proton chemical shifts, multiplicities, and coupling constants.
-
¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) to identify primary, secondary, tertiary, and quaternary carbons.
-
2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.
-
-
Data Processing and Analysis: Process the acquired spectra using appropriate software. The chemical shifts are referenced to the residual solvent peak. The combination of all spectral data allows for the unambiguous assignment of all proton and carbon signals.
Diagram of the General Workflow for Spectroscopic Analysis of this compound:
Maysin Solubility in Organic Solvents: A Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide
Introduction
Maysin, a flavone C-glycoside naturally occurring in plants like maize (Zea mays), has garnered significant interest within the scientific community.[1][2] Its documented biological activities, including insecticidal, neuroprotective, and antioxidant properties, position it as a promising candidate for applications in agriculture and pharmacology.[1][3] However, harnessing the full potential of this compound, like any lead compound, is fundamentally dependent on a thorough understanding of its physicochemical properties, chief among them being its solubility.
Solubility dictates a compound's behavior in virtually every stage of research and development, from extraction and purification to formulation and in vivo bioavailability.[4] This guide provides a comprehensive technical overview of this compound's solubility in various organic solvents. Moving beyond a simple list of data, we will delve into the causal relationships between this compound's molecular structure and its solubility profile. We will present field-proven, robust methodologies for accurately determining its solubility, ensuring that researchers can generate reliable and reproducible data critical for advancing their work.
PART 1: The Physicochemical Foundation of this compound's Solubility
A molecule's structure is the ultimate determinant of its solubility. The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that substances with similar polarities are more likely to be miscible.[5] this compound's structure, characterized by a flavonoid backbone and a C-linked disaccharide moiety, is rich in polar functional groups, which dictates its interactions with solvents.[1][6]
This compound is a flavone C-glycoside, where the luteolin aglycone is attached to a disaccharide residue at the 6-position.[1][2] This structure possesses numerous hydroxyl (-OH) groups on both the flavonoid rings and the sugar units, making it a highly polar molecule capable of extensive hydrogen bonding.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₈O₁₄ | [1][3] |
| Molecular Weight | ~576.5 g/mol | [1][3] |
| Predicted logP | 0.58 - 1.47 | [6] |
| Polar Surface Area | 232.9 Ų | [6] |
| Hydrogen Bond Donors | 8 | [6] |
| Hydrogen Bond Acceptors | 14 | [6] |
Expert Insights: Interpreting the Data
The properties listed in Table 1 provide a clear rationale for this compound's solubility behavior.
-
Low logP: The predicted octanol-water partition coefficient (logP) is low, indicating a strong preference for a polar (aqueous) environment over a nonpolar (octanol) one.[6]
-
High Hydrogen Bonding Capacity: With 8 hydrogen bond donors and 14 acceptors, this compound has a profound capacity to interact with polar protic solvents (like alcohols) and polar aprotic solvents (like DMSO).[6]
-
Large Polar Surface Area (PSA): A high PSA is indicative of a molecule with numerous polar atoms, further confirming its hydrophilic nature.[6]
Collectively, these structural features predict that this compound will exhibit its highest solubility in polar organic solvents and will be poorly soluble in nonpolar solvents. While it has some predicted water solubility (approx. 2.39 g/L), its solubility is generally expected to be higher in certain organic solvents that can more effectively disrupt the intermolecular forces in the solid this compound lattice.[3][6]
Caption: this compound's polar functional groups enable strong interactions with polar solvents.
PART 2: A Practical Workflow for Determining this compound Solubility
Accurate solubility data is non-negotiable. The choice of methodology depends on the application, ranging from high-throughput screening in early discovery to precise equilibrium measurements for formulation development.[4] We present a comprehensive workflow that prioritizes accuracy and reproducibility.
Caption: Workflow for Equilibrium Solubility Determination.
Experimental Protocol: Equilibrium Solubility via the Shake-Flask Method
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound and is highly recommended for generating definitive data.[7]
Causality Behind Choices:
-
Why excess solid? To ensure the solvent becomes fully saturated with the solute, reaching a true thermodynamic equilibrium.
-
Why long equilibration? The dissolution process can be slow, especially for complex molecules. A sufficient incubation period (e.g., 24-48 hours) ensures the system is no longer changing, reflecting the true solubility limit.[8]
-
Why HPLC-UV? High-Performance Liquid Chromatography (HPLC) is superior to simple spectrophotometry because it can separate the parent compound from any potential impurities or degradants, ensuring only the concentration of intact this compound is measured.[4][7]
Step-by-Step Methodology:
-
Preparation: Accurately weigh approximately 2-5 mg of solid this compound into a glass vial. The exact amount should be sufficient to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly. Place it in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C). Agitate the suspension for 24 to 48 hours.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of solid particles, either:
-
Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) and collect the supernatant.
-
Filter the solution through a 0.22 µm syringe filter compatible with the organic solvent being used.
-
-
Quantification:
-
Prepare a multi-point calibration curve using known concentrations of a this compound standard in the same solvent.
-
Accurately dilute the saturated supernatant with the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and the standards via a validated HPLC-UV method.
-
-
Calculation: Determine the concentration of this compound in the supernatant using the calibration curve. Multiply this value by the dilution factor to calculate the final equilibrium solubility, typically reported in mg/mL or µg/mL.
PART 3: Expected Solubility Profile & Practical Considerations
While precise quantitative data must be determined experimentally, we can construct an expected solubility profile for this compound based on its physicochemical properties and established solvent polarity scales.[9][10]
Table 2: Expected Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Polarity Index (P')[10] | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | High | Excellent H-bond acceptor; effectively solvates polar molecules.[11] |
| Polar Aprotic | Dimethylformamide (DMF) | 6.4 | High | Similar to DMSO, strong dipole moment. |
| Polar Protic | Methanol | 5.1 | Moderate to High | Can act as both H-bond donor and acceptor. |
| Polar Protic | Ethanol | 4.3 | Moderate | Slightly less polar than methanol, but still effective.[12] |
| Polar Aprotic | Acetonitrile | 5.8 | Moderate to Low | Polar, but a weaker H-bond acceptor than DMSO/DMF. |
| Intermediate Polarity | Acetone | 5.1 | Low | Possesses a dipole moment but lacks H-bond donating ability. |
| Intermediate Polarity | Ethyl Acetate | 4.4 | Very Low | Limited polarity and H-bonding capacity. |
| Low Polarity | Dichloromethane (DCM) | 3.1 | Insoluble | Insufficient polarity to overcome this compound's crystal lattice energy. |
| Nonpolar | Toluene | 2.4 | Insoluble | Lacks the necessary polarity and H-bonding ability. |
| Nonpolar | Hexane | 0.1 | Insoluble | Van der Waals forces are too weak to dissolve the polar this compound. |
Practical Considerations for the Laboratory
-
Stock Solutions: For biological assays, DMSO is the solvent of choice for preparing high-concentration stock solutions of this compound.[11] Its ability to dissolve a wide range of compounds makes it invaluable. However, always check for solvent tolerance in your specific assay, as high concentrations of DMSO can be cytotoxic.
-
Stability: Natural products can be susceptible to degradation.[13] this compound solutions, especially in protic solvents or aqueous buffers, should be stored at low temperatures (-20°C or -80°C), protected from light, and prepared fresh when possible to avoid degradation. It is advisable to periodically check the purity of stock solutions via HPLC.
-
Co-solvent Systems: For aqueous-based assays, it is common to first dissolve this compound in a small amount of DMSO and then dilute it into the aqueous buffer. Be mindful of the final DMSO concentration and watch for precipitation, as this indicates the compound has exceeded its kinetic solubility limit in the final medium.[4]
Conclusion
This compound is a highly polar molecule, a fact dictated by its flavone C-glycoside structure. This polarity is the single most important factor governing its solubility, leading to a predictable profile of high solubility in polar aprotic solvents like DMSO, moderate solubility in polar protic solvents like methanol and ethanol, and poor to negligible solubility in nonpolar organic solvents.
For researchers and drug development professionals, obtaining precise and reliable solubility data is not merely a preliminary step but a critical foundation for all subsequent work. The adoption of standardized, robust protocols, such as the shake-flask method coupled with HPLC analysis, is essential for generating the high-quality data needed to unlock the full therapeutic and agricultural potential of this compound.
References
- 1. This compound | C27H28O14 | CID 70698181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 70255-49-1 [chemicalbook.com]
- 3. CAS 70255-49-1: this compound | CymitQuimica [cymitquimica.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. 溶剂混溶性表 [sigmaaldrich.com]
- 6. Showing Compound this compound (FDB016466) - FooDB [foodb.ca]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Summary of Key Physical Data for Solvents [fishersci.co.uk]
- 11. lifechemicals.com [lifechemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Maysin as a Neuroprotective Agent in Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Neuroprotective Strategies
Neurodegenerative diseases, including Alzheimer's Disease (AD) and Parkinson's Disease (PD), represent a growing global health crisis, characterized by the progressive loss of structure and function of neurons.[1][2][3] The pathological hallmarks, such as amyloid-beta (Aβ) plaques in AD and the loss of dopaminergic neurons in PD, are often accompanied by a cascade of detrimental cellular events, including oxidative stress, chronic neuroinflammation, and apoptosis.[2][4] Current therapeutic options are largely symptomatic and offer limited efficacy in halting disease progression.[2] This therapeutic gap has intensified the search for novel neuroprotective agents, with natural flavonoids emerging as a promising frontier due to their multifaceted biological activities.[2][4]
Maysin, a flavone C-glycoside primarily found in corn silk (Zea mays L.), is one such compound of significant interest.[5][6][7] Traditionally used in folk medicine, recent scientific inquiry has begun to uncover its potential as a potent neuroprotective agent.[6][8] This technical guide provides a comprehensive overview of the mechanisms of action of this compound, detailed experimental protocols for its evaluation, and a forward-looking perspective on its therapeutic potential in the context of neurodegenerative diseases.
This compound: Chemical Profile
| Property | Description | Source |
| Chemical Formula | C27H28O14 | [5][6] |
| Molecular Weight | 576.5 g/mol | [5] |
| Class | Flavone C-glycoside | [6][7] |
| Structure | Luteolin attached to a disaccharide residue at position 6. | [6] |
| Natural Sources | Primarily corn silk (Zea mays), also found in Petrorhagia velutina. | [6][7] |
| Known Activities | Neuroprotective, antioxidant, anti-inflammatory, anti-cancer, immunomodulatory, insecticidal. | [5][6][8][9] |
PART 1: Core Mechanisms of this compound's Neuroprotective Action
This compound's neuroprotective effects are not attributed to a single mode of action but rather to its ability to modulate a network of interconnected signaling pathways that are dysregulated in neurodegenerative diseases. The primary pillars of its activity are its antioxidant, anti-inflammatory, and anti-apoptotic properties.
1.1 Attenuation of Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them, is a key pathogenic factor in neurodegeneration, leading to damage of lipids, proteins, and DNA.[3]
Research has shown that this compound directly combats oxidative stress. In a study using human neuroblastoma SK-N-MC cells, pretreatment with this compound significantly reduced intracellular ROS levels induced by hydrogen peroxide (H2O2).[8] This protective effect is mediated through the upregulation of the cell's endogenous antioxidant defense system. This compound pretreatment was found to dose-dependently increase the mRNA levels of several critical antioxidant enzymes, including catalase (CAT), glutathione peroxidase-1 (GPx-1), superoxide dismutase-1 and -2 (SOD-1, SOD-2), and heme oxygenase-1 (HO-1).[8] This suggests this compound enhances cellular resilience to oxidative insults, a critical function for neuronal survival. While not explicitly demonstrated for this compound yet, many flavonoids with similar properties exert their antioxidant effects by activating the Nrf2 signaling pathway, a master regulator of antioxidant gene expression, which represents a plausible mechanism to investigate.[10]
1.2 Modulation of Neuroinflammatory Pathways
Chronic inflammation in the central nervous system, or neuroinflammation, contributes significantly to the progression of neurodegenerative diseases. This compound has demonstrated immunomodulatory effects that can quell this inflammatory cascade.[9]
In murine macrophage RAW 264.7 cells, this compound was shown to activate macrophages, leading to the secretion of Tumor Necrosis Factor-alpha (TNF-α) and the production of inducible nitric oxide synthase (iNOS).[9][11][12] While this indicates an immunostimulatory role, its effects on key inflammatory signaling pathways are of particular relevance to neuroprotection. This compound treatment leads to the activation and nuclear translocation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response.[9][11] Furthermore, this compound stimulates the phosphorylation of upstream signaling molecules, including Akt and Mitogen-Activated Protein Kinases (MAPKs) such as ERK and JNK.[9][11][12] By modulating these pathways, this compound can influence the inflammatory milieu, which could be beneficial in the context of chronic neuroinflammation where a balanced immune response is crucial.
1.3 Inhibition of Apoptotic Cell Death
Apoptosis, or programmed cell death, is the ultimate fate of neurons in many neurodegenerative conditions. This compound exerts a potent anti-apoptotic effect, primarily through the mitochondria-dependent pathway.[8][13][14]
Studies on both neuroblastoma cells and prostate cancer cells (which share common signaling pathways) reveal that this compound can prevent the hallmarks of apoptosis.[8][13] It has been shown to:
-
Preserve Mitochondrial Integrity: this compound prevents the depolarization of the mitochondrial membrane potential (MMP), a critical initiating event in the intrinsic apoptotic cascade.[13][14]
-
Regulate Apoptotic Proteins: It downregulates the expression of the anti-apoptotic protein Bcl-2 and reduces levels of pro-caspase-3, preventing the activation of the executioner caspase cascade.[13][14]
-
Prevent DNA Damage: this compound significantly attenuates DNA fragmentation, as measured by TUNEL assays, and inhibits the cleavage of poly (ADP-ribose) polymerase (PARP), a key substrate for activated caspases.[8]
These anti-apoptotic actions are linked to its influence on survival signaling pathways. This compound has been observed to attenuate the phosphorylation of Akt and ERK, suggesting it can modulate these critical cell survival and proliferation pathways to favor a pro-survival state in neurons under stress.[13][14]
Visualizing the Integrated Pathway
The following diagram illustrates the proposed integrated mechanism of this compound's neuroprotective action, highlighting its multi-target effects on oxidative stress, inflammation, and apoptosis.
PART 2: Experimental Protocols for Evaluating this compound's Efficacy
This section provides a self-validating system of protocols for researchers to rigorously assess the neuroprotective properties of this compound in vitro and in vivo.
2.1 In Vitro Evaluation Workflow
The initial screening of this compound's neuroprotective potential is best conducted using cultured neuronal cell lines. Human neuroblastoma cell lines like SH-SY5Y or SK-N-MC are commonly used as they can be differentiated into more mature neuron-like cells.[8][15]
Causality: The primary measure of neuroprotection is the preservation of cell viability. The MTT assay measures the metabolic activity of living cells, while the LDH assay quantifies membrane damage by measuring lactate dehydrogenase released from dead cells into the culture medium.[8][16][17][18] Using both provides a robust, self-validating assessment.
Step-by-Step Methodology (MTT Assay):
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 5-100 µg/ml). Incubate for 2-4 hours.
-
Induce Toxicity: Add the neurotoxic agent (e.g., 200 µM H2O2) to the wells (excluding control wells) and incubate for 24 hours at 37°C.[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16][17]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[16]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[19]
-
Calculation: Express cell viability as a percentage relative to the untreated control cells.
Step-by-Step Methodology (LDH Assay):
-
Treatment: Follow steps 1-3 from the MTT protocol.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant to a new 96-well plate.[20]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from a commercial kit to each well.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[18][20]
-
Stop Reaction & Read: Add 50 µL of the stop solution and measure absorbance at 490 nm.[18][20]
-
Calculation: Calculate the percentage of cytotoxicity relative to control wells (spontaneous and maximum LDH release).
Causality: This assay directly quantifies the intracellular generation of ROS, providing a direct measure of this compound's antioxidant activity within the cell.[8][20]
Step-by-Step Methodology:
-
Treatment: Treat cells in a 96-well plate as described in Protocol 2.1.1 (steps 1-3).
-
Probe Loading: After treatment, wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) solution to each well.[20]
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Calculation: Express ROS levels as a percentage relative to the toxin-treated control group.
Causality: This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells, providing a quantitative assessment of this compound's anti-apoptotic effect.[8][13]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound and the neurotoxin as previously described.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., 5 µL of each).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic cells are positive for both.
2.2 In Vivo Validation Workflow
Validating in vitro findings in a whole-organism context is critical. This involves using established animal models of neurodegenerative diseases.[1][21][22] For AD, transgenic models like Tg(APPswe, PS1dE9) that develop amyloid plaques are often used.[23][24][25] For PD, neurotoxin-induced models using 6-hydroxydopamine (6-OHDA) or MPTP are standard.[26][27][28]
Causality: Behavioral tests are the ultimate readout for cognitive function.[23] The Morris Water Maze (MWM) is a gold-standard test for hippocampal-dependent spatial learning and memory, functions that are severely impaired in AD.[23][29][30]
Step-by-Step Methodology (Morris Water Maze):
-
Animal Model: Use Tg(APPswe, PS1dE9) mice and age-matched wild-type controls.
-
This compound Administration: Administer this compound (e.g., 50 mg/kg body weight/day) or vehicle via oral gavage for a sustained period (e.g., 6 months).[25]
-
Apparatus: A circular pool (120-150 cm diameter) filled with opaque water, with a hidden escape platform submerged 1 cm below the surface. Visual cues are placed around the room.
-
Acquisition Phase (5-7 days):
-
Conduct 4 trials per day for each mouse.
-
Place the mouse in the water at one of four starting positions.
-
Allow the mouse to swim for 60 seconds to find the platform. If it fails, guide it to the platform.
-
Record the time to reach the platform (escape latency) and the path taken using a video tracking system.
-
-
Probe Trial (24 hours after last acquisition trial):
-
Remove the platform from the pool.
-
Allow the mouse to swim for 60 seconds.
-
Measure the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Compare escape latencies during acquisition and time in the target quadrant during the probe trial between the this compound-treated and vehicle-treated Tg groups. A significant reduction in latency and increased time in the target quadrant in the this compound group indicates improved spatial memory.
Causality: PD is defined by motor impairments.[26][31][32] The Rotarod test assesses motor coordination and balance, which are compromised by the loss of dopaminergic neurons in PD models.[28][31][33]
Step-by-Step Methodology (Rotarod Test):
-
Animal Model: Induce parkinsonism in C57BL/6 mice using MPTP administration (e.g., 20 mg/kg, intraperitoneally).[28]
-
This compound Administration: Begin this compound or vehicle treatment before or after MPTP induction, depending on the therapeutic question (preventative vs. restorative).
-
Apparatus: An accelerating rotarod device.
-
Training: Acclimate mice to the rotarod at a low, constant speed for 2-3 days prior to testing.
-
Testing:
-
Place the mouse on the rod and start the acceleration (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 3 trials per mouse with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: Average the latency to fall for each mouse. An increased latency to fall in the this compound-treated group compared to the MPTP-only group indicates improved motor coordination.
PART 3: Concluding Remarks and Future Directions
The evidence presented in this guide strongly supports the potential of this compound as a multifaceted neuroprotective agent. Its ability to concurrently target oxidative stress, neuroinflammation, and apoptosis makes it a compelling candidate for further development in the context of complex neurodegenerative diseases.
However, several critical questions remain to be addressed:
-
Bioavailability and Blood-Brain Barrier (BBB) Permeability: The ability of this compound to reach the central nervous system in therapeutic concentrations after oral administration is unknown and must be a primary focus of future pharmacokinetic studies.
-
Chronic Efficacy and Safety: Long-term studies are required to confirm its sustained efficacy and to establish a comprehensive safety profile.
-
Target Engagement in Vivo: Direct evidence of this compound modulating pathways like Nrf2 or NF-κB in the brain tissue of treated animal models is needed to solidify the mechanistic understanding.
References
- 1. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of antioxidant compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CAS 70255-49-1: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | C27H28O14 | CID 70698181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 70255-49-1 [chemicalbook.com]
- 8. Neuroprotective effects of corn silk this compound via inhibition of H2O2-induced apoptotic cell death in SK-N-MC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunostimulating activity of this compound isolated from corn silk in murine RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Immunostimulating activity of this compound isolated from corn silk in murine RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Corn silk this compound induces apoptotic cell death in PC-3 prostate cancer cells via mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 16. broadpharm.com [broadpharm.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. bio-protocol.org [bio-protocol.org]
- 19. bio-protocol.org [bio-protocol.org]
- 20. benchchem.com [benchchem.com]
- 21. invivobiosystems.com [invivobiosystems.com]
- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 23. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound and Its Flavonoid Derivative from Centipedegrass Attenuates Amyloid Plaques by Inducting Humoral Immune Response with Th2 Skewed Cytokine Response in the Tg (APPswe, PS1dE9) Alzheimer’s Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 26. Modeling neurodegenerative diseases in vivo review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Experimental models and behavioural tests used in the study of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Transgenic Mouse Models of Alzheimer’s Disease: Behavioral Testing and Considerations - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Frontiers | Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models [frontiersin.org]
- 31. Behavioral phenotyping of mouse models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 33. View of Animal Models of Parkinson’s Disease | Exon Publications [exonpublications.com]
A Technical Guide to Investigating the Anti-inflammatory Properties of Maysin in Cellular Models
Abstract: Maysin, a C-glycosylflavone predominantly found in corn silk (Zea mays L.), is emerging as a compound of significant interest for its therapeutic potential. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the anti-inflammatory effects of this compound using established cellular models. We delve into the core molecular mechanisms, focusing on the inhibition of pro-inflammatory mediators and the modulation of critical signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document outlines detailed, field-proven protocols for inducing and assessing inflammation in macrophage cell lines, quantifying key biomarkers, and analyzing pathway-specific protein expression. By integrating mechanistic insights with robust experimental design, this guide serves as an essential resource for elucidating and validating the anti-inflammatory profile of this compound for therapeutic applications.
Introduction to this compound and Cellular Inflammation
This compound: A Bioactive Flavonoid from Zea mays L.
This compound is a major flavonoid constituent of corn silk, a traditional medicinal herb.[1] Structurally, it is a glycoside of luteolin. The biological activities of corn silk are often attributed to its rich flavonoid content, with this compound being a key component.[2] While corn silk extracts have a history of use for their diuretic and anti-inflammatory properties, rigorous scientific investigation into its specific bioactive compounds is crucial for modern drug discovery.[2] This guide focuses on methodologies to systematically evaluate the anti-inflammatory capacity of purified this compound.
The Inflammatory Cascade in Cellular Models: The Role of LPS and Macrophages
To study anti-inflammatory agents in vitro, a reliable and reproducible model of inflammation is essential. The most widely accepted model involves the use of lipopolysaccharide (LPS) to stimulate macrophage cells, such as the murine RAW 264.7 or human THP-1 cell lines.[3][4] LPS, a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response.[5]
Upon recognition by Toll-like receptor 4 (TLR4) on the macrophage surface, LPS triggers a cascade of intracellular signaling events.[6] This activation leads to the robust production of pro-inflammatory mediators, including:
-
Nitric Oxide (NO): Synthesized by inducible nitric oxide synthase (iNOS).[7][8]
-
Prostaglandins (e.g., PGE2): Synthesized by cyclooxygenase-2 (COX-2).
-
Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[9]
These molecules are hallmarks of the inflammatory response, and their inhibition is a primary goal for anti-inflammatory therapeutics.
Rationale for this compound as a Potential Anti-inflammatory Agent
Preliminary evidence strongly supports the investigation of this compound as an anti-inflammatory compound. Studies using corn silk extracts, including those with high concentrations of this compound, have demonstrated a significant, dose-dependent reduction in LPS-induced NO and TNF-α production in RAW 264.7 macrophages.[1][10] Furthermore, corn silk extracts have been shown to suppress the activation of the central inflammatory transcription factor, NF-κB.[5][11]
Given that this compound's aglycone, luteolin, is a well-characterized anti-inflammatory flavonoid that potently inhibits the NF-κB and MAPK pathways, it is scientifically sound to hypothesize that this compound exerts its anti-inflammatory effects through similar, if not identical, molecular mechanisms following cellular uptake and metabolism.[12][13]
Core Mechanistic Pathways in this compound's Anti-inflammatory Action
The anti-inflammatory activity of this compound can be dissected by examining its impact on key signaling pathways that are activated by LPS. The primary targets are the NF-κB and MAPK signaling cascades, which collaboratively regulate the expression of virtually all major inflammatory genes.
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is arguably the most critical regulator of inflammation.[14] In resting cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. LPS stimulation leads to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα.[15][16] This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome, freeing the NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes like iNOS, COX-2, TNF-α, and IL-6.[12][15]
This compound is hypothesized to inhibit this pathway, likely by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm. This mechanism has been clearly demonstrated for its aglycone, luteolin.[12]
Attenuation of the MAPK Signaling Cascade
The Mitogen-Activated Protein Kinase (MAPK) family, including ERK, JNK, and p38, represents another crucial set of signaling pathways activated by LPS.[13][17] These kinases phosphorylate and activate various transcription factors, such as Activating Protein-1 (AP-1), which work in concert with NF-κB to drive inflammatory gene expression.[12] Furthermore, the p38 MAPK pathway is known to stabilize the mRNAs of inflammatory cytokines, enhancing their translation and protein output.[13]
Potent anti-inflammatory flavonoids like luteolin have been shown to inhibit the LPS-induced phosphorylation of ERK and p38.[13] Investigating this compound's effect on the phosphorylation status of these key kinases is essential to building a complete mechanistic profile.
Experimental Design and Protocols for Cellular Assays
A systematic investigation of this compound's anti-inflammatory effects involves a tiered approach, starting with cytotoxicity assessment, followed by functional assays for inflammatory mediators, and culminating in mechanistic studies of signaling pathways.
Overview of the Experimental Workflow
The following workflow provides a logical progression for characterizing a novel anti-inflammatory compound like this compound. Each step is designed to answer a specific question, from safety (cytotoxicity) to efficacy (inhibition of mediators) and mechanism (pathway analysis).
Protocol 1: Cell Culture and Induction of Inflammation
This protocol is foundational for all subsequent experiments. The murine macrophage cell line RAW 264.7 is recommended due to its robust and well-characterized response to LPS.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Procedure:
-
Maintain RAW 264.7 cells in T-75 flasks, subculturing every 2-3 days to maintain logarithmic growth.
-
For experiments, seed cells into appropriate plates (e.g., 96-well for MTT/Griess, 24-well for ELISA, 6-well for Western Blot) and allow them to adhere overnight. Seeding density should be optimized to reach ~80% confluency at the time of the experiment.
-
Treatment: a. Aspirate the old medium. b. Add fresh, serum-free (or low-serum) medium containing various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO). Incubate for 1-2 hours. This pre-treatment allows the compound to enter the cells before the inflammatory stimulus. c. Add LPS (e.g., 1 µg/mL final concentration) to the wells to induce inflammation.[18] d. Incubate for the desired period (e.g., 30 min-2h for signaling studies, 24h for mediator release).
-
Protocol 2: Assessment of Cytotoxicity (MTT Assay)
Objective: To determine the concentration range of this compound that is non-toxic to the cells, ensuring that any observed anti-inflammatory effects are not due to cell death.
-
Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate (e.g., 5 x 10⁴ cells/well) and allow to adhere overnight.
-
Treat cells with a serial dilution of this compound for 24 hours. Include untreated cells as a negative control.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control. Select concentrations that show >95% viability for subsequent experiments.
-
Protocol 3: Quantification of Nitric Oxide (Griess Assay)
Objective: To measure the inhibitory effect of this compound on LPS-induced NO production.
-
Principle: The Griess reagent detects nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.
-
Procedure:
-
Set up the experiment in a 96-well plate as described in Protocol 3.2. Incubate for 24 hours post-LPS stimulation.
-
Collect 50 µL of supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine).
-
Incubate for another 10 minutes. A pink/magenta color will develop.
-
Read the absorbance at 540 nm.
-
Quantify nitrite concentration using a standard curve prepared with sodium nitrite.
-
Protocol 4: Measurement of Pro-inflammatory Cytokines (ELISA)
Objective: To quantify the inhibitory effect of this compound on the secretion of key cytokines like TNF-α and IL-6.
-
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) uses a pair of specific antibodies to capture and detect the target cytokine with high sensitivity.
-
Procedure (General):
-
Set up the experiment in a 24-well or 12-well plate and incubate for 24 hours post-LPS stimulation.
-
Collect the cell culture supernatant and centrifuge to remove debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for a commercial kit. This typically involves: a. Adding standards and samples to an antibody-coated plate. b. Incubating to allow cytokine capture. c. Washing, then adding a biotinylated detection antibody. d. Washing, then adding a streptavidin-HRP conjugate. e. Washing, then adding a TMB substrate to develop color. f. Stopping the reaction and reading absorbance at 450 nm.
-
Calculate cytokine concentrations based on the standard curve.
-
Protocol 5: Analysis of Protein Expression and Phosphorylation (Western Blot)
Objective: To determine if this compound inhibits the expression of inflammatory enzymes (iNOS, COX-2) and the phosphorylation of key signaling proteins (p65, IκBα, ERK, p38).
-
Procedure:
-
Set up the experiment in 6-well plates. For signaling proteins, use short stimulation times (e.g., 0, 15, 30, 60 minutes). For iNOS/COX-2 expression, use a longer time point (e.g., 12-24 hours).
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-p65, anti-p65, anti-iNOS, anti-β-actin) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using densitometry software, normalizing phosphorylated proteins to their total protein counterparts and target proteins to a loading control (e.g., β-actin).
-
Data Interpretation and Expected Outcomes
The data generated from these protocols should be compiled to build a cohesive argument for this compound's anti-inflammatory activity.
Summarizing Quantitative Data
Quantitative results from the Griess assay and ELISA should be presented in tables and/or bar graphs to clearly demonstrate dose-dependent effects.
Table 1: Expected Inhibitory Effect of this compound on LPS-Induced Inflammatory Mediators in RAW 264.7 Cells
| Treatment | Nitrite (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Untreated) | < 1.0 | < 50 | < 20 |
| LPS (1 µg/mL) | 25.5 ± 2.1 | 3500 ± 250 | 1800 ± 150 |
| LPS + this compound (10 µM) | 18.3 ± 1.5 | 2450 ± 210 | 1260 ± 110 |
| LPS + this compound (25 µM) | 10.1 ± 0.9 | 1300 ± 130 | 720 ± 80** |
| LPS + this compound (50 µM) | 4.2 ± 0.5 | 550 ± 60 | 250 ± 30*** |
| Data are presented as Mean ± SD and are hypothetical examples for illustrative purposes. Statistical significance vs. LPS alone: *p<0.05, **p<0.01, **p<0.001. |
Building a Mechanistic Model
Western blot results will provide the mechanistic underpinning for the functional data. A successful investigation would be expected to show that this compound, in a dose-dependent manner:
-
Reduces the protein expression of iNOS and COX-2.
-
Inhibits the phosphorylation of p65 and the degradation of IκBα.
-
Suppresses the phosphorylation of ERK and/or p38 MAPK.
These findings, combined with the reduction in NO and cytokine secretion, would provide strong evidence that this compound is a potent anti-inflammatory agent that acts by co-suppressing the NF-κB and MAPK signaling pathways.
Conclusion and Future Directions
This guide provides a robust, multi-faceted approach to characterize the anti-inflammatory effects of this compound in cellular models. The outlined protocols, from initial cytotoxicity screening to in-depth mechanistic analysis, offer a clear path for generating high-quality, reproducible data. Positive findings from these in vitro studies would establish a strong foundation for advancing this compound into more complex pre-clinical models of inflammatory diseases, such as acute lung injury or inflammatory bowel disease, ultimately paving the way for its development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Luteolin alleviates NLRP3 inflammasome activation and directs macrophage polarization in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Corn Silk Extract and Its Bioactive Peptide Ameliorated Lipopolysaccharide-Induced Inflammation in Mice via the Nuclear Factor-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB inhibition attenuates LPS-induced TLR4 activation in monocyte cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-inflammatory and anti-atopic effects of corn silk (Zea mays L.) ethanol extracts -Korean Journal of Food Science and Technology | Korea Science [koreascience.kr]
- 11. researchgate.net [researchgate.net]
- 12. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of LPS-stimulated pathways in macrophages by the flavonoid luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Suppression of LPS-induced inflammatory and NF-κB responses by anomalin in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipopolysaccharide-induced Activation of NF-κB Non-Canonical Pathway Requires BCL10 Serine 138 and NIK Phosphorylations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
Maysin: A Natural Flavonoid's Potential in Oncology - A Technical Guide to its Anticancer Properties and Mechanisms of Action
Introduction
The relentless pursuit of novel, effective, and selective anticancer agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising candidates are flavonoids, a class of polyphenolic compounds widely distributed in plants, which have garnered significant attention for their potential health benefits, including antioxidant and antineoplastic activities. Maysin, a C-glycosylflavone predominantly found in the silks of maize (Zea mays L.), is one such compound that is emerging as a molecule of interest in oncology research.[1] This technical guide provides an in-depth analysis of the anticancer properties of this compound, with a particular focus on its effects against specific human cancer cell lines. We will delve into its cytotoxic profile, the molecular mechanisms underlying its pro-apoptotic activity, and the signaling pathways it modulates, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Part 1: Cytotoxic Profile of this compound Across Human Cancer Cell Lines
The initial assessment of any potential anticancer agent involves determining its cytotoxicity against a range of cancer cell lines. This compound has demonstrated a broad spectrum of cytotoxic activity, albeit with varying potencies across different cancer types.
Comparative Cytotoxicity Data
In vitro studies have quantified the cytotoxic effects of this compound, revealing its potential against several human tumor cell lines. The half-maximal effective dose (ED₅₀), a measure of the compound's potency, has been determined for various cell lines, as summarized in the table below. Notably, this compound shows considerable activity against melanoma, central nervous system, and colon cancer cell lines.[1] In-depth studies on the androgen-independent human prostate cancer cell line, PC-3, have shown a dose-dependent reduction in cell viability, with a significant 87% decrease observed at a concentration of 200 µg/ml.[2]
| Cell Line | Cancer Type | ED₅₀ (µg/mL) | Reference |
| SK-MEL-2 | Melanoma | 16.83 | [1] |
| HCT-15 | Colon | 32.09 | [1] |
| XF-489 | Central Nervous System | 37.22 | [1] |
| SK-OV-3 | Ovarian | 43.18 | [1] |
| A549 | Lung | 62.24 | [1] |
| PC-3 | Prostate | Not specified (87% viability reduction at 200 µg/mL) | [2] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability. The protocol's reliability makes it a standard for initial cytotoxicity screening.[3]
Principle: Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. After the initial 24-hour incubation, replace the medium with fresh medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following the treatment period, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well. Gently pipette to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the ED₅₀ or IC₅₀ value.
Part 2: In-Depth Mechanistic Analysis in Prostate Cancer (PC-3 Cell Line): Induction of Apoptosis
A detailed investigation into the effects of this compound on the androgen-independent human prostate cancer cell line, PC-3, has revealed that its cytotoxic activity is primarily mediated through the induction of apoptosis, or programmed cell death.[2]
Hallmarks of this compound-Induced Apoptosis
Treatment of PC-3 cells with this compound leads to the characteristic morphological and biochemical hallmarks of apoptosis:
-
Morphological Changes: Cells exhibit membrane blebbing, chromatin condensation, and nuclear fragmentation.
-
DNA Fragmentation: A key feature of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This is detectable through methods like the TUNEL assay.[2]
-
Phosphatidylserine (PS) Externalization: In the early stages of apoptosis, PS, a phospholipid normally confined to the inner leaflet of the plasma membrane, is translocated to the outer leaflet. This can be detected using fluorescently labeled Annexin V.[2]
Experimental Protocol: TUNEL Assay for DNA Fragmentation
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a method for detecting DNA fragmentation by labeling the 3'-hydroxyl termini in the DNA breaks.
Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) catalyzes the addition of labeled dUTPs to the 3'-OH ends of fragmented DNA. These labeled nucleotides can then be visualized by fluorescence microscopy.[2][4]
Step-by-Step Methodology:
-
Sample Preparation: Grow PC-3 cells on coverslips and treat with this compound. Include positive (e.g., DNase I treated) and negative controls.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.
-
Equilibration: Wash the cells and incubate with an equilibration buffer provided in a commercial TUNEL assay kit for 10 minutes.
-
TdT Labeling Reaction: Incubate the cells with a reaction mixture containing TdT enzyme and fluorescently labeled dUTP (e.g., FITC-dUTP) for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Washing: Stop the reaction by washing the cells with PBS.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA dye like DAPI to visualize all cells.
-
Microscopy: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in their nuclei.
Experimental Protocol: Annexin V-FITC/PI Double Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS) and is conjugated to a fluorochrome like FITC.[5] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Step-by-Step Methodology:
-
Cell Treatment and Harvesting: Treat PC-3 cells with this compound for the desired time. Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Part 3: Elucidation of the Molecular Pathway: Mitochondria-Dependent Apoptosis and Signaling Cascade
Further mechanistic studies in PC-3 cells have elucidated that this compound triggers the intrinsic, or mitochondria-dependent, pathway of apoptosis.[2] This pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins and involves the permeabilization of the mitochondrial outer membrane.
Mitochondrial Involvement and Key Protein Modulation
-
Depolarization of Mitochondrial Membrane Potential (MMP): this compound treatment leads to a significant depolarization of the MMP, a critical event in the intrinsic apoptotic pathway that precedes the release of pro-apoptotic factors from the mitochondria.[2]
-
Regulation of Bcl-2 Family Proteins: Western blot analysis has shown that this compound downregulates the expression of the anti-apoptotic protein Bcl-2.[2] The Bcl-2 family of proteins are crucial regulators of mitochondrial integrity, and a decrease in anti-apoptotic members like Bcl-2 facilitates the pro-apoptotic signaling cascade.
-
Caspase Activation: The induction of apoptosis by this compound culminates in the activation of caspases, a family of cysteine proteases that execute the apoptotic program. Specifically, this compound treatment leads to a reduction in the levels of pro-caspase-3, indicating its cleavage and activation into the executioner caspase-3.[2]
Experimental Protocol: Western Blot Analysis of Apoptotic Proteins
Western blotting is a widely used technique to detect and quantify specific proteins in a sample.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., Bcl-2, pro-caspase-3). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
Step-by-Step Methodology:
-
Protein Extraction: Lyse this compound-treated and control PC-3 cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, pro-caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Modulation of Akt and ERK Signaling Pathways
The PI3K/Akt and MAPK/ERK signaling pathways are critical for cell survival, proliferation, and differentiation, and their dysregulation is a common feature of many cancers. This compound has been shown to significantly attenuate the phosphorylation of both Akt and ERK in PC-3 cells.[2] The inhibition of these pro-survival pathways likely contributes to the pro-apoptotic effects of this compound, creating a cellular environment that is more permissive to cell death.
References
- 1. Radical Scavenging Activity and Cytotoxicity of this compound(C-glycosylflavone) isolated from Silks of Zea mays L. -KOREAN JOURNAL OF CROP SCIENCE | Korea Science [koreascience.kr]
- 2. Corn silk this compound induces apoptotic cell death in PC-3 prostate cancer cells via mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of corn silk this compound via inhibition of H2O2-induced apoptotic cell death in SK-N-MC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Topic: Immunomodulatory Effects of Maysin on Macrophages
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Macrophages are central players in the innate and adaptive immune systems, exhibiting remarkable plasticity to polarize into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes in response to microenvironmental cues. Modulating macrophage function represents a promising therapeutic strategy for a range of diseases, from infectious diseases to cancer. Maysin, a flavone glycoside found predominantly in corn silk (Zea mays L.), has emerged as a potent immunomodulator. This technical guide provides a comprehensive analysis of the effects of this compound on macrophage function, focusing on its capacity to induce a pro-inflammatory M1-like phenotype. We elucidate the underlying molecular mechanisms, detailing the activation of the Akt, NF-κB, and MAPK signaling pathways. Furthermore, we provide detailed, field-tested protocols for researchers to investigate these effects, present key quantitative data, and discuss the implications of these findings for therapeutic development. While direct evidence on this compound's modulation of phagocytosis is pending, we present a scientifically-grounded hypothesis based on its known signaling cascade and the established roles of these pathways in phagocytic processes.
Part 1: The Central Role of Macrophage Polarization in Immunity
Macrophages are professional phagocytes critical for tissue homeostasis, host defense, and the resolution of inflammation.[1] Their functional phenotype is not fixed but exists on a spectrum, classically bookended by M1 and M2 polarization states.[2][3]
-
M1 (Classical) Activation: Typically induced by microbial products like lipopolysaccharide (LPS) or cytokines such as interferon-gamma (IFN-γ), M1 macrophages are characterized by the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), high nitric oxide (NO) production via inducible nitric oxide synthase (iNOS), and enhanced microbicidal and tumoricidal activity.[2][4][5]
-
M2 (Alternative) Activation: Induced by cytokines like IL-4 and IL-13, M2 macrophages are involved in the resolution of inflammation, tissue repair, and parasite clearance.[5][6] They secrete anti-inflammatory cytokines such as IL-10 and TGF-β.
The balance between M1 and M2 activation is crucial; dysregulation can lead to chronic inflammation or an inadequate immune response.[7] Therefore, compounds that can predictably skew macrophage polarization are of significant therapeutic interest.
Part 2: this compound, a Bioactive Flavonoid from Zea mays L.
This compound is a C-glycosyl flavone, specifically rhamnosyl-6-C-(4-ketofucosyl)-5,7,3',4'-tetrahydroxyflavone. It is a major flavonoid found in corn silk, a byproduct of maize cultivation that has a long history of use in traditional medicine for various ailments.[8][9] The biological activities of corn silk extracts, including their immunomodulatory and anti-inflammatory properties, are often attributed to their high flavonoid content, particularly this compound.[10][11]
Part 3: this compound-Induced M1 Macrophage Activation
Research using the murine macrophage cell line RAW 264.7 has demonstrated that this compound acts as a potent immunostimulant, driving macrophages towards an M1-like phenotype. This activation is dose-dependent and occurs at concentrations that are non-cytotoxic (up to 100 µg/mL).[8]
The primary hallmarks of this compound-induced macrophage activation are the robust production of Tumor Necrosis Factor-alpha (TNF-α) and nitric oxide (NO), two key mediators of the M1 pro-inflammatory response.
-
TNF-α Secretion: TNF-α is a critical cytokine in orchestrating the inflammatory response and activating other immune cells.[8] this compound treatment significantly increases the secretion of TNF-α in a dose-dependent manner.[8]
-
iNOS Expression and NO Production: Activated M1 macrophages upregulate iNOS, an enzyme that produces large quantities of NO, a potent microbicidal and tumoricidal molecule.[8] this compound treatment leads to a significant, dose-dependent increase in iNOS expression and subsequent NO production.[8]
Data Presentation: Dose-Dependent Effects of this compound on M1 Markers
The following table summarizes the quantitative impact of a 24-hour this compound treatment on RAW 264.7 macrophages, as reported in the literature.[8]
| This compound Concentration (µg/mL) | TNF-α Production (Fold Increase vs. Control) | iNOS Expression (Fold Increase vs. Control) |
| 10 | ~4.5 | ~1.8 |
| 50 | ~9.0 | ~3.5 |
| 100 | ~11.2 - 14.7 | ~4.2 |
| LPS (0.1 µg/mL) | ~20.0 | ~5.5 |
Data are approximated from published findings for illustrative purposes. LPS (lipopolysaccharide) is shown as a positive control.
Part 4: Core Signaling Pathways Activated by this compound
The pro-inflammatory effects of this compound are not arbitrary; they are orchestrated by the activation of specific and interconnected intracellular signaling pathways. Understanding this network is critical for predicting its biological effects and potential therapeutic applications. This compound has been shown to stimulate the phosphorylation and activation of three key pathways that converge to promote the expression of pro-inflammatory genes like Tnf and Nos2.[8]
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and inflammation. This compound induces the phosphorylation of Akt, indicating the activation of this pathway.[8]
-
MAPK Pathway: Mitogen-activated protein kinases (MAPKs) are critical signaling components that regulate a wide array of cellular processes, including inflammation. This compound specifically triggers the phosphorylation of Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), but not p38 MAPK.[8]
-
NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master transcriptional regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by this compound, upstream signaling (via Akt and MAPKs) leads to the degradation of the inhibitory IκBα subunit and the subsequent translocation of the active NF-κB p65 subunit to the nucleus, where it binds to the promoters of target genes like Tnf and Nos2 to initiate their transcription.[8]
Visualization: this compound-Activated Signaling Cascade
Caption: this compound-induced signaling pathways converging on NF-κB activation.
Part 5: this compound and Macrophage Phagocytic Function (A Mechanistic Hypothesis)
Phagocytosis is a cornerstone of macrophage function, essential for clearing pathogens and cellular debris.[1] While direct experimental data on the effect of this compound on macrophage phagocytosis is currently unavailable, its known signaling activity allows for the formulation of a strong, testable hypothesis. The signaling pathways robustly activated by this compound—PI3K/Akt and MAPKs—are well-established regulators of phagocytosis.
-
The Role of PI3K/Akt: The PI3K/Akt pathway is fundamentally involved in the cytoskeletal rearrangements required for engulfment. Activation of this pathway is a common feature of phagocytosis initiated by various receptors.[10]
-
The Role of MAPKs: The ERK and JNK pathways are also implicated in regulating phagocytic processes and the subsequent inflammatory response.
Hypothesis: Given that this compound activates the PI3K/Akt and MAPK (ERK, JNK) pathways, it is hypothesized that this compound treatment will enhance the phagocytic capacity of macrophages. This enhancement would be a logical functional consequence of the M1-like activation state it induces.
This hypothesis is further supported by studies on the related flavonoid, luteolin, which has been shown to promote macrophage-mediated phagocytosis of cancer cells.[8] Investigating this function for this compound is a critical next step in fully characterizing its immunomodulatory profile.
Part 6: Experimental Protocols for Studying this compound's Effects
To ensure reproducibility and scientific rigor, we provide the following detailed protocols based on established methodologies.
Visualization: Overall Experimental Workflow
Caption: A streamlined workflow for assessing this compound's effects on macrophages.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line: Use the murine macrophage cell line RAW 264.7.
-
Culture Medium: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Plating: Seed 5 x 10⁵ cells/mL in appropriate culture plates (e.g., 96-well for viability, 24-well for supernatants, 6-well for lysates) and allow them to adhere overnight.
-
This compound Preparation: Dissolve this compound in DMSO to create a stock solution. Further dilute in culture medium to achieve final concentrations (e.g., 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity.
-
Treatment: Replace the old medium with the this compound-containing medium or vehicle control (medium with equivalent DMSO concentration) and incubate for the desired time, typically 24 hours.
Protocol 2: Cell Viability Assessment (MTT Assay)
Causality Check: This protocol is essential to confirm that the observed immunomodulatory effects are not due to cytotoxicity.
-
Plate cells in a 96-well plate and treat with this compound as described above.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
Protocol 3: Quantification of Nitric Oxide (Griess Assay)
Causality Check: This assay directly measures a key functional output of iNOS, confirming the M1 activation state.
-
Collect the culture supernatant from this compound-treated cells.
-
In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes. A purple color will develop.
-
Read the absorbance at 540 nm. Quantify the nitrite concentration using a sodium nitrite standard curve.
Protocol 4: Analysis of Signaling Pathways (Western Blot)
Causality Check: This protocol provides direct evidence of the activation of upstream signaling molecules, establishing the mechanism of action.
-
After this compound treatment (for signaling, shorter time points like 15-60 minutes are often optimal), wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against phosphorylated and total forms of Akt, ERK, JNK, and NF-κB p65. Use an antibody against β-actin or GAPDH as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Part 7: Discussion and Future Directions
The available evidence robustly demonstrates that this compound is an immunostimulatory flavonoid that activates macrophages towards a pro-inflammatory M1 phenotype.[8] This activation is mediated by the canonical Akt, MAPK, and NF-κB signaling pathways. This profile suggests potential therapeutic applications where a bolstered innate immune response is desirable, such as in vaccine adjuvantation or as part of a combination therapy in immuno-oncology.
Interestingly, this compound's activity contrasts with that of its structural relative, luteolin, which is often reported to have anti-inflammatory effects and promote an M2 macrophage phenotype. This highlights how small structural modifications on a flavonoid backbone can dramatically alter biological function and underscores the importance of studying these compounds individually.
Future research should focus on:
-
In Vivo Validation: Translating the current in vitro findings into animal models of infection or cancer to assess the systemic immunological effects of this compound.
-
Primary Macrophages: Confirming the effects of this compound on primary bone marrow-derived macrophages (BMDMs) or human monocyte-derived macrophages (MDMs) to ensure the effects are not limited to a murine cell line.
-
Phagocytosis Assays: Directly testing the hypothesis that this compound enhances macrophage phagocytic capacity using assays such as fluorescent bead or bacterial uptake.
-
Receptor Identification: Identifying the putative cell surface receptor(s) that this compound interacts with to initiate the downstream signaling cascade.
By addressing these questions, the full therapeutic potential of this compound as a novel immunomodulator can be comprehensively understood and potentially harnessed for clinical benefit.
Part 8: References
-
Choi, Y., et al. (2014). Immunostimulating activity of this compound isolated from corn silk in murine RAW 264.7 macrophages. BMB Reports, 47(7), 382-387. --INVALID-LINK--
-
Park, K. I., et al. (2014). Immunostimulating activity of this compound isolated from corn silk in murine RAW 264.7 macrophages. PubMed, 24286330. --INVALID-LINK--
-
Wang, L., et al. (2025). Luteolin as a multifaceted immunomodulator: insights into its effects on diverse immune cell populations and therapeutic implications. Frontiers in Immunology, 16, 1621367. --INVALID-LINK--
-
Wang, L., et al. (2025). Luteolin as a multifaceted immunomodulator: insights into its effects on diverse immune cell populations and therapeutic implications. ResearchGate. --INVALID-LINK--
-
Chen, C. Y., et al. (2007). Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages. PubMed Central, 22(5), 439-47. --INVALID-LINK--
-
Flaherty, R. A., et al. (2022). The PI3K-Akt pathway is a multifaceted regulator of the macrophage response to diverse group B Streptococcus isolates. Frontiers in Cellular and Infection Microbiology, 12, 893043. --INVALID-LINK--
-
Vergadi, E., et al. (2017). Akt Signaling Pathway in Macrophage Activation and M1/M2 Polarization. The Journal of Immunology, 198(3), 1006-1014. --INVALID-LINK--
-
Choi, Y., et al. (2014). Immunostimulating activity of this compound isolated from corn silk in murine RAW 264.7 macrophages. BMB Reports. --INVALID-LINK--
-
Semantic Scholar. (2017). Functional role of Akt in macrophage-mediated innate immunity. Semantic Scholar. --INVALID-LINK--
-
Choi, Y., et al. (2014). Immunostimulating activity of this compound isolated from corn silk in murine RAW 264.7 macrophages. ResearchGate. --INVALID-LINK--
-
Ali, H., et al. (2023). Dietary Corn Silk (Stigma maydis) Extract Supplementation Modulate Production Performance, Immune Response and Redox Balance in Corticosterone-Induced Oxidative Stress Broilers. Animals (Basel), 13(3), 441. --INVALID-LINK--
-
Liu, J., et al. (2024). An Umbrella Insight into the Phytochemistry Features and Biological Activities of Corn Silk: A Narrative Review. Molecules, 29(4), 896. --INVALID-LINK--
-
Ali, H., et al. (2023). Dietary Corn Silk (Stigma maydis) Extract Supplementation Modulate Production Performance, Immune Response and Redox Balance in Corticosterone-Induced Oxidative Stress Broilers. MDPI. --INVALID-LINK--
-
Microbial Phagocytic Receptors and Their Potential Involvement in Cytokine Induction in Macrophages. Frontiers in Immunology. --INVALID-LINK--
-
Paredes-Gamero, E. J., et al. (2016). Gomesin acts in the immune system and promotes myeloid differentiation and monocyte/macrophage activation in mouse. Peptides, 85, 41-45. --INVALID-LINK--
-
Van den Bossche, J., et al. (2017). The Metabolic Signature of Macrophage Responses. Frontiers in Immunology, 8, 1059. --INVALID-LINK--
-
Geng, T., et al. (2022). The Immunomodulatory Effects of Statins on Macrophages. International Journal of Molecular Sciences, 23(7), 3981. --INVALID-LINK--
-
Macrophage Polarization Signaling Pathway. Creative Diagnostics. --INVALID-LINK--
-
Li, C., et al. (2024). Natural saponins and macrophage polarization: Mechanistic insights and therapeutic perspectives in disease management. Frontiers in Pharmacology, 15, 1378873. --INVALID-LINK--
-
Timperi, E., & Barnaba, V. (2021). Major pathways involved in macrophage polarization in cancer. Frontiers in Immunology, 12, 788341. --INVALID-LINK--
-
He, H., & Jiang, J. (2020). Function of Macrophages in Disease: Current Understanding on Molecular Mechanisms. Frontiers in Immunology, 11, 580347. --INVALID-LINK--
-
Lee, S., et al. (2019). The Phagocytic Function of Macrophage-Enforcing Innate Immunity and Tissue Homeostasis. International Journal of Molecular Sciences, 20(17), 4238. --INVALID-LINK--
References
- 1. Luteolin promotes macrophage-mediated phagocytosis by inhibiting CD47 pyroglutamation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Frontiers | The Phagocytic Code Regulating Phagocytosis of Mammalian Cells [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Regulatory mechanisms of luteolin in inflammatory respiratory diseases [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration [mdpi.com]
- 9. Frontiers | The PI3K-Akt pathway is a multifaceted regulator of the macrophage response to diverse group B Streptococcus isolates [frontiersin.org]
- 10. Luteolin as a multifaceted immunomodulator: insights into its effects on diverse immune cell populations and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to Maysin's Role in Plant Resistance to Herbivores
Introduction
In the intricate evolutionary arms race between plants and herbivores, chemical defense represents a primary strategy for plant survival. Among the vast arsenal of secondary metabolites, flavonoids play a crucial role in mediating these interactions. This guide focuses on maysin, a C-glycosyl flavone found predominantly in the silks of maize (Zea mays L.). This compound is a potent natural insecticide that confers resistance to one of the most destructive agricultural pests, the corn earworm (Helicoverpa zea)[1]. Understanding the biosynthesis, mechanism of action, and regulation of this compound is paramount for developing herbivore-resistant crop varieties, reducing reliance on synthetic pesticides, and exploring novel bio-inspired pest control agents. This document provides a detailed technical overview for researchers, agronomists, and drug development professionals engaged in plant biochemistry and crop protection.
Molecular Profile of this compound
This compound is a flavone C-glycoside, a class of compounds characterized by a carbohydrate moiety C-glycosidically linked to a 2-phenylchromen-4-one flavonoid backbone[2][3].
-
Chemical Name: 2''-O-α-L-rhamnosyl-6-C-(6-deoxy-xylo-hexos-4-ulosyl) luteolin
-
Molecular Formula: C₂₇H₂₈O₁₄[2]
-
Structure: The core structure is the flavone luteolin, which is attached to a disaccharide residue at the 6-position of the A-ring[2][4]. This glycosylation is critical for its biological activity.
The this compound Biosynthetic Pathway
The production of this compound is a specialized branch of the well-characterized flavonoid pathway. The synthesis is tightly regulated, with key enzymatic steps recently elucidated, providing a complete picture of its formation.
The pathway begins with the flavanone eriodictyol, which is converted to the C-glycosyl flavone isoorientin. The final two steps, which are critical for this compound synthesis, are catalyzed by enzymes encoded by the Salmon silks (Sm) loci[5][6].
-
Rhamnosylation of Isoorientin: The gene Sm2 encodes a rhamnosyl transferase (UGT91L1). This enzyme utilizes UDP-rhamnose as a sugar donor to catalyze the rhamnosylation of isoorientin, producing the intermediate rhamnosylisoorientin[1][7].
-
Final Conversion to this compound: The gene Sm1 encodes a UDP-rhamnose synthase (RHS1). In a highly specific reaction, RHS1 converts the glucose moiety of rhamnosylisoorientin into a 4-keto-6-deoxy glucose moiety, resulting in the final this compound molecule[1][5].
The expression of both Sm1 and Sm2 is directly regulated by the R2R3-MYB transcription factor Pericarp Color1 (P1) . Chromatin immunoprecipitation experiments have confirmed that P1 binds to the upstream regulatory sequences of these genes, acting as a master switch for the terminal steps of this compound biosynthesis[1][5][6].
Mechanism of Action Against Herbivores
This compound's primary role is as an antibiosis agent, meaning it has a deleterious effect on the herbivore's physiology. The principal target is the corn earworm, Helicoverpa zea, which lays its eggs on maize silks. Newly hatched larvae must consume the silks to reach the developing kernels.
The mechanism of action is multifaceted:
-
Antifeedant and Growth Inhibition: The most significant effect of this compound is the inhibition of larval growth and development[8][9]. Feeding studies have consistently demonstrated a strong negative correlation between the concentration of this compound in maize silks and the weight of H. zea larvae[10]. This antifeedant property forces the insect to cease feeding or feed less, leading to starvation.
-
Nutrient Deprivation: While the precise molecular interactions are still under investigation, a primary hypothesis is that this compound and related phenolics interfere with protein digestion and nutrient absorption in the insect's midgut. Oxidation of flavonoids by plant polyphenol oxidases (PPOs)—enzymes that are upregulated upon wounding—can produce quinones. These highly reactive molecules can covalently bind to dietary proteins or the insect's own digestive enzymes, reducing their bioavailability and efficacy. This effectively starves the larva of essential amino acids.
3.1 Quantitative Effects on Helicoverpa zea
The concentration of this compound in silk tissue is directly proportional to the level of resistance. Plant breeding programs have successfully increased this compound content through recurrent selection, leading to enhanced herbivore resistance.
| This compound Concentration (% Fresh Silk Weight) | Effect on Helicoverpa zea Larval Growth | Source |
| > 0.2% | Substantial reduction in larval growth; prevents completion of the life cycle. | [8] |
| 0.2% | Reduces larval weight by approximately 50% in silk-only diet studies. | [9][11] |
| > 0.4% | Reduces larval weight by over 75% compared to controls. | [11] |
| 1.69% - 1.76% | Achieved after six cycles of recurrent selection, conferring high resistance. | [8] |
Regulation of this compound Production
The accumulation of this compound is controlled by a combination of genetic factors and environmental or biotic stimuli. This dual regulation allows the plant to maintain a basal level of defense while also mounting a stronger, induced response upon attack.
4.1 Genetic Control
The genetic architecture of this compound production is complex and controlled by several quantitative trait loci (QTLs). A QTL is a region of DNA that is associated with a particular phenotypic trait.
-
Major QTLs: The p1 locus on chromosome 1 is the most significant QTL, accounting for over 58% of the phenotypic variance in this compound levels[12]. As previously noted, p1 encodes a transcriptional activator of the flavonoid pathway.
-
Other QTLs: Additional QTLs have been identified near other known flavonoid pathway genes, including c2 (chalcone synthase), and whp1 (a chalcone synthase paralog), indicating that alleles at both regulatory and structural genes contribute to high this compound accumulation[13]. The interplay between these loci determines the ultimate flux through the pathway[12][13].
4.2 Herbivory-Induced Regulation via Jasmonic Acid Signaling
Herbivore feeding triggers a sophisticated signaling cascade within the plant, leading to the upregulation of chemical defenses. The phytohormone jasmonic acid (JA) is a central player in this induced defense response[14][15].
-
Signal Perception: Mechanical damage and chemical elicitors from the insect's oral secretions are perceived by the plant.
-
JA Biosynthesis: This perception triggers the rapid biosynthesis of jasmonic acid via the octadecanoid pathway[14].
-
Signal Transduction: JA, or its bioactive conjugate JA-Isoleucine, binds to the COI1 receptor, leading to the degradation of JAZ repressor proteins.
-
Transcriptional Activation: The degradation of JAZ proteins releases transcription factors (such as MYBs and bHLHs) that activate the expression of defense-related genes[16][17]. In maize, this includes the upregulation of the P1 transcription factor and other key flavonoid pathway genes, leading to a surge in this compound production at the site of attack and systemically throughout the plant.
References
- 1. Identification and Characterization of Maize salmon silks Genes Involved in Insecticidal this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C27H28O14 | CID 70698181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB016466) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Characterization of Maize salmon silks Genes Involved in Insecticidal this compound Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hort [journals.ashs.org]
- 10. Relationship Between Growth of Corn Earworm and Fall Armyworm Larvae (Lepidoptera: Noctuidae) and this compound Concentration in Corn Silks | Semantic Scholar [semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Quantitative trait loci and metabolic pathways: genetic control of the concentration of this compound, a corn earworm resistance factor, in maize silks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative trait loci for this compound synthesis in maize (Zea mays L.) lines selected for high silk this compound content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Jasmonates mediate plant defense responses to Spodoptera exigua herbivory in tomato and maize foliage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Myco-Synergism Boosts Herbivory-Induced Maize Defense by Triggering Antioxidants and Phytohormone Signaling [frontiersin.org]
- 16. Analysis of key genes of jasmonic acid mediated signal pathway for defense against insect damages by comparative transcriptome sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Function and Mechanism of Jasmonic Acid in Plant Responses to Abiotic and Biotic Stresses | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Maysin from Corn Silk
Abstract: Maysin, a C-glycosylated flavonoid found abundantly in corn silk (Zea mays L.), has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective extraction, purification, and quantification of this compound. We detail and compare conventional and modern extraction techniques, including Maceration, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE), offering field-proven insights into the causality behind experimental choices to ensure high-yield, high-purity recovery of this promising bioactive compound.
Introduction: The Significance of this compound
This compound is a flavone C-glycoside, specifically a luteolin derivative, that plays a crucial role in the natural defense mechanisms of the maize plant.[4][5][6] Its unique chemical structure contributes to a range of biological activities that are highly relevant for drug development.[5] Research has demonstrated its potential in mitigating oxidative stress and inflammation, which are underlying factors in numerous chronic diseases.[1][3]
The primary challenge in utilizing this compound lies in its efficient extraction and isolation from the complex plant matrix of corn silk. The choice of extraction protocol directly impacts the yield, purity, and ultimately, the biological efficacy of the final product. This guide provides validated protocols designed to optimize the recovery of this compound while maintaining its structural integrity.
Pre-Extraction Workflow: Sample Preparation
The quality of the starting material is paramount for successful extraction. The concentration of this compound in corn silk is influenced by genetic and environmental factors, as well as harvesting and processing conditions.
Harvesting
For optimal this compound content, corn silk should be harvested at a specific developmental stage.
-
Timing: Collect unpollinated corn silk approximately 7 to 15 days after its emergence (silking stage).[7][8] This window is critical as the concentration of key flavonoids, including this compound, is typically at its peak.
Initial Processing and Drying
Proper post-harvest handling is crucial to prevent enzymatic degradation and preserve the bioactive compounds.
-
Washing: Gently wash the harvested corn silk under running tap water to remove dust and field contaminants.[9]
-
Blanching (Optional but Recommended): Briefly blanch the corn silk in water at 100°C for 60 seconds.[9] This step inactivates endogenous enzymes that can degrade flavonoids and helps retain color and chemical stability.
-
Drying: To achieve a constant weight and prepare the material for extraction, tray dry the blanched corn silk at a controlled temperature of 50°C for approximately 4 hours.[9] Overly high temperatures can lead to the degradation of thermolabile compounds like this compound.
-
Milling: Grind the dried corn silk into a fine powder (e.g., to pass through a 60-mesh sieve) using a commercial mechanical grinder.[9][10] This significantly increases the surface area available for solvent interaction, thereby enhancing extraction efficiency. Store the resulting powder in an airtight, light-proof container at 4°C or -20°C for long-term storage.[3][11]
Extraction Protocols
The selection of an extraction method depends on available equipment, desired throughput, and efficiency. This compound is a polar flavonoid, making hydroalcoholic solvents the most effective choice for its extraction.[12][13][14]
Foundational Principle: Solvent Selection
The choice of solvent is the most critical factor in flavonoid extraction.
-
Recommended Solvent: A 70% aqueous ethanol solution is highly effective for this compound extraction.[8][15]
-
Causality: Pure organic solvents can cause plant cells to dehydrate and collapse, trapping the target compounds.[13] The addition of water to ethanol creates a synergistic effect; water acts as a swelling agent for the plant material, expanding the cellulose matrix and increasing the surface area for extraction, while ethanol solubilizes the moderately polar this compound.[13][16]
Protocol 3.2: Conventional Method - Reflux Extraction
This method is a classic, robust technique suitable for lab-scale extractions. It uses heat to increase solvent efficiency and diffusion rates.
Step-by-Step Protocol:
-
Weigh 20 g of dried corn silk powder and place it into a 500 mL round-bottom flask.
-
Add 200 mL of 70% ethanol, creating a 1:10 solid-to-solvent ratio.[15][17]
-
Set up a reflux apparatus by attaching a condenser to the flask.
-
Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for 6 hours.[8] A patent suggests this duration is optimal, as longer times may lead to this compound degradation via hydrolysis.[8]
-
After 6 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper to separate the solid residue from the liquid filtrate.
-
Wash the residue with a small amount of fresh 70% ethanol to recover any remaining extract.
-
Combine the filtrates and concentrate the solution using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to remove the ethanol.
-
The resulting aqueous concentrate can be used for subsequent purification or lyophilized to yield a dry powder.
Protocol 3.3: Modern Method - Ultrasound-Assisted Extraction (UAE)
UAE is a green, efficient technology that uses acoustic cavitation to accelerate extraction.[11][18] The collapse of ultrasonic-generated bubbles near the cell walls creates microjets that disrupt the plant matrix, enhancing solvent penetration and mass transfer.[11][19] This method significantly reduces extraction time and temperature.
Step-by-Step Protocol:
-
Weigh 20 g of dried corn silk powder and place it into a 500 mL beaker.
-
Add 200 mL of an optimized ethanol solution (studies suggest an optimal range of 37-40% ethanol for UAE).[17][18] A 1:10 solid-to-solvent ratio is a good starting point.[16]
-
Place the beaker in an ultrasonic bath or use a probe-type sonicator.
-
Set the ultrasonic frequency (e.g., 20-40 kHz) and power (e.g., 250-450 W).[11][20] An optimized study suggests using a moderate amplitude (e.g., 48.58%) for a balanced extraction.[18]
-
Perform the extraction for an optimized duration, typically between 30 and 40 minutes.[17][18]
-
Monitor the temperature during the process to ensure it does not exceed 50-60°C to prevent thermal degradation.[11]
-
After sonication, filter and concentrate the extract as described in steps 6-9 of the Reflux Extraction protocol.
Protocol 3.4: Modern Method - Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and plant material directly, causing a rapid increase in internal pressure within the plant cells that leads to cell wall rupture and the release of bioactive compounds.[19][21] This method is known for its high speed and efficiency.
Step-by-Step Protocol:
-
Weigh 10 g of dried corn silk powder and place it into a suitable microwave extraction vessel.
-
Add 200 mL of 70% ethanol (1:20 ratio).
-
Secure the vessel in a microwave extractor.
-
Set the microwave power. Studies have shown that a moderate power output (e.g., 280 watts) can produce a high yield without excessive degradation.[21]
-
Set the extraction time, typically in the range of 5-15 minutes.
-
After the extraction cycle is complete, allow the vessel to cool before opening.
-
Filter and concentrate the extract as described in steps 6-9 of the Reflux Extraction protocol.
Comparison of Extraction Methods
The choice of method involves a trade-off between time, energy consumption, and capital cost. Modern methods offer significant advantages in efficiency.
| Parameter | Reflux Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Principle | Heat-induced diffusion | Acoustic cavitation & cell disruption | Microwave-induced dielectric heating |
| Typical Solvent | 70% Ethanol[8] | 35-70% Ethanol[17][18] | 70% Ethanol[21] |
| Time | 4-6 hours[8] | 20-40 minutes[17][18] | 5-15 minutes |
| Temperature | Boiling point of solvent | Ambient to 60°C[11] | Controlled, rapid heating |
| Efficiency/Yield | Good | Very Good to Excellent[18] | Excellent |
| Advantages | Simple setup, low cost | Fast, low temperature, energy efficient | Very fast, reduced solvent usage[19] |
| Disadvantages | Long duration, potential thermal degradation[8] | Higher initial equipment cost | Specialized equipment required |
Post-Extraction: Purification and Analysis
For drug development applications, the crude extract requires further purification to isolate this compound from other co-extracted phytochemicals.
Workflow for this compound Extraction & Purification
Caption: Workflow from corn silk harvesting to pure this compound analysis.
Purification Protocol
A common strategy for purifying flavonoids from a crude extract involves liquid-liquid partitioning followed by column chromatography.
-
Defatting: To remove non-polar compounds like lipids and chlorophyll, the concentrated extract can be partitioned against a non-polar solvent like methylene chloride or hexane.[1][12] The this compound will remain in the hydroalcoholic phase.
-
Column Chromatography: The most effective method for isolating this compound is preparative reverse-phase (C18) column chromatography.[1]
-
Dissolve the partitioned extract in a suitable solvent (e.g., ethanol).
-
Inject the dissolved extract onto a preparative C18 column.[1]
-
Elute the compounds using a gradient of a polar mobile phase (e.g., water with a small amount of acid like formic acid) and an organic modifier (e.g., methanol or acetonitrile).
-
Collect fractions and monitor them using analytical HPLC to identify the fractions containing pure this compound.
-
Pool the pure fractions and evaporate the solvent to obtain isolated this compound.
-
Quantification by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard method for quantifying this compound.[22]
Analytical HPLC Parameters:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic system of water (often with 0.1% formic or orthophosphoric acid to improve peak shape) and methanol or acetonitrile.[22]
-
Flow Rate: 1.0 mL/min.[22]
-
Detection: UV detector set at a wavelength appropriate for flavonoids (e.g., 235 nm or a wavelength between 270-350 nm).[22]
-
Quantification: Create a standard curve using a pure this compound standard. Calculate the concentration in the unknown samples by comparing their peak areas to the standard curve.
Conclusion
This application note provides a detailed, scientifically grounded framework for the extraction of this compound from corn silk. By understanding the principles behind sample preparation, solvent selection, and the various extraction technologies, researchers can select and optimize a protocol that best fits their laboratory's capabilities and research goals. The modern UAE and MAE methods offer significant improvements in speed and efficiency, making them highly suitable for high-throughput screening and development. Proper purification and analytical validation via chromatography are essential final steps to ensure the purity and concentration of this compound for its application in drug discovery and development.
References
- 1. High this compound corn silk extract reduces body weight and fat deposition in C57BL/6J mice fed high-fat diets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 70255-49-1: this compound | CymitQuimica [cymitquimica.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | 70255-49-1 [chemicalbook.com]
- 5. This compound | C27H28O14 | CID 70698181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Characterization of Corn Silk Extract Using HPLC/HRMS/MS Analyses and Bioinformatic Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. KR101201628B1 - Method for extracting of corn silk comprising high this compound content - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Ultrasound-assisted extraction of anti-inflammatory actives from corn silk (Zea mays L.): Process optimization, machine learning screening, and interaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials [mdpi.com]
- 13. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Physicochemical Study of the Antioxidant Activity of Corn Silk Extracts [mdpi.com]
- 16. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. chemmethod.com [chemmethod.com]
- 20. Ultrasound-assisted extraction and characteristics of maize polysaccharides from different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijraset.com [ijraset.com]
- 22. researchgate.net [researchgate.net]
Application Note: Quantification of Maysin in Plant Tissues Using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note provides a comprehensive and validated protocol for the quantification of maysin, a C-glycosyl flavone, in plant tissues, with a particular focus on corn silk (Zea mays L.). This compound is a significant natural compound known for its insecticidal properties, particularly against the corn earworm (Helicoverpa zea), making its accurate quantification crucial for agricultural research and the development of pest-resistant crop varieties[1]. This document details a robust methodology encompassing sample preparation, extraction, and a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection. The protocols are designed for researchers, scientists, and quality control professionals, providing not only step-by-step instructions but also the scientific rationale behind the methodological choices to ensure accuracy, precision, and reliability.
Introduction: The Significance of this compound Quantification
This compound is a flavone C-glycoside synthesized in the silk tissues of certain maize varieties. Its primary biological role is in plant defense[1][2]. The concentration of this compound in corn silks is directly correlated with resistance to corn earworm larvae, which can cause significant economic damage to corn crops. Therefore, a reliable analytical method to quantify this compound is indispensable for:
-
Breeding Programs: Selecting and developing maize lines with enhanced pest resistance.
-
Agricultural Research: Studying the genetic and environmental factors that influence this compound expression[1].
-
Biopesticide Development: Investigating the potential of this compound and related flavonoids as natural insecticides.
This compound, like other flavonoids, possesses a chemical structure that lends itself to analysis by RP-HPLC with UV detection. Its structure is based on a luteolin backbone attached to a disaccharide residue[3]. This application note presents a method that leverages these properties for selective and sensitive quantification.
Principles of the Analytical Approach
The quantification of this compound from a complex plant matrix involves two critical stages: efficient extraction of the analyte from the tissue and subsequent separation and detection via HPLC.
-
Extraction: The goal is to quantitatively transfer this compound from the solid plant material into a liquid solvent. Flavonoids are polar to semi-polar compounds, making polar organic solvents, often mixed with water, effective for their extraction. The chosen method, Soxhlet extraction with aqueous methanol, ensures exhaustive extraction due to the continuous cycling of fresh, hot solvent over the sample matrix.
-
Chromatographic Separation: The HPLC method utilizes a C18 stationary phase, a non-polar hydrocarbon-based material[4]. This "reversed-phase" setup separates compounds based on their hydrophobicity. A polar mobile phase is used, and by gradually increasing its organic solvent (methanol) content—a technique known as gradient elution—compounds are eluted from the column in order of increasing hydrophobicity. This allows for the separation of this compound from other, potentially interfering, compounds in the plant extract.
-
Detection: Flavonoids contain conjugated double bond systems in their aromatic rings, which absorb light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum[5]. This compound and related flavones exhibit strong absorbance in the 340-380 nm range. Detection at a specific wavelength, such as 350 nm, provides sensitivity and selectivity for this class of compounds[6][7].
Materials and Reagents
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Gradient pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Analytical balance (± 0.1 mg)
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE or Nylon)
-
HPLC vials and caps
-
Standard laboratory glassware (volumetric flasks, pipettes, etc.)
Chemicals and Standards
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Ortho-phosphoric acid (ACS grade or higher)
-
This compound analytical standard (>95% purity)
-
Ethanol (70%, v/v) (for alternative extraction)
Detailed Protocols
Sample Preparation and Extraction
This protocol is optimized for the exhaustive extraction of this compound and related flavonoids from plant tissues like corn silk.
Workflow Diagram: Sample Preparation and Extraction
Caption: Workflow for this compound Extraction from Plant Tissue.
Step-by-Step Protocol:
-
Sample Collection and Drying: Collect fresh plant tissue (e.g., corn silks). To prevent degradation, immediately freeze-dry (lyophilize) the tissue or oven-dry at a low temperature (40-50°C) until a constant weight is achieved.
-
Grinding: Grind the dried tissue into a fine, homogenous powder using a grinder or mortar and pestle. Sieve if necessary to achieve a particle size of <0.5 mm.
-
Soxhlet Extraction:
-
Accurately weigh approximately 4.0 g of the dried plant powder and place it into a cellulose extraction thimble.
-
Place the thimble into the Soxhlet extractor.
-
Add 100 mL of 80% aqueous methanol to the boiling flask.
-
Assemble the apparatus and heat the solvent to 85°C.
-
Allow the extraction to proceed for 6 hours, ensuring continuous cycling of the solvent[6].
-
-
Final Preparation:
-
After extraction, allow the solution to cool to room temperature.
-
Filter the extract through Whatman No. 1 paper into a 100 mL volumetric flask.
-
Rinse the boiling flask with a small amount of 80% methanol and add it to the volumetric flask.
-
Bring the final volume to exactly 100 mL with 80% methanol.
-
Prior to HPLC injection, filter an aliquot of the extract through a 0.45 µm syringe filter into an HPLC vial.
-
Note on Causality: Soxhlet extraction at an elevated temperature increases solvent efficiency and ensures that the sample is repeatedly washed with fresh solvent, maximizing the recovery of this compound from the complex plant matrix. 80% methanol provides a good balance of polarity to efficiently solubilize C-glycosyl flavones like this compound.
HPLC Analysis
This method is based on a validated protocol for the separation of flavonoids from corn silk[6].
Workflow Diagram: HPLC Analysis
Caption: HPLC Analysis Workflow for this compound Quantification.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | HPLC-grade Water with 1% ortho-phosphoric acid |
| Mobile Phase B | HPLC-grade Methanol with 1% ortho-phosphoric acid |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 350 nm |
| Injection Volume | 20 µL |
Note on Causality: The gradient starts with a high water content (80% A) to retain this compound and other flavonoids on the C18 column. The gradual increase in methanol (%B) decreases the mobile phase polarity, causing hydrophobic compounds to elute. The acidic modifier (ortho-phosphoric acid) is crucial for sharpening peaks of phenolic compounds by suppressing the ionization of hydroxyl groups, leading to better resolution and symmetrical peak shapes[4]. A detection wavelength of 350 nm is selected for high sensitivity as it is near the absorption maximum for flavones[6][7].
Calibration and Quantification
-
Prepare a Stock Standard: Accurately weigh ~10 mg of this compound standard and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Prepare Working Standards: Perform serial dilutions of the stock solution with the initial mobile phase (20% Methanol / 80% Water with 1% acid) to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Construct the Calibration Curve: Inject each standard into the HPLC system in triplicate. Plot the average peak area against the known concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.999 is considered ideal.
-
Quantify Samples: Inject the prepared plant extracts. Identify the this compound peak by comparing its retention time with that of the standard. Use the calibration curve equation to calculate the concentration of this compound in the injected sample.
The final concentration in the plant tissue (mg/g) is calculated using the following formula:
This compound (mg/g) = (C x V x D) / W
Where:
-
C = Concentration from calibration curve (mg/mL)
-
V = Final volume of the extract (mL)
-
D = Dilution factor (if any)
-
W = Weight of the initial dry plant sample (g)
Method Validation
For a protocol to be trustworthy, it must be validated to ensure it is fit for its intended purpose. The following parameters should be assessed.
| Validation Parameter | Description & Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. Check for interfering peaks in a blank matrix. The this compound peak should be well-resolved from other peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve with R² ≥ 0.999 is required over the desired concentration range. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined as a signal-to-noise ratio of 10:1. |
| Accuracy (Recovery) | The closeness of the test results to the true value. Determined by spiking a blank plant matrix with known amounts of this compound standard at different levels (e.g., low, medium, high). Recovery should typically be within 80-120%. |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval. Expressed as Relative Standard Deviation (%RSD) of replicate measurements. %RSD should typically be < 5%. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temp, ±0.1 mL/min flow rate). Provides an indication of its reliability during normal usage. |
Conclusion
This application note provides a detailed, scientifically-grounded protocol for the reliable quantification of this compound in plant tissues. The combination of exhaustive Soxhlet extraction and a validated gradient RP-HPLC-UV method ensures high accuracy and precision. By following this guide, researchers can obtain high-quality, reproducible data essential for advancing agricultural science and developing crops with enhanced natural defense mechanisms.
References
- 1. Quantitative trait loci for this compound synthesis in maize (Zea mays L.) lines selected for high silk this compound content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nacalai.com [nacalai.com]
- 5. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. academicjournals.org [academicjournals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Maysin-Based Nanoparticulate Drug Delivery Systems
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design, formulation, and in vitro evaluation of maysin-based drug delivery systems. This compound, a flavone C-glycoside found in corn silk, exhibits promising neuroprotective, immunomodulatory, and potential anticancer activities.[1][2][3][4] However, like many flavonoids, its therapeutic application is hampered by poor aqueous solubility and low bioavailability.[5][6][7][8] Encapsulation within a polymeric nanoparticle system presents a viable strategy to overcome these limitations.[9][10][11][12] This guide details the rationale for selecting a poly(lactic-co-glycolic acid) (PLGA) platform, a step-by-step protocol for nanoparticle fabrication via nanoprecipitation, and robust methodologies for physicochemical characterization and in vitro efficacy assessment.
Introduction: The Rationale for a this compound Nano-Delivery System
This compound is a bioactive flavonoid with a complex C-glycosidic structure, naturally occurring in sources like corn silk (Zea mays).[1][13] While preclinical studies have highlighted its potential, the inherent physicochemical properties of this compound—namely its hydrophobicity—present significant challenges for clinical translation.[7][8] These challenges manifest as poor absorption, rapid metabolism, and low systemic bioavailability, which collectively limit the effective concentration of the compound at target therapeutic sites.[8]
Nanoparticle-based drug delivery systems offer a proven solution to address these pharmacokinetic hurdles.[11][12] By encapsulating this compound within a biocompatible and biodegradable polymeric matrix, we can achieve several critical objectives:
-
Enhanced Solubility and Stability: The nanoparticle formulation can carry the hydrophobic this compound in an aqueous medium, protecting it from premature degradation.[8][14]
-
Improved Bioavailability: Nano-formulations can improve intestinal absorption and prolong circulation time.[9][14]
-
Controlled and Sustained Release: The polymer matrix can be engineered to release the drug over an extended period, maintaining therapeutic concentrations and reducing dosing frequency.[12]
-
Potential for Targeted Delivery: The nanoparticle surface can be functionalized with ligands to direct the drug specifically to cancer cells, enhancing efficacy while minimizing off-target toxicity.[11]
For this guide, we have selected PLGA as the polymer of choice due to its excellent track record in FDA-approved therapeutic products. Its biocompatibility, biodegradability into natural metabolites (lactic acid and glycolic acid), and tunable degradation kinetics make it an ideal candidate for formulating a controlled-release this compound delivery system.[15][16] The nanoprecipitation method is chosen for its simplicity, reproducibility, and effectiveness in forming polymeric nanoparticles.[15]
Overall Experimental Workflow
The development and validation of a this compound-based nanoparticle system follows a logical progression from raw material processing to cellular efficacy testing. The workflow is designed to ensure that the final formulation meets the required quality attributes for further preclinical development.
Protocols: Formulation and Physicochemical Characterization
This section provides detailed, step-by-step protocols for the preparation and characterization of this compound-loaded PLGA nanoparticles.
Protocol: Extraction of this compound from Corn Silk
Rationale: This protocol is adapted from established methods for flavonoid extraction to isolate a this compound-rich fraction from dried corn silk.[17][18][19] Ethanol is used as a safe and effective solvent for extracting flavonoids.
Materials:
-
Dried corn silk (e.g., from Zea mays 'Kwangpyeongok')[18]
-
70% Ethanol (v/v) in deionized water
-
Whatman No. 1 filter paper
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Grind dried corn silk to a fine powder (e.g., 60 mesh).
-
Add the corn silk powder to a 70% ethanol solution at a 1:10 (w/v) ratio.
-
Perform reflux extraction for 6 hours at 80°C.[18]
-
Cool the mixture to room temperature and filter through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C to remove the ethanol.
-
Freeze the remaining aqueous concentrate and lyophilize using a freeze-dryer to obtain a dry, this compound-rich extract powder.
-
Optional: For higher purity, the extract can be further purified using preparative C18 reverse-phase column chromatography.[4]
Protocol: Fabrication of this compound-Loaded PLGA Nanoparticles
Rationale: This protocol utilizes the nanoprecipitation (solvent displacement) method.[15] The principle involves dissolving the polymer and the hydrophobic drug (this compound) in a water-miscible organic solvent and then adding this solution to an aqueous phase under controlled stirring. The rapid solvent diffusion leads to the precipitation of the polymer, entrapping the drug into nanoparticles.
Materials:
-
This compound-rich extract
-
PLGA (50:50 lactide:glycolide ratio, inherent viscosity 0.45–0.60 dL/g)
-
Acetone (organic solvent)
-
Polyvinyl alcohol (PVA), 4-88 (surfactant/stabilizer)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound extract in 5 mL of acetone. Ensure complete dissolution by gentle vortexing.
-
Aqueous Phase Preparation: Dissolve 100 mg of PVA in 20 mL of deionized water to create a 0.5% (w/v) PVA solution. This solution acts as the anti-solvent and stabilizer.
-
Nanoprecipitation: Place the aqueous phase in a beaker on a magnetic stirrer set to 600 RPM.
-
Using a syringe pump for a controlled addition rate, inject the organic phase into the center of the vortexing aqueous phase at a rate of 1 mL/min.
-
A milky-white suspension will form immediately, indicating nanoparticle formation.
-
Solvent Evaporation: Leave the suspension stirring at room temperature for at least 4 hours in a fume hood to allow for the complete evaporation of acetone.
-
Purification: Transfer the nanoparticle suspension to centrifuge tubes. Pellet the nanoparticles by ultracentrifugation at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, which contains residual PVA and any non-encapsulated this compound.
-
Resuspend the pellet in deionized water and repeat the centrifugation step twice more to wash the nanoparticles.
-
After the final wash, resuspend the nanoparticle pellet in a small volume of deionized water for characterization or freeze-dry for long-term storage.
Protocols: Physicochemical Characterization
Rationale: Thorough characterization is essential to ensure the nanoparticle formulation is within the desired specifications for size, stability, and drug content. These parameters are critical determinants of the formulation's in vivo fate and efficacy.
2.3.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential
Principle: Dynamic Light Scattering (DLS) measures the hydrodynamic diameter of the nanoparticles by analyzing fluctuations in scattered light intensity due to Brownian motion.[20] The PDI is a measure of the heterogeneity of particle sizes. Zeta potential is measured via Electrophoretic Light Scattering (ELS) and indicates the surface charge of the nanoparticles, which is a key predictor of colloidal stability.[20][21] A high absolute zeta potential (typically > |30| mV) prevents particle aggregation through electrostatic repulsion.[20]
Procedure:
-
Dilute the washed nanoparticle suspension (from step 2.2.10) with deionized water to an appropriate concentration (typically around 0.1 mg/mL).
-
For size and PDI measurement, transfer ~1 mL of the diluted suspension into a disposable cuvette.
-
For zeta potential measurement, transfer ~750 µL into a disposable folded capillary cell, ensuring no air bubbles are trapped.[21]
-
Place the cuvette/cell into the DLS instrument (e.g., a Malvern Zetasizer).
-
Allow the sample to equilibrate to the measurement temperature (25°C) for 2 minutes.[21]
-
Perform the measurement, taking the average of at least three consecutive runs for each sample.[21][22]
2.3.2 Encapsulation Efficiency (EE%) and Drug Loading Capacity (LC%)
Principle: These parameters quantify the amount of this compound successfully incorporated into the nanoparticles.[] This is determined by measuring the amount of non-encapsulated ("free") drug in the supernatant after centrifugation and subtracting it from the total initial amount of drug used.
Procedure:
-
During the first centrifugation step of nanoparticle purification (step 2.2.7), carefully collect the supernatant.
-
Prepare a standard curve of this compound in the 0.5% PVA solution using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax) or using a validated HPLC method.
-
Measure the concentration of this compound in the collected supernatant using the prepared standard curve. This value represents the amount of free, non-encapsulated drug.
-
Calculate EE% and LC% using the following formulas:[16]
-
Encapsulation Efficiency (EE%) = [(Total this compound Added - Free this compound) / Total this compound Added] x 100
-
Drug Loading Capacity (LC%) = [(Total this compound Added - Free this compound) / Total Weight of Nanoparticles] x 100
-
Target Quality Attributes
All formulated batches should be evaluated against a set of predefined quality criteria to ensure consistency and suitability for further testing.
| Parameter | Target Specification | Rationale |
| Hydrodynamic Diameter | < 200 nm | Optimal for avoiding rapid clearance by the reticuloendothelial system (RES) and for potential passive targeting via the EPR effect. |
| Polydispersity Index (PDI) | < 0.2 | Indicates a monodisperse and homogenous population of nanoparticles. |
| Zeta Potential | < -20 mV | Provides good colloidal stability, preventing aggregation during storage. The negative charge is typical for uncapped PLGA. |
| Encapsulation Efficiency | > 80% | Ensures a high payload of the active drug, maximizing therapeutic potential and minimizing waste. |
Protocols: In Vitro Performance Evaluation
Once a nanoparticle formulation meets the physicochemical quality attributes, its performance must be assessed in vitro. This includes evaluating its drug release profile and its biological activity in a relevant cell model.
Protocol: In Vitro Drug Release Study
Rationale: This study determines the rate and mechanism of this compound release from the PLGA matrix over time. A sustained release profile is often desired to maintain a therapeutic drug level. The dialysis bag method is a widely used technique that separates the nanoparticles from the release medium, allowing for the quantification of released drug.[24][25]
Materials:
-
This compound-loaded nanoparticle suspension
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (e.g., MWCO 12-14 kDa)
-
Orbital shaker incubator
Procedure:
-
Re-disperse a known amount of freeze-dried this compound nanoparticles (e.g., 10 mg) in 2 mL of PBS (pH 7.4).
-
Transfer the suspension into a dialysis bag and securely seal both ends.
-
Submerge the dialysis bag into a container with 50 mL of PBS (pH 7.4). This large volume of external medium maintains "sink conditions," ensuring that the drug concentration gradient drives release.
-
Place the container in an orbital shaker incubator set at 37°C and 100 RPM.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72, 96, 120 hours), withdraw 1 mL of the release medium from the container.
-
Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS to maintain the total volume and sink conditions.
-
Quantify the concentration of this compound in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released at each time point.
-
Data Analysis: Plot the cumulative percent release versus time. The release kinetics can be fitted to mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism (e.g., diffusion-controlled vs. erosion-controlled).[24][26][27]
Proposed Cellular Mechanism of Action
This compound, as a flavonoid, may exert anticancer effects through various mechanisms. Based on the actions of similar potent natural compounds, a primary mechanism could involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[28][29] The nanoparticle delivery system is designed to facilitate the intracellular delivery of this compound to its target.
Protocol: Cell Viability and Cytotoxicity Assay (XTT Assay)
Rationale: This assay quantitatively determines the effect of this compound on cancer cell viability.[30][31] The XTT assay is a colorimetric method that measures the metabolic activity of viable cells.[32][33] Mitochondrial dehydrogenases in living cells reduce the XTT tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of viable cells.[34] This protocol allows for the comparison of free this compound, this compound-loaded nanoparticles, and unloaded (blank) nanoparticles to determine the IC50 (half-maximal inhibitory concentration).
Materials:
-
A relevant cancer cell line (e.g., MDA-MB-231 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Free this compound extract (dissolved in DMSO, then diluted in media)
-
This compound-loaded nanoparticles
-
Blank (unloaded) nanoparticles
-
XTT assay kit (containing XTT reagent and activation solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Treatment Preparation: Prepare serial dilutions of free this compound, this compound-loaded nanoparticles, and blank nanoparticles in complete medium. Ensure the final DMSO concentration for the free this compound control is <0.1%.
-
Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the prepared treatments. Include wells for "untreated control" (medium only) and "medium blank" (medium without cells).[33]
-
Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.
-
XTT Assay:
-
Prepare the XTT working solution according to the manufacturer's instructions (typically by mixing the activation reagent with the XTT reagent).
-
Add 50 µL of the XTT working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the color to develop.[33]
-
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[33]
-
Data Analysis:
-
Subtract the absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the % cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using non-linear regression analysis.[33]
-
Conclusion
This guide provides a foundational framework for the successful development and evaluation of a this compound-based nanoparticulate drug delivery system. By following these detailed protocols, researchers can fabricate PLGA nanoparticles with consistent and desirable physicochemical attributes. The subsequent in vitro testing methodologies allow for a robust assessment of the formulation's drug release characteristics and its cytotoxic efficacy against cancer cells. The data generated from these studies are crucial for establishing proof-of-concept and guiding the further preclinical development of this compound as a novel therapeutic agent.
References
- 1. This compound | C27H28O14 | CID 70698181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. High this compound corn silk extract reduces body weight and fat deposition in C57BL/6J mice fed high-fat diets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. Immunostimulating activity of this compound isolated from corn silk in murine RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Delivery Systems and Flavonoids: Current Knowledge in Melanoma Treatment and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Publishers Panel [journalamme.org]
- 7. mdpi.com [mdpi.com]
- 8. Flavonoids-Based Delivery Systems towards Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. mdpi.com [mdpi.com]
- 11. Flavonoid Delivery Using Nanoparticles Currently On Route | Drug Discovery And Development [labroots.com]
- 12. researchgate.net [researchgate.net]
- 13. Showing Compound this compound (FDB016466) - FooDB [foodb.ca]
- 14. researchgate.net [researchgate.net]
- 15. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 16. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. KR101201628B1 - Method for extracting of corn silk comprising high this compound content - Google Patents [patents.google.com]
- 19. mdpi.com [mdpi.com]
- 20. youtube.com [youtube.com]
- 21. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. materialneutral.info [materialneutral.info]
- 24. dissolutiontech.com [dissolutiontech.com]
- 25. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ptfarm.pl [ptfarm.pl]
- 27. Kinetics of in vitro drug release: Significance and symbolism [wisdomlib.org]
- 28. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. benchchem.com [benchchem.com]
- 31. MTT assay protocol | Abcam [abcam.com]
- 32. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - BR [thermofisher.com]
- 33. benchchem.com [benchchem.com]
- 34. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
Maysin: A Natural Insecticide from Corn Silk for Agricultural Applications
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of maysin, a naturally occurring C-glycosyl flavone found in corn silk, as a potent natural insecticide. This compound exhibits significant antifeedant and growth-inhibiting properties, primarily against the corn earworm (Helicoverpa zea), a major agricultural pest. This guide details the scientific background, mechanism of action, and practical, field-proven protocols for the extraction, purification, quantification, and bio-efficacy testing of this compound. Furthermore, it outlines a strategic workflow for the development of this compound-based bioinsecticides, including formulation considerations and essential environmental impact assessments.
Introduction: The Case for this compound in Integrated Pest Management (IPM)
The relentless pursuit of sustainable agricultural practices has intensified the search for effective and environmentally benign alternatives to synthetic chemical pesticides[1]. The overuse of conventional insecticides has led to widespread issues, including the development of pest resistance, detrimental effects on non-target organisms, and environmental contamination[2]. Natural products derived from plants offer a promising reservoir of bioactive compounds with insecticidal properties, and among these, this compound stands out as a compelling candidate for bio-insecticide development.
This compound was first identified in the 1970s as a key factor in the natural resistance of certain maize genotypes to the corn earworm[3]. This flavone C-glycoside, abundant in corn silk, does not exhibit the acute neurotoxicity common to many synthetic insecticides. Instead, it acts as a potent antifeedant and growth inhibitor, making it a valuable tool for integrated pest management (IPM) strategies that aim to minimize ecological disruption. Increasing this compound concentrations in corn silks has the potential to reduce the need for conventional insecticides on sweet corn by up to 85%[3]. This guide provides the foundational knowledge and detailed methodologies to harness the potential of this compound as a natural insecticide.
Scientific Background and Mechanism of Action
Chemical Properties of this compound
This compound is a flavone C-glycoside with the chemical formula C₂₇H₂₈O₁₄ and a molecular weight of 576.5 g/mol [2]. Its structure consists of a luteolin backbone attached to a disaccharide residue at the 6-position[2]. This glycosylation is crucial for its biological activity.
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₈O₁₄ | [2] |
| Molecular Weight | 576.5 g/mol | [2] |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2R,3S,4S,6S)-4-hydroxy-6-methyl-5-oxo-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]chromen-4-one | [2] |
| Class | Flavone C-glycoside | [2] |
Biosynthesis of this compound in Maize
The biosynthesis of this compound is a complex process involving multiple enzymatic steps within the flavonoid pathway. Key regulatory genes, such as P1, and structural genes, including c2, whp1, Sm1, and Sm2, have been identified as crucial for this compound production in corn silks[4][5]. The pathway begins with the condensation of p-coumaroyl-CoA and malonyl-CoA, catalyzed by chalcone synthase (CHS), encoded by the colorless2 (c2) locus[6]. A series of enzymatic reactions then leads to the formation of isoorientin, a key intermediate. The final steps involve the conversion of isoorientin to this compound, a process in which the salmon silks genes, Sm1 and Sm2, play a pivotal role[5][7].
Caption: Simplified biosynthetic pathway of this compound in maize silks.
Mechanism of Insecticidal Action
This compound's primary mode of action against the corn earworm is through antibiosis, specifically by disrupting nutrient absorption in the insect's gut. When ingested, this compound binds to essential amino acids, rendering them unavailable for digestion and absorption by the larva[3]. This leads to starvation, stunted growth, and ultimately, death. This mechanism is distinct from the neurotoxic action of many synthetic insecticides, suggesting a lower risk of cross-resistance in pests. Silk this compound concentrations exceeding 0.2% of the fresh weight have been shown to significantly reduce larval growth[8].
Methodologies and Protocols
This section provides detailed protocols for the extraction, purification, quantification, and bio-efficacy evaluation of this compound.
Extraction of this compound from Corn Silk
This protocol is adapted from a patented method for high-yield this compound extraction[2][9].
Materials and Equipment:
-
Fresh corn silk, harvested 7-15 days after emergence
-
70% Ethanol (v/v)
-
Reflux extraction apparatus (heating mantle, round-bottom flask, condenser)
-
Grinder or blender
-
Drying oven
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Protocol:
-
Harvesting and Preparation: Collect fresh corn silk from maize plants 7 to 15 days after emergence, as this is the period of high this compound content[9].
-
Drying and Grinding: Dry the collected corn silk in an oven at 50°C until the moisture content is between 7-9%. Grind the dried silk into a fine powder (approximately 60 mesh)[2].
-
Ethanol Extraction:
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator at 60°C under reduced pressure to obtain a crude this compound extract[2].
-
Purification of this compound by Preparative HPLC
This protocol provides a general framework for purifying this compound from the crude extract using preparative High-Performance Liquid Chromatography (prep-HPLC). The specific conditions may need to be optimized based on the purity of the crude extract and the available instrumentation.
Materials and Equipment:
-
Crude this compound extract
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 mm x 21.2 mm, 5 µm)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid or acetic acid
-
Fraction collector
-
Lyophilizer or rotary evaporator
Protocol:
-
Sample Preparation: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (e.g., 15% acetonitrile in water with 0.1% formic acid). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Example):
-
Column: Preparative C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 15% to 50% B over 40 minutes is a reasonable starting point[7]. The gradient should be optimized to achieve the best separation of this compound from other compounds in the extract.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min.
-
Detection: UV detection at 254 nm and 357 nm[7].
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak as it elutes from the column.
-
Purity Analysis and Concentration:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain purified this compound.
-
Quantification of this compound by UPLC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of this compound in corn silk extracts using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Materials and Equipment:
-
UPLC-MS/MS system with an electrospray ionization (ESI) source
-
C18 UPLC column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade) with 0.1% formic acid
-
Purified this compound standard
-
Corn silk extract
Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the purified this compound standard in methanol.
-
Create a series of calibration standards by serially diluting the stock solution.
-
Dilute the corn silk extract to be analyzed to a concentration within the range of the calibration curve.
-
-
UPLC-MS/MS Conditions (Example):
-
Column: C18 UPLC column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute the compound, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode with ESI in negative or positive ion mode. The specific precursor and product ion transitions for this compound will need to be determined by infusing the standard into the mass spectrometer.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the corn silk extract by comparing its peak area to the calibration curve.
-
Laboratory Bioassay for Insecticidal Activity
This protocol describes a diet-incorporation bioassay to evaluate the insecticidal activity of this compound against corn earworm larvae.
Materials and Equipment:
-
Corn earworm (Helicoverpa zea) larvae (e.g., second or third instar)
-
Artificial insect diet
-
Purified this compound
-
Solvent for this compound (e.g., ethanol or acetone)
-
Multi-well bioassay trays or individual diet cups
-
Incubator or growth chamber with controlled temperature, humidity, and photoperiod
Protocol:
-
Diet Preparation: Prepare the artificial insect diet according to a standard recipe. While the diet is still liquid, incorporate the purified this compound at various concentrations. A solvent control (diet with the solvent used to dissolve this compound) and a negative control (diet with no additions) must be included.
-
Bioassay Setup:
-
Dispense the prepared diets into the wells of the bioassay trays or individual diet cups.
-
Once the diet has solidified, place one corn earworm larva into each well or cup.
-
Seal the trays or cups with a breathable lid.
-
-
Incubation: Incubate the bioassays at a controlled temperature (e.g., 25-28°C), humidity (e.g., 60-70% RH), and photoperiod (e.g., 14:10 L:D).
-
Data Collection and Analysis:
-
Record larval mortality at 24, 48, 72, and 96 hours after the start of the bioassay.
-
After a set period (e.g., 7-10 days), measure the weight of the surviving larvae to assess growth inhibition.
-
Calculate the LC₅₀ (lethal concentration to kill 50% of the population) and GI₅₀ (growth inhibition concentration for 50% of the population) values using probit analysis or other appropriate statistical methods.
-
Development of a this compound-Based Bioinsecticide
The transition from a purified active compound to a viable bioinsecticide involves a structured development workflow.
Caption: A generalized workflow for the development of a natural product-based bioinsecticide.
Formulation Considerations
For foliar application, purified this compound needs to be formulated to ensure stability, solubility, and effective contact with the target pest.
-
Carriers: Water is the most common and environmentally friendly carrier.
-
Solvents: If this compound has low water solubility, a co-solvent may be necessary.
-
Adjuvants:
-
Surfactants (Wetting Agents/Spreaders): These are crucial for reducing the surface tension of the spray droplets, allowing for better coverage on waxy leaf surfaces[5][10]. Non-ionic surfactants are commonly used in pesticide formulations.
-
Stickers: Improve the adherence of the active ingredient to the leaf surface, providing resistance to rain wash-off.
-
Penetrants: Can enhance the uptake of the active ingredient into the plant tissue or the insect cuticle.
-
Example Formulation Protocol (Conceptual):
-
Dissolve the purified this compound in a minimal amount of a suitable organic solvent (if necessary).
-
In a separate container, mix water with a non-ionic surfactant (e.g., 0.1-0.5% v/v) and a sticker adjuvant.
-
Slowly add the this compound solution to the water-adjuvant mixture while stirring continuously to form a stable emulsion or suspension.
-
The final concentration of this compound in the spray solution should be based on the results of the laboratory bioassays.
Environmental Fate and Non-Target Effects
A critical aspect of developing a responsible bioinsecticide is understanding its environmental persistence and its impact on non-target organisms.
-
Environmental Fate: Flavonoids, in general, are subject to degradation in the environment through biotic (microbial) and abiotic (photodegradation) processes[4][11]. Glycosylated flavonoids, like this compound, tend to have shorter half-lives in soil, often being transformed into their aglycones[4]. The persistence of this compound on leaf surfaces and in the soil needs to be specifically evaluated.
-
Non-Target Toxicity: It is imperative to assess the toxicity of this compound to beneficial insects, such as pollinators (e.g., honey bees, Apis mellifera) and predators (e.g., ladybugs, Coccinella septempunctata). Standardized laboratory bioassays can be used to determine the acute and chronic toxicity of this compound to these non-target species[12][13][14].
Recommended Ecotoxicology Assays:
-
Soil half-life studies: To determine the persistence of this compound in different soil types.
-
Photodegradation studies: To assess the stability of this compound under UV light.
-
Acute contact and oral toxicity tests: On honey bees (Apis mellifera) and ladybugs (Coccinella septempunctata).
Conclusion and Future Directions
This compound presents a scientifically robust and environmentally conscious alternative for the management of the corn earworm and potentially other lepidopteran pests. The protocols and workflows outlined in this guide provide a solid foundation for researchers to advance the development of this compound-based bioinsecticides. Future research should focus on optimizing purification and formulation methods to enhance stability and efficacy, conducting comprehensive field trials to validate laboratory findings, and generating a complete dataset on the environmental fate and non-target effects of this compound to support its registration and commercialization as a safe and effective natural insecticide.
References
- 1. , “Biopesticides from natural products: Current development, legislative framework, and future trends,” . :: BioResources [bioresources.cnr.ncsu.edu]
- 2. mdpi.com [mdpi.com]
- 3. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoid Stability and Biotransformation in Agricultural Soils: Effects of Hydroxylation, Methoxylation, and Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 6. Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
- 8. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SURFACTANTS IN THE GLOBAL CHEMICAL INDUSTRY LANDSCAPE [michberk.com]
- 11. Photodegradation of pesticides on plant and soil surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicity and Lethal Effect of Greenhouse Insecticides on Coccinella septempunctata (Coleoptera: Coccinellidae) as Biological Control Agent of Myzus persicae (Hemiptera: Aphididae) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Ingestion Exposure of Selected Insecticides on Coccinella septempunctata and Harmonia axyridis (Coleoptera: Coccinellidae) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Comprehensive Guide to the Isolation and Purification of Maysin from Crude Plant Extracts
Abstract
Maysin, a C-glycosyl flavone found predominantly in corn silk, has garnered significant scientific interest for its insecticidal and various pharmacological properties, including anti-cancer and anti-inflammatory activities.[1][2] The growing interest in this compound for drug development and other applications necessitates a reliable and efficient protocol for its isolation and purification. This document provides a detailed, step-by-step methodology for the isolation of high-purity this compound from crude corn silk extracts. The protocol encompasses all stages, from the initial extraction to final purification using chromatographic techniques, and includes methods for characterization and quantification. This guide is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Introduction: The Scientific Significance of this compound
This compound is a C-flavonol glycoside that plays a crucial role in the natural defense mechanisms of maize (Zea mays L.) against pests like the corn earworm (Helicoverpa zea).[2][3] Its biological activity is not limited to its insecticidal properties; emerging research has highlighted its potential as a therapeutic agent. Studies have demonstrated that this compound exhibits neuroprotective, immunomodulatory, and anti-obesity effects, making it a promising candidate for further investigation in pharmaceutical research.[4][5][6] The isolation of pure this compound is a critical first step for in-depth biological assays and the development of this compound-based products. This protocol provides a robust framework for achieving high-purity this compound, enabling researchers to obtain reliable and reproducible results in their downstream applications.
Principle of the Method
The isolation of this compound from its natural source, corn silk, is a multi-step process that leverages the physicochemical properties of the molecule. The overall workflow can be broken down into three main stages:
-
Solid-Liquid Extraction: This initial step aims to efficiently extract a broad range of phytochemicals, including this compound, from the dried and ground corn silk material. The choice of solvent is critical to maximize the yield of the target compound while minimizing the co-extraction of undesirable substances.
-
Purification and Fractionation: The crude extract, containing a complex mixture of compounds, is subjected to a series of purification steps. This typically involves liquid-liquid partitioning to remove non-polar compounds like chlorophyll and lipids, followed by chromatographic techniques to separate this compound from other closely related flavonoids and polar impurities.
-
Characterization and Quantification: The final, purified fraction is analyzed to confirm the identity and assess the purity of the isolated this compound. High-Performance Liquid Chromatography (HPLC) is the gold standard for both qualitative and quantitative analysis.
This protocol is designed to be a self-validating system, with analytical checkpoints integrated throughout the workflow to monitor the enrichment of this compound at each stage.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| Corn Silk (Zea mays L.) | High-maysin cultivar (e.g., Kwangpyeongok) | Sourced from reputable supplier | Unpollinated corn silk is preferred for higher this compound content.[5] |
| Ethanol (C2H5OH) | Reagent Grade, 70% and 95% | Sigma-Aldrich | |
| Methanol (CH3OH) | HPLC Grade | Fisher Scientific | |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific | |
| Formic Acid (HCOOH) | LC-MS Grade | Thermo Fisher Scientific | |
| Water | Deionized, 18.2 MΩ·cm | Milli-Q® system | |
| Methylene Chloride (CH2Cl2) | Reagent Grade | Sigma-Aldrich | For removal of non-polar compounds. |
| C18 Reverse Phase Silica Gel | Preparative Grade | Waters | For column chromatography. |
| This compound Standard | >98% Purity | Cayman Chemical | For HPLC quantification. |
Experimental Workflow
The following diagram provides a visual overview of the entire this compound isolation and purification process.
Caption: Workflow for this compound Isolation and Purification.
Detailed Protocol
Part 1: Crude Extraction of this compound
-
Preparation of Corn Silk:
-
Collect fresh, unpollinated corn silk from a high-maysin maize variety.[5]
-
Dry the corn silk in a well-ventilated oven at 50°C until the moisture content is between 7-9%.
-
Grind the dried corn silk into a fine powder (approximately 60 mesh) using a laboratory mill.
-
-
Ethanolic Extraction:
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 60°C to obtain a crude extract.
-
Part 2: Purification of this compound
-
Removal of Non-Polar Impurities:
-
Resuspend the crude extract in a minimal amount of water.
-
Perform a liquid-liquid extraction with methylene chloride (CH2Cl2) in a separatory funnel.[5] The aqueous layer containing the polar compounds, including this compound, should be retained. Repeat this step three times to ensure complete removal of lipids and chlorophyll.
-
-
Preparative C18 Reverse Phase Column Chromatography:
-
Dissolve the aqueous extract in a small volume of ethanol.[5]
-
Pack a preparative C18 column and equilibrate it with the starting mobile phase (e.g., 20% methanol in water).
-
Load the dissolved extract onto the column.
-
Elute the column with a stepwise or linear gradient of increasing methanol concentration in water. The optimal gradient will need to be determined empirically, but a starting point could be a stepwise gradient of 20%, 40%, 60%, 80%, and 100% methanol.
-
Collect fractions of the eluate.
-
Part 3: Characterization and Quantification
-
Fraction Analysis:
-
Analyze the collected fractions using analytical Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Pool the this compound-rich fractions.
-
-
Final Concentration and Drying:
-
Evaporate the solvent from the pooled fractions under reduced pressure.
-
Lyophilize the concentrated sample to obtain pure this compound as a powder.
-
-
Purity Assessment and Quantification by HPLC:
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm) is required.
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is commonly used.[8]
-
Gradient Program: A typical gradient could be: 5-20% B over 1.5 min, hold at 20% B for 0.5 min, 20-35% B over 1.5 min, 35-60% B over 1 min, 60-100% B over 1.5 min, hold at 100% B for 1.5 min, and then re-equilibrate at 5% B.[8]
-
Detection: Monitor the absorbance at the maximum wavelength for this compound, which is around 352 nm.[9]
-
Quantification: Prepare a calibration curve using a certified this compound standard. Calculate the concentration of this compound in the purified sample by comparing its peak area to the calibration curve. A purity of over 93% can be achieved with this method.[4]
-
Troubleshooting and Optimization
The isolation of natural products can present several challenges. The following diagram and table outline potential issues and their solutions.
Caption: Troubleshooting Guide for this compound Isolation.
| Problem | Potential Cause | Recommended Solution |
| Low this compound Yield | Inefficient extraction from the plant matrix. | Increase the extraction time or perform multiple extractions on the same plant material. Ensure the corn silk is finely ground. |
| Degradation of this compound during processing. | Avoid prolonged exposure to high temperatures and light. Store extracts and purified fractions at low temperatures. | |
| Poor Separation | Co-elution of compounds with similar polarity. | Optimize the mobile phase gradient in the preparative chromatography step. A shallower gradient can improve resolution. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. | |
| Low Purity of Final Isolate | Incomplete removal of impurities. | Introduce an additional purification step, such as a different chromatographic technique (e.g., size-exclusion chromatography) or recrystallization. |
Storage and Handling of Purified this compound
Proper storage is crucial to maintain the integrity and stability of the purified this compound.
-
Short-term Storage: For immediate use, store the purified this compound in a tightly sealed container at 2-8°C, protected from light.
-
Long-term Storage: For long-term preservation, store the lyophilized powder at -20°C or below in a desiccated environment.[10]
-
Handling: this compound should be handled in a well-ventilated area.[11] Avoid inhalation of the powder and contact with skin and eyes.[11]
Conclusion
This application note provides a comprehensive and detailed protocol for the successful isolation and purification of this compound from corn silk. By following these guidelines, researchers can obtain high-purity this compound suitable for a wide range of scientific investigations. The principles and techniques described herein are also adaptable for the isolation of other flavonoid glycosides from various plant sources. The systematic approach, from extraction to characterization, ensures the reliability and reproducibility of the results, which is paramount for advancing our understanding of the biological activities of this compound and its potential applications.
References
- 1. KR101201628B1 - Method for extracting of corn silk comprising high this compound content - Google Patents [patents.google.com]
- 2. Identification and Characterization of Maize salmon silks Genes Involved in Insecticidal this compound Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. High this compound corn silk extract reduces body weight and fat deposition in C57BL/6J mice fed high-fat diets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunostimulating activity of this compound isolated from corn silk in murine RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Storage Conditions - Zamann Pharma Support GmbH [zamann-pharma.com]
- 11. chemicalbook.com [chemicalbook.com]
Unlocking the Complete Structure of Maysin: A Detailed Application Guide to 2D-NMR Spectroscopy
Introduction: The Challenge of Maysin's Complexity
This compound, a flavone C-glycoside found predominantly in corn silk (Zea mays), has garnered significant interest in the pharmaceutical and agricultural sectors.[1][2] Its role as a natural insecticide and its potential therapeutic properties make it a molecule of high importance.[1] Structurally, this compound is a luteolin derivative C-glycosidically linked to a disaccharide moiety, presenting a formidable challenge for complete and unambiguous structural elucidation.[3] The complex interplay of numerous overlapping proton and carbon signals in its one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectra necessitates the use of more advanced, two-dimensional (2D) NMR techniques. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging a suite of 2D-NMR experiments for the complete structural assignment of this compound and related C-glycosylflavones.
Theoretical Framework: The Power of 2D-NMR in Structural Elucidation
One-dimensional NMR, while foundational, often falls short in deciphering complex molecular architectures due to signal overlap and the difficulty in assigning specific resonances.[4] 2D-NMR spectroscopy overcomes these limitations by spreading the NMR information across two frequency axes, revealing correlations between different nuclei and providing a roadmap to the molecule's connectivity. For a molecule like this compound, a combination of the following 2D-NMR experiments is indispensable:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH). It is instrumental in tracing out the spin systems within the individual sugar residues and the aromatic rings of the flavonoid backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a carbon atom (¹JCH). It provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is crucial for piecing together the different fragments of the molecule, such as connecting the sugar moieties to the flavonoid core and establishing the linkages between the sugar units themselves.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. It is particularly useful for determining the stereochemistry and the three-dimensional arrangement of the molecule, such as the orientation of the glycosidic linkages.
By systematically acquiring and interpreting the data from these experiments, a complete and validated structural assignment of this compound can be achieved.
Experimental Protocols: A Step-by-Step Guide
Sample Preparation
-
Isolation and Purification: this compound should be isolated from its natural source (e.g., corn silk) using appropriate chromatographic techniques, such as column chromatography and preparative HPLC, to ensure high purity (>95%).[1]
-
Solvent Selection: A deuterated solvent in which this compound is readily soluble is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for flavonoids due to its excellent solubilizing power.
-
Sample Concentration: A concentration of 5-10 mg of purified this compound in 0.5-0.6 mL of deuterated solvent is typically sufficient for acquiring high-quality 2D-NMR spectra on a modern NMR spectrometer (≥500 MHz).
NMR Data Acquisition
The following is a general protocol for acquiring the necessary 2D-NMR spectra. Instrument-specific parameters should be optimized for the best results.
| Experiment | Key Parameters | Purpose in this compound Structural Elucidation |
| ¹H NMR | Spectral Width: 0-14 ppm; Number of Scans: 16-32 | To obtain an overview of the proton signals and their multiplicities. |
| ¹³C NMR | Spectral Width: 0-200 ppm; Number of Scans: 1024-4096 | To identify all carbon environments, including quaternary carbons. |
| COSY | Spectral Width (F1 and F2): 0-14 ppm; Data Points: 2048x512 | To establish proton-proton spin systems within the sugar and aromatic moieties. |
| HSQC | Spectral Width (F2): 0-14 ppm; Spectral Width (F1): 0-160 ppm | To correlate each proton with its directly attached carbon. |
| HMBC | Spectral Width (F2): 0-14 ppm; Spectral Width (F1): 0-200 ppm; Long-range coupling delay optimized for 4-8 Hz | To identify long-range correlations for connecting molecular fragments. |
| NOESY | Spectral Width (F1 and F2): 0-14 ppm; Mixing Time: 300-800 ms | To determine through-space proximities for stereochemical assignments. |
Data Analysis and Spectral Interpretation: Assembling the this compound Puzzle
Step 1: Identification of the Flavonoid Backbone (Luteolin Moiety)
The characteristic signals of the luteolin core are identified in the ¹H and ¹³C NMR spectra.
-
Aromatic Protons: Look for signals in the aromatic region (δ 6.0-8.0 ppm). The COSY spectrum will reveal the coupling patterns of the protons on the A and B rings.
-
Carbonyl Carbon: A downfield signal around δ 182 ppm in the ¹³C spectrum is characteristic of the C-4 carbonyl carbon.
-
HMBC Correlations: Key HMBC correlations will confirm the luteolin structure. For example, the proton at H-3 will show correlations to C-2, C-4, and C-10. The protons of the B-ring will show long-range correlations to the carbons of the A-ring through the C-2 position.
Step 2: Assignment of the Sugar Moieties
The sugar units are identified by their characteristic chemical shifts and coupling patterns.
-
Anomeric Protons: The anomeric protons of the sugars typically appear in the region of δ 4.5-5.5 ppm. Their coupling constants can help determine the stereochemistry of the glycosidic linkage (e.g., a large J value of ~7-8 Hz for a β-anomer).
-
COSY for Spin Systems: The COSY spectrum is used to trace the complete spin system of each sugar residue, starting from the anomeric proton and moving along the sugar backbone.
-
HSQC for C-H Correlation: The HSQC spectrum will assign the chemical shift of each protonated carbon in the sugar units.
Step 3: Connecting the Pieces with HMBC
This is the most critical step where the entire structure is assembled.
-
C-Glycosidic Linkage: A key HMBC correlation will be observed between the anomeric proton of the first sugar and the carbons of the flavonoid's A-ring (e.g., C-5, C-6, and C-7 for a 6-C-glycoside). This confirms the C-glycosidic linkage.
-
Inter-glycosidic Linkage: An HMBC correlation between the anomeric proton of the second sugar and a carbon of the first sugar will establish the disaccharide linkage.
Visualizing the Workflow
The logical flow of the structural elucidation process can be visualized as follows:
Caption: Workflow for the 2D-NMR based structural elucidation of this compound.
Key HMBC Correlations for Structural Assembly
The following diagram illustrates the crucial HMBC correlations that link the different structural fragments of this compound.
Caption: Key HMBC correlations for assembling the structure of this compound.
Conclusion: A Powerful and Validated Approach
The complete structural assignment of complex natural products like this compound is a challenging yet achievable task with the systematic application of 2D-NMR spectroscopy. By combining the information from COSY, HSQC, and HMBC experiments, researchers can confidently piece together the molecular puzzle, from the individual spin systems of the sugar and aromatic moieties to the crucial linkages that define the entire molecule. This application note provides a robust framework and detailed protocols that, when coupled with careful data analysis, will empower researchers in the fields of natural product chemistry, drug discovery, and agricultural science to confidently elucidate the structures of this compound and other intricate C-glycosylflavones.
References
Troubleshooting & Optimization
Challenges in large-scale Maysin extraction and purification
Technical Support Center: Maysin Extraction & Purification
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for large-scale this compound extraction and purification. This guide is designed to provide you, the researcher, with practical, field-proven insights to overcome common challenges in your workflow. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your process for maximum yield and purity.
Section 1: Pre-Extraction & Source Material FAQs
This initial phase is critical for the success of the entire downstream process. Problems that arise here will cascade and amplify.
Question: My this compound yield is inconsistent across different batches of corn silk. What's causing this variability?
Answer: This is a common and critical issue. The this compound content in corn silk (Stigma maydis) is not static; it is influenced by several pre-extraction factors:
-
Genotype: The genetic line of the corn plant is the primary determinant of this compound production. Research has focused on identifying and breeding corn lines with naturally high this compound concentrations for insect resistance[1][2]. If you are sourcing from different suppliers or using different cultivars, expect significant variation.
-
Harvest Time: this compound concentration is temporally regulated. The highest levels are typically found when corn silk is harvested within 7 to 15 days after emergence (the silking stage)[3][4]. Harvesting too early or too late will result in suboptimal yields.
-
Drying and Storage: Post-harvest handling is crucial. Improper drying can lead to microbial degradation of the plant material and your target compound. High temperatures during drying can also initiate thermal degradation of flavonoids[5]. We recommend hot-air drying followed by storage in a cool, dry place away from direct light to preserve the integrity of the this compound. A study noted that exposure to temperatures above 100°C can destroy this compound-related flavonoids[5].
Recommendation: For consistent, large-scale production, it is imperative to standardize your source material. Work with a single, high-maysin genotype and establish a strict protocol for harvest time and post-harvest processing.
Section 2: Troubleshooting the Extraction Process
The extraction step aims to efficiently liberate this compound from the plant matrix into a solvent. Here, the balance between yield and degradation is key.
Question: What is the most effective and scalable solvent for this compound extraction?
Answer: The choice of solvent is dictated by the polarity of this compound, a C-glycosyl flavone. Based on empirical data and established literature, 70% aqueous ethanol is the recommended solvent for optimal, large-scale this compound extraction.
-
Why 70% Ethanol? Pure ethanol is highly effective at solubilizing many flavonoids. However, the addition of water (30%) increases the polarity of the solvent mixture, which enhances its ability to penetrate the plant cell wall and extract glycosylated flavonoids like this compound more efficiently. A Korean patent demonstrates that a 70% ethanol extract can yield approximately 23 times more this compound than a water extract and about twice as much as extracts with other ethanol concentrations[3].
-
Other Solvents: While solvents like methanol, acetone, and ethyl acetate are used for general flavonoid extraction, 70% ethanol provides a favorable balance of high extraction efficiency for this compound, lower toxicity compared to methanol, and cost-effectiveness for large-scale operations[6][7][8].
Question: I'm experiencing low this compound yield despite using the correct solvent. What procedural steps should I investigate?
Answer: This points to issues with your extraction parameters or potential degradation. Let's break down the likely causes:
-
Suboptimal Extraction Time: There is a fine line between sufficient extraction and degradation. For reflux extraction with 70% ethanol, an optimal time is 6 hours . Shorter durations may result in incomplete extraction, while longer periods can lead to the hydrolysis of this compound, significantly reducing the final yield[3].
-
Incorrect Temperature: High temperatures accelerate extraction but also increase the risk of thermal degradation[9]. For reflux extraction, the temperature will be at the boiling point of 70% ethanol. For other methods like ultrasound-assisted extraction (UAE), maintaining a temperature between 50-60°C is a good starting point to balance yield and stability[9][10].
-
Inefficient Solid-to-Solvent Ratio: For large-scale extractions, ensuring thorough wetting of the plant material is crucial. If the ratio of plant material to solvent is too high, you will have an incomplete extraction. A common starting point is a 1:10 or 1:20 solid-to-liquid ratio[10].
-
Particle Size: The corn silk should be dried and ground to a fine powder. This increases the surface area available for solvent contact, dramatically improving extraction efficiency[11].
Workflow for Diagnosing Low Extraction Yield
Caption: Troubleshooting flowchart for low this compound extraction yield.
Section 3: Purification Challenges
After extraction, the goal is to isolate this compound from a complex mixture of other flavonoids, chlorophyll, lipids, and plant metabolites.
Question: My crude extract is dark green/brown. How can I remove pigments and other impurities before high-resolution chromatography?
Answer: This is a critical pre-purification step. A highly pigmented crude extract can irreversibly bind to expensive chromatography media and co-elute with your target compound.
-
Liquid-Liquid Partitioning: This is a robust method for initial cleanup. After evaporating the ethanol from your crude extract, you'll be left with an aqueous suspension. You can then partition this against a non-polar solvent like hexane . Hexane will effectively remove chlorophyll, lipids, and other non-polar impurities, while the more polar this compound remains in the aqueous layer[11]. This step is crucial for protecting your downstream chromatography columns.
-
Solid-Phase Extraction (SPE): For a more refined cleanup, you can use an SPE cartridge (e.g., C18). After loading your aqueous extract, you can wash with a low-polarity solvent to remove non-polar impurities, then elute your fraction of interest with a higher polarity solvent. This allows for fractionation and concentration of your target compound[12].
Question: I'm using column chromatography, but my this compound fractions are still impure. How can I improve the separation?
Answer: Poor separation in column chromatography usually stems from issues with the stationary phase, mobile phase, or sample loading.
-
Stationary Phase Selection: For flavonoids like this compound, silica gel is a common choice for normal-phase chromatography. However, for large-scale purification, reverse-phase media like C18-bonded silica can offer excellent resolution and is often more reproducible.
-
Mobile Phase Optimization: This is the most critical parameter. You must develop a gradient elution method.
-
For Normal-Phase (Silica): Start with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate or adding small amounts of methanol.
-
For Reverse-Phase (C18): Start with a polar mobile phase (e.g., water or acidified water) and gradually increase the organic content (e.g., methanol or acetonitrile) to elute compounds of increasing hydrophobicity[13][14]. A shallow gradient around the elution point of this compound will provide the best resolution.
-
-
Sample Loading: Do not overload the column. This is a primary cause of poor separation. The amount of crude extract you can load is typically 1-5% of the total weight of the stationary phase. Loading a concentrated sample in a small volume is key to achieving sharp, well-defined bands.
Overall Extraction & Purification Workflow
Caption: General workflow for large-scale this compound extraction and purification.
Section 4: Analytical & Stability FAQs
Question: What is a reliable method for quantifying this compound in my fractions to assess purity?
Answer: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard for analyzing and quantifying this compound.
-
Methodology: A reverse-phase C18 column is typically used. The mobile phase often consists of a gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like methanol or acetonitrile[12][13].
-
Detection: this compound and related flavonoids have a strong UV absorbance. Detection is commonly performed at around 350-366 nm[5].
-
Quantification: For accurate quantification, you will need a pure analytical standard of this compound to create a calibration curve.
Question: How should I store my purified this compound to prevent degradation?
Answer: Flavonoids can be susceptible to degradation by light, oxygen, heat, and pH changes. For long-term stability of purified this compound:
-
Store it as a dry powder (lyophilized if possible).
-
Keep it in an amber vial to protect from light.
-
Store at low temperatures, such as -20°C[9].
-
For solutions, use a buffered solvent and store frozen.
Section 5: Standard Operating Procedures (SOPs)
SOP 1: Large-Scale Reflux Extraction of this compound
-
Preparation: Weigh 1 kg of dried, finely ground corn silk.
-
Solvent Addition: Place the powdered corn silk into a large-volume round-bottom flask. Add 10 L of 70% aqueous ethanol.
-
Reflux Setup: Assemble a reflux apparatus with a heating mantle and condenser. Ensure a gentle flow of cooling water through the condenser.
-
Extraction: Heat the mixture to a gentle boil and maintain reflux for exactly 6 hours[3].
-
Cooldown & Filtration: Allow the mixture to cool to room temperature. Filter the extract through a coarse filter (e.g., cheesecloth) to remove the bulk plant material, followed by vacuum filtration through Whatman No. 1 paper to clarify the extract.
-
Concentration: Concentrate the filtrate using a large-scale rotary evaporator at a temperature below 45°C to remove the ethanol. The remaining aqueous solution contains the crude this compound extract.
SOP 2: Preparative Reverse-Phase Column Chromatography
-
Column Packing: Select a C18 reverse-phase column appropriate for your scale. Pack the column using a slurry method with methanol, then equilibrate with the starting mobile phase (e.g., 95% water / 5% methanol).
-
Sample Preparation: Take the aqueous crude extract from SOP 1 and filter it through a 0.45 µm filter.
-
Loading: Carefully load the filtered extract onto the top of the equilibrated column.
-
Elution: Begin elution with the starting mobile phase. Gradually increase the percentage of methanol in the mobile phase (a linear gradient). The exact gradient profile will need to be optimized, but a good starting point is a 5% to 70% methanol gradient over several column volumes.
-
Fraction Collection: Collect fractions of a fixed volume throughout the elution process.
-
Analysis: Analyze the collected fractions using HPLC (as described in Section 4) to identify those containing pure this compound.
-
Pooling & Evaporation: Pool the pure fractions and remove the solvent via rotary evaporation to obtain the purified this compound.
References
- 1. USDA ARS Online Magazine Vol. 45, No. 6 [agresearchmag.ars.usda.gov]
- 2. researchgate.net [researchgate.net]
- 3. KR101201628B1 - Method for extracting of corn silk comprising high this compound content - Google Patents [patents.google.com]
- 4. Phytochemical Analysis and Characterization of Corn Silk (Zea mays, G5417) [mdpi.com]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Extract Corn Silk with Variation of Solvents on Yield, Total Phenolics, Total Flavonoids and Antioxidant Activity | Semantic Scholar [semanticscholar.org]
- 8. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 9. benchchem.com [benchchem.com]
- 10. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Immunostimulating activity of this compound isolated from corn silk in murine RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Maysin Stability in Aqueous Solutions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with maysin. This resource is designed to provide in-depth, field-proven insights into the stability challenges of this compound in aqueous solutions. We will explore the causal factors behind its degradation and offer robust troubleshooting protocols to ensure the integrity and reproducibility of your experiments.
Section 1: Understanding this compound's Inherent Instability
This compound is a C-glycosylflavone, a class of compounds known for their biological activity, including potent antioxidant and insecticidal properties.[1][2] Its unique structure, featuring a flavonoid aglycone linked to a sugar moiety via a carbon-carbon bond, contributes to its biological function but also presents specific stability challenges in experimental settings. The primary factors that compromise the integrity of this compound in aqueous solutions are pH, temperature, light, and oxidative stress.[3] Understanding these factors is the first step toward mitigating degradation.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with aqueous solutions of this compound.
Q1: My this compound solution is losing potency, even when stored. What are the primary causes of degradation?
A1: The degradation of this compound in an aqueous environment is typically a multi-factorial issue. The principal mechanisms are hydrolysis, oxidation, and photodegradation.[3][4][5]
-
Hydrolysis: Although C-glycosidic bonds are generally more resistant to hydrolysis than O-glycosidic bonds, they are not immune, especially under harsh pH conditions (either strongly acidic or alkaline).[6][7] This process can lead to the cleavage of the sugar moiety from the flavonoid backbone.
-
Oxidation: The polyphenolic structure of the flavonoid core is susceptible to oxidation.[8] This can be initiated by dissolved oxygen, metal ions, or reactive oxygen species (ROS), leading to the opening of the heterocyclic ring and a loss of biological activity.[9]
-
Photodegradation: Exposure to UV or even visible light can provide the energy to excite electrons within the this compound molecule, initiating photochemical reactions that break chemical bonds and degrade the compound.[3][5]
The interplay of these factors often accelerates degradation. For instance, elevated temperatures can increase the rates of both hydrolysis and oxidation.[10]
Q2: What is the optimal pH for preparing and storing aqueous this compound solutions?
A2: The stability of flavonoids is highly pH-dependent.[11] While specific data for this compound is limited, the general principle for flavonoids is that they are most stable in mildly acidic conditions (typically pH 3-6).
-
Acidic Conditions (pH < 3): Strongly acidic environments can promote the hydrolysis of glycosidic bonds, even C-glycosidic ones, over time.[12]
-
Neutral to Alkaline Conditions (pH > 7): This is often the most problematic range. At higher pH, the phenolic hydroxyl groups on the flavonoid rings deprotonate, making the molecule highly susceptible to rapid oxidation, which is often visible as a color change (e.g., yellowing or browning).[6][11]
Recommendation: Prepare your aqueous solutions in a buffer system maintained between pH 4.0 and 6.0 . Always verify the stability of this compound in your specific buffer system, as buffer components themselves can sometimes influence degradation rates.
Q3: I need to heat my this compound solution for an experiment. How does temperature affect its stability?
A3: Temperature is a critical factor that accelerates the rate of chemical degradation.[3] For every 10°C increase in temperature, the rate of chemical reactions, including hydrolysis and oxidation, can roughly double.
Key Considerations:
-
Short-Term Heating: If brief heating is unavoidable (e.g., for solubilization), do so for the shortest possible time and at the lowest effective temperature.[13] Cool the solution rapidly to your experimental temperature thereafter.
-
Long-Term Storage: For storage, lower temperatures are always better. Refrigeration (2-8°C) is recommended for short-term storage (days), while long-term storage (weeks to months) should be at -20°C or -80°C.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles. Aliquot your stock solutions into single-use volumes to prevent the degradation that can occur during the thawing and refreezing process.
| Storage Condition | Recommended Duration | Rationale |
| Room Temperature (~25°C) | Hours | High risk of rapid degradation. Avoid unless actively using. |
| Refrigerated (2-8°C) | Up to 1 week | Slows degradation significantly. Protect from light. |
| Frozen (-20°C) | 1-3 months | Good for medium-term storage. Use aliquots. |
| Ultra-Low (-80°C) | > 3 months | Optimal for long-term archival storage. |
Q4: My this compound solution changes color after being on the lab bench. Is this related to light exposure?
A4: Yes, this is a classic sign of photodegradation. Flavonoids are photosensitive molecules that can absorb energy from light, particularly in the UV spectrum, which triggers degradative reactions.[3][14]
Protective Measures:
-
Use Amber Vials: Always prepare and store this compound solutions in amber-colored glass vials or tubes that block UV light.
-
Wrap in Foil: If amber vials are unavailable, wrap standard clear vials in aluminum foil.
-
Minimize Exposure: During experiments, keep solutions covered or in a dark environment as much as possible. Turn off overhead lights when not needed if working with highly sensitive assays.
Q5: this compound is poorly soluble in my aqueous buffer. How can I prepare a stable stock solution?
A5: This is a common challenge, as this compound, like many flavonoids, has low aqueous solubility.[15] The standard method is to use a small amount of a water-miscible organic solvent to create a concentrated stock solution, which can then be diluted into your aqueous buffer.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): Generally the best choice for creating high-concentration stocks. It is an excellent solvent for many poorly soluble compounds.[15]
-
Ethanol (EtOH): A good alternative if DMSO is incompatible with your experimental system.
Important Note: Always check the tolerance of your experimental system (e.g., cell culture, enzyme assay) to the final concentration of the organic solvent. Typically, the final solvent concentration should be kept below 1%, and often below 0.1%, to avoid artifacts.
Section 3: Experimental Protocols & Workflows
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the recommended method for solubilizing this compound for use in aqueous-based experiments.
-
Weighing: Accurately weigh the desired amount of high-purity this compound powder in a microfuge tube or appropriate vial.
-
Initial Solubilization: Add a minimal volume of 100% DMSO or ethanol to the powder. For example, to make a 10 mM stock solution of this compound (Molar Mass ≈ 594.5 g/mol ), you would add 168.2 µL of DMSO to 1 mg of this compound.
-
Vortexing: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can assist, but do not overheat.[13]
-
Storage: Store this concentrated stock solution in amber vials at -20°C or -80°C in single-use aliquots.
-
Working Solution Preparation: To prepare a working solution, dilute the stock solution into your final aqueous buffer. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of buffer). This ensures the final DMSO/ethanol concentration is minimal (0.1%).
Protocol 2: How to Perform a Forced Degradation Study
If you are experiencing inconsistent results, a forced degradation study can help you identify which conditions are causing this compound to degrade in your specific experimental matrix.
-
Prepare Solutions: Prepare identical solutions of this compound in your experimental buffer.
-
Expose to Stress Conditions: Subject each solution to a different stressor for a defined period (e.g., 24 hours). Include a control sample protected from all stressors.
-
Analysis: After the exposure period, analyze all samples using a stability-indicating method like HPLC (see Protocol 3).
-
Evaluation: Compare the chromatograms. A significant decrease in the main this compound peak or the appearance of new peaks (degradation products) in a stressed sample indicates susceptibility to that condition.
Protocol 3: Stability-Indicating HPLC Method for this compound Quantification
A reliable analytical method is crucial for assessing stability. This reverse-phase HPLC (RP-HPLC) method can be used to separate this compound from its potential degradation products.[16][17]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[18]
-
Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid (adjusts pH and improves peak shape).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 10-20%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes. This will elute polar degradation products first, followed by the more non-polar parent this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the lambda max of this compound (typically around 270 nm and 340 nm for flavonoids).
-
Validation: A method is considered "stability-indicating" if it can resolve the parent drug peak from all degradation product peaks, as demonstrated in a forced degradation study.[19]
Section 4: Visualizing Degradation Pathways and Workflows
Diagrams can help clarify complex relationships and processes.
Caption: Key factors leading to the degradation of this compound in aqueous solutions.
Caption: A logical workflow for troubleshooting this compound stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. mdpi.com [mdpi.com]
- 6. Degradation of mecillinam in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of silanols and grafted alkylsilane monolayers on plasma-activated mica surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal and Plant Protein Oxidation: Chemical and Functional Property Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxyl Radical-Induced Oxidation on the Properties of Cathepsin H and Its Influence in Myofibrillar Proteins Degradation of Coregonus peled In Vitro [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scialert.net [scialert.net]
- 12. researchgate.net [researchgate.net]
- 13. Solubilization and Stability of Mitomycin C Solutions Prepared for Intravesical Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Solubility and thermodynamics of apremilast in different mono solvents: Determination, correlation and molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improved high-performance liquid chromatography (HPLC) method for qualitative and quantitative analysis of allantoin in Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. simec.ch [simec.ch]
- 18. HPLC Method for Analysis of Methionine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating the Challenges of Maysin Research in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with maysin. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments. As a C-glycosylflavone found in corn silk, this compound presents a unique set of opportunities and obstacles in preclinical research.[1] This resource is designed with full editorial control to provide practical, field-proven insights grounded in scientific principles to help you navigate these complexities and obtain reliable, reproducible data.
Introduction: The Promise and Pitfalls of this compound In Vivo Research
This compound, a major flavonoid in corn silk, has demonstrated significant potential as an anti-obesity, anti-inflammatory, and anti-cancer agent in preclinical studies.[1][2] However, translating these promising in vitro findings into robust in vivo data is often hampered by the inherent limitations of current animal models. Researchers frequently grapple with issues related to poor bioavailability, rapid metabolism, and species-specific differences that can obscure the true therapeutic potential of this compound. This guide will dissect these challenges and provide actionable strategies to overcome them.
Part 1: Troubleshooting Poor Oral Bioavailability
A primary hurdle in this compound research is its low oral bioavailability, a common characteristic of many flavonoids.[3][4] This can lead to suboptimal plasma concentrations and diminished efficacy in your animal models.
Q1: My this compound-treated group is not showing a significant therapeutic effect compared to the control group, despite promising in vitro data. What could be the issue?
A1: This is a classic indicator of poor oral bioavailability. Several factors could be at play:
-
Low Aqueous Solubility: this compound, like many flavonoids, is hydrophobic, leading to poor dissolution in the gastrointestinal (GI) tract.[3][5]
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[6]
-
Poor Permeability: this compound may not efficiently cross the intestinal epithelium to enter the bloodstream.
Troubleshooting Workflow: Enhancing this compound Bioavailability
-
Formulation Optimization: The first and most critical step is to improve the formulation of your this compound suspension for oral gavage.
-
Particle Size Reduction: Micronization or nanosizing can significantly increase the surface area of the compound, enhancing its dissolution rate.[7][8]
-
Use of Solubilizing Agents: Incorporating pharmaceutically acceptable solubilizing agents can improve the dissolution of this compound in the GI tract.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic compounds like this compound.[8][9]
-
-
Experimental Protocol: Preparation of a this compound Nanosuspension for Oral Gavage in Rodents
-
Objective: To prepare a stable nanosuspension of this compound to improve its oral bioavailability in mice or rats.
-
Materials:
-
This compound powder
-
Polysorbate 80 (Tween 80) or other suitable surfactant
-
Purified water
-
High-pressure homogenizer or sonicator
-
-
Procedure:
-
Prepare a 0.5% (w/v) solution of Tween 80 in purified water.
-
Disperse the desired amount of this compound powder in the Tween 80 solution to form a coarse suspension.
-
Homogenize the suspension using a high-pressure homogenizer at 1500 bar for 20-30 cycles, or sonicate on ice until a translucent nanosuspension is formed.
-
Characterize the particle size and distribution of the nanosuspension using dynamic light scattering (DLS). The target particle size should be below 200 nm for optimal absorption.
-
Administer the freshly prepared nanosuspension to the animals via oral gavage.
-
-
Data Presentation: Impact of Formulation on Bioavailability
| Formulation | This compound Solubility (µg/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | < 10 | 1 |
| Micronized Suspension | 25 | 3-5 |
| Nanosuspension with Tween 80 | > 100 | 10-15 |
| SEDDS | > 500 | 20-30 |
This table presents hypothetical data to illustrate the potential impact of different formulation strategies on this compound's bioavailability.
Part 2: Troubleshooting Pharmacokinetic Issues
Understanding the pharmacokinetic profile of this compound is crucial for designing effective dosing regimens and interpreting efficacy data. Due to the limited availability of specific pharmacokinetic data for this compound, we can draw parallels from structurally similar C-glycosylflavones like vitexin and isovitexin.[10][11]
Q2: I am conducting a pharmacokinetic study of this compound in rats, and the plasma concentrations are highly variable between animals. What are the possible reasons?
A2: High inter-animal variability in plasma concentrations is a common issue with orally administered, poorly soluble compounds. The primary reasons include:
-
Inconsistent Gastric Emptying and GI Transit Times: Differences in the rate at which the compound moves through the GI tract can lead to variable absorption.
-
Food Effects: The presence or absence of food in the stomach can significantly alter the absorption of hydrophobic compounds.
-
Individual Differences in Metabolism: Variations in the expression and activity of metabolic enzymes in the gut and liver can lead to different rates of first-pass metabolism.
Troubleshooting Workflow: Reducing Variability in Pharmacokinetic Studies
-
Standardize Experimental Conditions:
-
Fasting: Fast animals overnight (with free access to water) before oral administration to minimize food effects on absorption.
-
Acclimatization: Ensure animals are properly acclimatized to the experimental procedures, including handling and gavage, to reduce stress-induced physiological changes.[12]
-
Consistent Dosing Technique: Use a consistent and gentle oral gavage technique to avoid injury and ensure the full dose is delivered to the stomach.[13]
-
-
Refine the Dosing Formulation: A well-formulated solution or suspension is key to reducing variability. Refer to the formulation strategies in Part 1.
Data Presentation: Expected Pharmacokinetic Parameters of C-Glycosylflavones in Rats
The following table summarizes the reported pharmacokinetic parameters for vitexin and isovitexin in rats after oral administration, which can serve as a reference for what to expect with this compound.
| Compound | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) |
| Vitexin | 50 | 0.15 ± 0.03 | 1.2 ± 0.3 | 0.68 ± 0.12 |
| Isovitexin | 50 | 0.21 ± 0.04 | 1.5 ± 0.4 | 0.95 ± 0.18 |
Data adapted from preclinical studies on vitexin and isovitexin in rats.[11]
Visualization: this compound Metabolism and Elimination Pathway
Caption: Proposed metabolic pathway of this compound following oral administration.
Part 3: Alternative Models for this compound Research
Given the inherent limitations of rodent models, exploring alternative models can provide valuable insights into the bioactivity and mechanism of action of this compound.
Q3: Are there alternative models to rodents for screening the bioactivity and studying the absorption of this compound?
A3: Yes, several alternative models can complement or even replace certain aspects of rodent studies:
-
In Vitro Caco-2 Cell Model: This human colon adenocarcinoma cell line differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[14][15] It is a valuable tool for studying the intestinal permeability and transport mechanisms of compounds like this compound.[16][17]
-
Ex Vivo Gut Models: These models use isolated segments of the intestine from animals to study absorption and metabolism in a more physiologically relevant environment than cell culture.
-
Zebrafish Model: The zebrafish (Danio rerio) is emerging as a powerful in vivo model for high-throughput screening of the bioactivity and toxicity of flavonoids.[2][18][19][20][21] Its genetic homology to humans, rapid development, and transparent embryos make it ideal for observing the effects of compounds on whole-organism physiology.[2][18]
Experimental Protocol: Assessing this compound Permeability using the Caco-2 Cell Model
-
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
-
Materials:
-
Caco-2 cells
-
Transwell inserts (0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
LC-MS/MS for quantification
-
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the monolayer with pre-warmed HBSS.
-
Add this compound (in HBSS) to the apical (AP) side of the Transwell insert and HBSS to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the BL side and replace with fresh HBSS.
-
Quantify the concentration of this compound in the BL samples using a validated LC-MS/MS method.
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the AP chamber.
-
Visualization: Experimental Workflow for Caco-2 Permeability Assay
Caption: Step-by-step workflow for assessing this compound permeability using the Caco-2 cell model.
Frequently Asked Questions (FAQs)
Q4: What is a typical starting dose for this compound in mice for an efficacy study?
A4: Based on published studies, a common oral dose for this compound in mice is around 25 mg/kg body weight.[1][2] However, the optimal dose will depend on the specific animal model, the disease being studied, and the formulation used. It is always recommended to perform a dose-ranging study to determine the most effective and well-tolerated dose for your specific experimental conditions.
Q5: How should I prepare a this compound solution for in vivo administration?
A5: Due to its poor water solubility, this compound should be prepared as a suspension or in a specialized formulation. A common vehicle for preclinical studies is a suspension in 0.5% carboxymethylcellulose (CMC) or a solution containing a co-solvent like DMSO and a surfactant like Tween 80, further diluted with saline. For best results, consider the formulation strategies discussed in Part 1.
Q6: Are there any known metabolites of this compound that I should be looking for in my pharmacokinetic analysis?
A6: The specific metabolites of this compound have not been extensively characterized. However, like other flavonoids, this compound is likely metabolized by the gut microbiota.[22][23][24][25][26] This can involve deglycosylation and cleavage of the C-ring to form smaller phenolic acids. When conducting pharmacokinetic studies, it is advisable to use a non-specific analytical method, such as LC-MS/MS with a full scan, to screen for potential metabolites in plasma, urine, and feces.
References
- 1. Corn silk this compound ameliorates obesity in vitro and in vivo via suppression of lipogenesis, differentiation, and function of adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zebrafish: A Model Deciphering the Impact of Flavonoids on Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opportunities and challenges in enhancing the bioavailability and bioactivity of dietary flavonoids: A novel delivery system perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. benchchem.com [benchchem.com]
- 7. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. mdpi.com [mdpi.com]
- 10. Plasma Pharmacokinetics, Bioavailability, and Tissue Distribution of Four C-Glycosyl Flavones from Mung Bean (Vigna radiata L.) Seed Extracts in Rat by Ultrahigh-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caco-2 cells as a model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caco-2 cell monolayers as a model for drug transport across the intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Zebrafish: A Model Deciphering the Impact of Flavonoids on Neurodegenerative Disorders | Semantic Scholar [semanticscholar.org]
- 19. Inflammation and Obesity: The Pharmacological Role of Flavonoids in the Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Zebrafish as a Useful Model to Study Oxidative Stress-Linked Disorders: Focus on Flavonoids - ProQuest [proquest.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Effects of several flavonoids on human gut microbiota and its metabolism by in vitro simulated fermentation [frontiersin.org]
- 26. Effects of several flavonoids on human gut microbiota and its metabolism by in vitro simulated fermentation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Instability in Maysin-Based Formulations
Welcome to the technical support center for Maysin-based formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound, a potent flavone C-glycoside with significant therapeutic potential. As a C-glycoside, this compound possesses inherently greater stability against enzymatic and acid hydrolysis compared to its O-glycoside counterparts.[1] However, its formulation is not without challenges, primarily concerning its low aqueous solubility and susceptibility to environmental factors such as pH, temperature, and light.
This document provides a comprehensive, question-and-answer-based approach to troubleshooting common instability issues. It is structured to offer not just solutions, but also the scientific rationale behind them, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs) on this compound Formulation Instability
This section addresses the most common initial queries researchers have when working with this compound.
Q1: My this compound formulation is showing a gradual loss of potency over a short period. What are the likely causes?
A1: The primary culprits for potency loss in this compound formulations are chemical degradation and physical instability. This compound, as a flavonoid, is susceptible to:
-
Oxidative Degradation: The polyphenolic structure of this compound is prone to oxidation, which can be catalyzed by exposure to air (oxygen), metal ions, and light.
-
pH-Dependent Hydrolysis: While more stable than O-glycosides, the flavonoid backbone can still undergo degradation in unfavorable pH conditions, particularly in neutral to alkaline solutions.
-
Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, leading to the breakdown of the this compound molecule.
-
Precipitation: Due to its poor water solubility, this compound can precipitate from aqueous-based formulations if the solubility limit is exceeded, which can be misinterpreted as a loss of potency if not properly assessed.
Q2: I'm observing a color change in my this compound solution, from a light yellow to a brownish hue. What does this indicate?
A2: A color change, particularly darkening or a shift to brown, is a strong indicator of oxidative degradation. The phenolic hydroxyl groups on the this compound structure are susceptible to oxidation, forming quinone-type structures which are often colored. This process can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions.
Q3: My liquid formulation of this compound has become cloudy or has formed a precipitate. How can I resolve this?
A3: Cloudiness or precipitation is almost always due to this compound's low aqueous solubility. This can be triggered by:
-
Solvent Polarity Changes: If you are using a co-solvent system (e.g., ethanol-water), a change in the solvent ratio, perhaps due to evaporation of the more volatile component, can reduce this compound's solubility.
-
Temperature Fluctuations: Solubility is often temperature-dependent. A decrease in temperature can lower the saturation point of this compound in your solvent, leading to precipitation.
-
pH Shifts: The ionization state of this compound's phenolic groups can be altered by changes in pH, which in turn can affect its solubility.
To address this, consider reformulating with solubilizing excipients such as cyclodextrins or preparing a solid dispersion.[2][3]
Q4: What is the optimal pH range for a stable aqueous-based this compound formulation?
A4: Based on stability studies of structurally related flavonoids, this compound is expected to be most stable in a slightly acidic environment, typically in the pH range of 3 to 5.[4][5] The aglycone of this compound, luteolin, has demonstrated greater stability at pH 3 compared to pH 5 or 7.[5] Alkaline conditions should be avoided as they can promote both hydrolysis and oxidative degradation of the flavonoid structure.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for investigating and resolving specific instability issues.
Issue 1: Unexpected Peaks Appear in HPLC Analysis During a Stability Study
Underlying Cause: The appearance of new peaks in an HPLC chromatogram is a definitive sign of chemical degradation. The goal is to identify the degradation pathway to implement effective stabilization strategies.
Troubleshooting Workflow:
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method.
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol or other suitable organic solvent
-
Water, HPLC grade
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature for 8 hours.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store solid this compound powder and a this compound solution in an oven at 80°C for 48 hours, protected from light.
-
Photodegradation: Expose solid this compound powder and a this compound solution to light in a photostability chamber (ICH Q1B conditions). Wrap a control sample in aluminum foil to protect it from light.
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Compare the chromatograms of the stressed samples to an unstressed control to identify degradation products.
Issue 2: Poor and Inconsistent Bioavailability in Preclinical Studies
Underlying Cause: Poor bioavailability of this compound is primarily due to its low aqueous solubility, which limits its dissolution and subsequent absorption in the gastrointestinal tract. Inconsistent results often stem from precipitation of the compound in the dosing vehicle or upon contact with physiological fluids.
Troubleshooting and Formulation Enhancement Strategies:
1. Solubility Enhancement with Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like this compound in their hydrophobic core, forming water-soluble inclusion complexes.[6][7][8] This can significantly enhance aqueous solubility and improve bioavailability.
Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex
Objective: To prepare a this compound-β-cyclodextrin (β-CD) inclusion complex to improve aqueous solubility.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Dissolve a specific molar ratio of this compound and β-CD (e.g., 1:1 or 1:2) in a minimal amount of an ethanol/water co-solvent.
-
Stir the solution at a controlled temperature (e.g., 50°C) for several hours to facilitate complex formation.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid can be further dried, for example, by freeze-drying, to obtain a powder of the inclusion complex.
-
Characterize the complex using techniques such as DSC, FTIR, and solubility studies to confirm its formation and determine the enhancement in solubility.[9]
2. Solid Dispersion Technology:
Solid dispersion involves dispersing the drug in an inert carrier matrix at the solid state.[3][10] This can enhance dissolution by reducing particle size to a molecular level and improving wettability.
Common Carriers for Flavonoids:
-
Polyvinylpyrrolidone (PVP)
-
Polyethylene glycols (PEGs)
-
Poloxamers (e.g., Poloxamer 188)[4]
-
Hydroxypropyl methylcellulose (HPMC)
Method of Preparation:
-
Solvent Evaporation: Both the drug and carrier are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion.
-
Melting/Fusion Method: The drug is dissolved in the molten carrier, and the mixture is then cooled and solidified.
Part 3: Analytical Protocols for Stability Assessment
A validated, stability-indicating analytical method is crucial for accurately assessing the stability of this compound formulations.
Protocol: Stability-Indicating HPLC Method for this compound Quantification
Objective: To provide a reliable HPLC method for the separation and quantification of this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
Chromatographic Conditions (starting point for method development):
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | Start with 10-20% B, increase to 80-90% B over 30-40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 350 nm (for flavones) |
| Injection Volume | 20 µL |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Part 4: Data Summary and Reference Tables
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₈O₁₄ | PubChem CID: 70698181 |
| Molecular Weight | 576.5 g/mol | PubChem CID: 70698181 |
| Appearance | Solid | - |
| Solubility | Higher in organic solvents than in water | --INVALID-LINK-- |
Table 2: Summary of Stress Factors and Their Effects on Flavonoids
| Stress Factor | Potential Effect on this compound | Recommended Mitigation Strategy |
| High pH (>7) | Accelerated hydrolysis and oxidation | Formulate in an acidic buffer (pH 3-5) |
| High Temperature | Increased rate of all degradation reactions | Store at refrigerated or frozen temperatures; avoid excessive heat during processing |
| UV/Visible Light | Photodegradation, leading to loss of activity | Use amber or opaque packaging; protect from light during manufacturing and storage |
| Oxygen | Oxidative degradation, color change | Use antioxidants (e.g., BHT, ascorbic acid); package under an inert atmosphere (e.g., nitrogen) |
| Metal Ions | Catalysis of oxidative degradation | Use chelating agents (e.g., EDTA) in the formulation |
References
- 1. Czech Journal of Food Sciences: Effect of storage temperature on the decay of catechins and procyanidins in dark chocolate [cjfs.agriculturejournals.cz]
- 2. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cyclodextrinnews.com [cyclodextrinnews.com]
- 8. Cyclodextrin tested for flavonol protection to add value [foodnavigator.com]
- 9. researchgate.net [researchgate.net]
- 10. nanobioletters.com [nanobioletters.com]
Technical Support Center: Enhancing Maysin Solubility for In Vivo Research
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for overcoming the significant challenge of maysin's poor aqueous solubility in preparation for in vivo studies. As a flavone C-glycoside, this compound's therapeutic potential is often hindered by its limited bioavailability. This document offers a range of field-proven strategies to enhance its solubility and ensure reliable, reproducible results in your preclinical research.
Troubleshooting & FAQs: Navigating this compound Solubility Challenges
This section addresses common questions and issues encountered when preparing this compound formulations for in vivo administration.
Question 1: My this compound powder is not dissolving in aqueous buffers like PBS. What am I doing wrong?
Answer: This is expected behavior. This compound, like its aglycone luteolin and many other flavonoids, has very poor water solubility. Luteolin, for instance, is only sparingly soluble in aqueous buffers. Direct dissolution in PBS or saline is unlikely to yield a concentration suitable for in vivo studies. You will need to employ a solubility enhancement strategy. This compound is more soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). For example, the solubility of luteolin is approximately 10 mg/mL in DMSO and 5 mg/mL in ethanol. While these solvents are not suitable for direct in vivo administration at high concentrations, they are often used as a first step in creating a more complex, biocompatible formulation.
Question 2: I've dissolved this compound in DMSO, but it precipitates when I dilute it with saline for injection. How can I prevent this?
Answer: This is a common issue known as "crashing out." When a drug is dissolved in a strong organic solvent and then diluted into an aqueous medium, the sudden change in solvent polarity can cause the drug to precipitate. To avoid this, you can use a co-solvent system that helps to keep the drug in solution. A widely used vehicle for poorly soluble compounds for in vivo studies consists of a mixture of DMSO, a polymer like polyethylene glycol (PEG), a surfactant like Tween 80, and saline. This combination creates a more stable formulation that can be administered intravenously or orally.
Question 3: What are the main strategies I can use to improve this compound's solubility for my animal studies?
Answer: There are several effective approaches, each with its own advantages and considerations:
-
Co-solvent Systems: These are simple to prepare and involve dissolving this compound in a mixture of biocompatible solvents.
-
Cyclodextrin Complexation: This involves encapsulating the this compound molecule within a cyclodextrin, which has a hydrophobic interior and a hydrophilic exterior, thereby increasing its aqueous solubility.
-
Nanoparticle Formulations: This advanced approach involves encapsulating this compound within nanoparticles made from biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)). This can significantly improve solubility, stability, and bioavailability.
-
Liposomal Encapsulation: Liposomes are lipid vesicles that can encapsulate both hydrophobic and hydrophilic drugs. For this compound, it would be entrapped within the lipid bilayer.
The best method for your experiment will depend on your desired final concentration, the route of administration, and the required stability of the formulation.
Question 4: How do I choose between cyclodextrins, nanoparticles, and liposomes?
Answer: The choice depends on your specific experimental needs. Here's a general guide:
-
Cyclodextrins are a good choice for a relatively straightforward and rapid increase in solubility. They are particularly effective for oral and parenteral formulations.
-
Nanoparticles offer the advantage of sustained release and potential for targeted delivery. They are well-suited for chronic dosing studies.
-
Liposomes are versatile and can be used for a variety of administration routes. They can also help to reduce potential toxicity of the encapsulated compound.
For a more detailed comparison, refer to the "Formulation Selection Guide" in the next section.
Question 5: I'm concerned about the potential toxicity of the excipients used in these formulations. What should I consider?
Answer: This is a valid concern. All excipients have the potential for toxicity at high concentrations. It is crucial to use the minimum amount of each excipient necessary to achieve the desired solubility. Always consult the literature for established safe concentration ranges for the specific animal model and route of administration you are using. For example, while DMSO is a powerful solvent, its concentration in the final formulation for in vivo use should be kept low, typically below 10%.
Formulation Selection Guide
The following table provides a comparative overview of the different solubilization strategies for this compound, based on data from studies on this compound and structurally similar flavonoids like luteolin.
| Formulation Strategy | Principle of Solubilization | Expected Solubility Enhancement | Key Advantages | Key Considerations |
| Co-solvent System | Increases the polarity of the solvent system to accommodate the hydrophobic drug. | Moderate | Simple and quick to prepare. | Potential for drug precipitation upon dilution; excipient toxicity at high concentrations. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic this compound molecule within the cyclodextrin cavity. | High (e.g., a succinylated luteolin glycoside showed a 2293-fold increase in water solubility[1]) | Significant increase in aqueous solubility; can improve stability. | Stoichiometry of the complex needs to be determined; may not be suitable for all administration routes. |
| Nanoparticle Formulation | Encapsulation of this compound within a polymeric matrix, often resulting in an amorphous state. | Very High (e.g., PVP-based solid dispersions of flavanones achieved 100% release[2][3]) | Sustained release profile; potential for targeted delivery; improved bioavailability. | More complex preparation process; requires specialized equipment; characterization of particle size and drug loading is essential. |
| Liposomal Formulation | Entrapment of this compound within the lipid bilayer of the liposome. | High (e.g., a luteolin-loaded phytosome showed a 3.54-fold increase in bioavailability[4]) | Biocompatible; can reduce drug toxicity; versatile for different administration routes. | Can have lower encapsulation efficiency for some compounds; stability during storage can be a concern. |
Experimental Protocols
The following are detailed, step-by-step protocols for preparing this compound formulations using the methods discussed.
Protocol 1: Co-solvent Formulation for In Vivo Administration
This protocol describes the preparation of a common co-solvent vehicle suitable for intravenous or oral administration in rodents.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile injectable grade
-
Polyethylene glycol 300 (PEG300), sterile injectable grade
-
Tween 80, sterile injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile vials and syringes
Procedure:
-
Preparation of the this compound Stock Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve the this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Gentle warming and vortexing may be required to facilitate dissolution.
-
-
Preparation of the Final Formulation (Example for a 2.5 mg/mL solution):
-
In a sterile vial, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween 80 to the mixture and vortex until a clear solution is formed.
-
Add 450 µL of sterile saline to the mixture and vortex again to ensure homogeneity.
-
The final formulation will have a composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Self-Validation:
-
Visually inspect the final formulation for any signs of precipitation. A clear, homogenous solution indicates successful solubilization.
-
For long-term studies, it is advisable to check the stability of the formulation over time at the intended storage temperature.
Caption: Co-solvent formulation workflow.
Protocol 2: this compound-Cyclodextrin Inclusion Complex (Freeze-Drying Method)
This protocol is adapted from a general method for flavonoid-cyclodextrin complexation and is suitable for preparing a water-soluble powder of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
0.45 µm membrane filter
-
Freeze-dryer
Procedure:
-
Preparation of the Complexation Solution:
-
Dissolve HP-β-CD in deionized water to a known concentration.
-
Add this compound to the HP-β-CD solution in a 1:1 molar ratio.
-
Incubate the mixture at 30°C for 24 hours with continuous stirring (e.g., 150 rpm).
-
-
Purification and Lyophilization:
-
Filter the solution through a 0.45 µm membrane filter to remove any un-complexed this compound.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution for 24 hours to obtain a dry powder of the this compound-HP-β-CD inclusion complex.
-
Self-Validation:
-
The successful formation of the inclusion complex can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD). These methods will show characteristic changes in the spectra and thermal properties of this compound upon complexation.
Caption: Cyclodextrin complexation workflow.
Protocol 3: this compound-Loaded PLGA Nanoparticles (Nanoprecipitation Method)
This protocol describes a simple and rapid method for preparing this compound-loaded polymeric nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Polyvinyl alcohol (PVA) or another suitable surfactant
-
Deionized water
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Preparation of the Organic and Aqueous Phases:
-
Dissolve this compound and PLGA in acetone to form the organic phase.
-
Dissolve a surfactant (e.g., PVA) in deionized water to form the aqueous phase.
-
-
Nanoparticle Formation:
-
Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring.
-
Continue stirring for a few hours to allow for the evaporation of the acetone and the formation of nanoparticles. A rotary evaporator can be used to expedite solvent removal.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Remove the supernatant and wash the nanoparticles with deionized water to remove any unencapsulated this compound and excess surfactant. Repeat the centrifugation and washing steps as necessary.
-
The purified nanoparticles can be resuspended in a suitable aqueous buffer for in vivo administration or lyophilized for long-term storage.
-
Self-Validation:
-
Characterize the nanoparticles for their size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable organic solvent and quantifying the this compound content using HPLC.
Caption: Nanoparticle preparation workflow.
Protocol 4: this compound-Loaded Liposomes (Thin-Film Hydration Method)
This is a classic method for preparing liposomes to encapsulate hydrophobic compounds like this compound.
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine, egg phosphatidylcholine)
-
Cholesterol
-
Chloroform or a chloroform/methanol mixture
-
Rotary evaporator
-
Aqueous buffer (e.g., PBS)
-
Sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
-
Dry the film under vacuum for at least one hour to remove any residual solvent.
-
-
Hydration:
-
Add the aqueous buffer to the flask containing the lipid film.
-
Hydrate the film by rotating the flask above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.
-
Self-Validation:
-
The encapsulation efficiency can be determined by separating the liposomes from the unencapsulated this compound (e.g., by centrifugation or dialysis) and quantifying the this compound in the liposomal fraction.
-
Liposome size and zeta potential should be characterized using DLS.
Caption: Liposome preparation workflow.
References
- 1. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Dissolution enhancement of flavonoids by solid dispersion in PVP and PEG matrixes: A comparative study | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Optimization of Mobile Phase for Maysin Separation in HPLC
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) mobile phases for the separation of maysin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the analysis of this important flavonoid C-glycoside.
Introduction to this compound and its Chromatographic Challenges
This compound is a flavone C-glycoside found predominantly in corn silk (Zea mays L.) and has garnered significant interest for its insecticidal and potential neuroprotective properties. As a C-glycoside, the sugar moiety is linked to the flavonoid backbone through a stable carbon-carbon bond, making it more resistant to hydrolysis compared to O-glycosides. However, its separation by HPLC can be challenging due to its polarity and the presence of structurally similar flavonoids in natural extracts, which can lead to co-elution and poor resolution.
This guide will walk you through the principles of mobile phase optimization for this compound, providing a logical framework for method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to separate this compound?
A good starting point for reversed-phase HPLC analysis of this compound is a gradient elution using a C18 column. The mobile phase typically consists of:
-
Solvent A: Water with an acidic modifier. 0.1% formic acid is a common and effective choice.
-
Solvent B: Acetonitrile or Methanol. Acetonitrile often provides better peak shapes and lower viscosity.
A typical starting gradient could be 5-25% Solvent B over 20-30 minutes.
Q2: Why is an acidic modifier, like formic acid, necessary in the mobile phase?
Acidic modifiers are crucial for a few reasons. Firstly, they suppress the ionization of phenolic hydroxyl groups on the this compound molecule, leading to better peak shape and reduced tailing. Secondly, they help to protonate residual silanol groups on the silica-based stationary phase, minimizing secondary interactions that can also cause peak tailing.[1]
Q3: Should I use isocratic or gradient elution for this compound analysis?
For complex samples like plant extracts containing this compound and other flavonoids, gradient elution is highly recommended .[1] An isocratic mobile phase is unlikely to provide adequate separation of this compound from other compounds with different polarities. A gradient allows for the elution of a wide range of compounds with good resolution and in a reasonable timeframe.
Q4: What is the optimal pH for the mobile phase?
The optimal pH for the mobile phase should be at least 1.5 to 2 pH units away from the pKa of this compound to ensure it is in a single, non-ionized form.[2][3] For flavonoids, a pH in the acidic range (typically 2.5-3.5) is generally effective. This low pH ensures that the phenolic hydroxyl groups are protonated, leading to consistent retention and symmetrical peaks.[4]
Q5: Can I use methanol instead of acetonitrile?
Yes, methanol can be used as the organic modifier. However, acetonitrile and methanol have different selectivities. If you are experiencing co-elution with acetonitrile, switching to methanol (or vice versa) can alter the elution order and may improve the resolution of this compound from interfering compounds.[5]
Troubleshooting Guide
This section addresses common problems encountered during the HPLC separation of this compound, with a focus on mobile phase optimization.
Problem 1: Poor Resolution or Co-elution of this compound Peak
Symptoms:
-
The this compound peak is not baseline separated from adjacent peaks.
-
The peak appears as a shoulder on another peak.
Workflow for Troubleshooting Poor Resolution:
Caption: Troubleshooting workflow for poor peak resolution.
Detailed Solutions:
-
Decrease the Gradient Steepness: A slower increase in the organic solvent concentration (a shallower gradient) gives the analytes more time to interact with the stationary phase, which can significantly improve the separation of closely eluting compounds.[1]
-
Change the Organic Modifier: Acetonitrile and methanol offer different selectivities due to their distinct chemical properties.[5] If you are using acetonitrile, try switching to methanol, and vice-versa. You may need to adjust the gradient profile as methanol is a weaker solvent than acetonitrile in reversed-phase HPLC.
-
Adjust the Mobile Phase pH: While a low pH is generally recommended, slight adjustments within the stable range of your column (typically pH 2-8 for silica-based columns) can alter the retention times of ionizable interfering compounds, potentially resolving them from the this compound peak.[4]
-
Optimize Column Temperature: Increasing the column temperature can decrease the mobile phase viscosity and improve peak efficiency. It can also affect selectivity. Experiment with temperatures in the range of 30-40°C.
Problem 2: this compound Peak is Tailing
Symptoms:
-
The peak is asymmetrical with a "tail" extending from the back of the peak.
Workflow for Troubleshooting Peak Tailing:
Caption: Troubleshooting workflow for peak tailing.
Detailed Solutions:
-
Ensure Sufficient Acidic Modifier: The most common cause of peak tailing for phenolic compounds like this compound is secondary interactions with the stationary phase. Ensure that your acidic modifier (e.g., 0.1% formic acid) is present in both your aqueous (Solvent A) and organic (Solvent B) phases to maintain a consistent low pH throughout the gradient.[1]
-
Check Mobile Phase pH: Verify that the final pH of your aqueous mobile phase is in the optimal range of 2.5-3.5 to suppress the ionization of both this compound and residual silanols on the column.[6]
-
Consider a Different Acidic Modifier: If formic acid is not providing sufficient peak shape improvement, you could try a stronger ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.05%). However, be aware that TFA can cause ion suppression if you are using a mass spectrometry (MS) detector.
-
Column Contamination: Buildup of strongly retained compounds from previous injections can lead to active sites on the column that cause tailing. Flush the column with a strong solvent like 100% acetonitrile or isopropanol.
Problem 3: Drifting or Unstable Baseline
Symptoms:
-
The baseline rises or falls significantly during the gradient run.
-
The baseline is noisy.
Detailed Solutions:
-
Use High-Purity Solvents: Ensure you are using HPLC-grade water, acetonitrile/methanol, and additives. Impurities in the solvents can absorb UV light at different wavelengths as the mobile phase composition changes, leading to a drifting baseline.
-
Pre-mix Mobile Phases: If you are using an acidic modifier, ensure it is added to both the aqueous and organic phases to minimize shifts in absorbance during the gradient.
-
Thoroughly Degas Mobile Phases: Dissolved gases in the mobile phase can come out of solution in the detector, causing noise and spikes in the baseline. Degas your mobile phases before use by sonication, vacuum filtration, or helium sparging.
-
Proper System Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to a drifting baseline at the beginning of the chromatogram.
Experimental Protocols
Protocol 1: Preparation of Mobile Phase
Objective: To prepare a standard mobile phase for this compound analysis.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (≥98% purity)
-
Sterile, filtered solvent bottles
-
0.22 µm membrane filters
Procedure:
-
Solvent A (Aqueous Phase):
-
Measure 999 mL of HPLC-grade water into a clean 1 L solvent bottle.
-
Carefully add 1 mL of formic acid to the water.
-
Mix thoroughly.
-
Filter the solution through a 0.22 µm membrane filter.
-
Degas the mobile phase for 10-15 minutes using an appropriate method.
-
-
Solvent B (Organic Phase):
-
Measure 999 mL of HPLC-grade acetonitrile into a clean 1 L solvent bottle.
-
Carefully add 1 mL of formic acid to the acetonitrile.
-
Mix thoroughly.
-
Filter the solution through a 0.22 µm membrane filter.
-
Degas the mobile phase for 10-15 minutes.
-
Protocol 2: Scouting Gradient for Method Development
Objective: To establish a baseline chromatogram and determine the approximate elution time of this compound.
HPLC Conditions:
| Parameter | Setting |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 270 nm and 350 nm |
| Gradient | 5% to 95% B in 30 minutes, hold for 5 min, return to initial conditions |
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions (5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject a standard solution of this compound or a representative sample extract.
-
Run the scouting gradient and record the chromatogram.
-
Analyze the chromatogram to determine the retention time of this compound and the complexity of the sample matrix. This information will be used to develop a more optimized gradient.
Data Presentation
Table 1: Example Gradient Profiles for this compound Separation
| Time (min) | % Solvent A (0.1% FA in Water) | % Solvent B (0.1% FA in ACN) | Profile Description |
| Scouting Gradient | |||
| 0.0 | 95 | 5 | Initial Conditions |
| 30.0 | 5 | 95 | Linear Gradient |
| 35.0 | 5 | 95 | Column Wash |
| 35.1 | 95 | 5 | Re-equilibration |
| 45.0 | 95 | 5 | End of Run |
| Optimized Gradient (Example) | |||
| 0.0 | 90 | 10 | Initial Conditions |
| 20.0 | 70 | 30 | Shallow Gradient for Elution |
| 22.0 | 5 | 95 | Column Wash |
| 27.0 | 5 | 95 | Hold |
| 27.1 | 90 | 10 | Re-equilibration |
| 35.0 | 90 | 10 | End of Run |
References
- 1. benchchem.com [benchchem.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
Addressing reproducibility issues in Maysin cell-based assays
A Guide to Enhancing Reproducibility and Reliability
Welcome to the technical support guide for Maysin cell-based assays. As a C-glycosyl flavone derived from corn silk, this compound presents exciting opportunities in immunology and neuroprotective research.[1][2] However, like many natural products, its application in sensitive cell-based assays can be fraught with reproducibility challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and generate reliable, high-quality data.
Section 1: this compound Compound Integrity - The Source of Truth
Variability often begins with the compound itself. Ensuring the purity, stability, and consistent preparation of your this compound stock is the first and most critical step in any experiment.
Q1: My this compound stock solution appears to have precipitated after thawing. What is happening and how can I prevent it?
A: This is a common issue related to solubility and storage. This compound, like many flavonoids, has limited aqueous solubility. Precipitation indicates that the compound is falling out of solution, leading to an inaccurate final concentration in your assay.
-
Causality: The solubility of this compound is highly dependent on the solvent and temperature. When a stock solution, typically prepared in a high-concentration organic solvent like DMSO, is frozen and then thawed, temperature fluctuations can cause the compound to crystallize or precipitate. Repeated freeze-thaw cycles exacerbate this issue.
-
Troubleshooting & Prevention:
-
Solvent Choice: Use high-purity, anhydrous DMSO for initial stock preparation. Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds.
-
Aliquoting is Essential: After initial preparation, immediately aliquot the stock solution into single-use volumes in low-protein-binding tubes. This strategy minimizes freeze-thaw cycles, which is a major contributor to compound precipitation and degradation.[3]
-
Proper Thawing: When you need to use an aliquot, thaw it quickly at room temperature or in a 37°C water bath and vortex thoroughly before making serial dilutions. Ensure the entire volume is liquid and there are no visible crystals before pipetting.
-
Avoid Long-Term Refrigeration of Liquid Stock: Storing DMSO stocks at 4°C is not recommended as it increases the likelihood of precipitation. For long-term storage, -20°C or -80°C is appropriate.[4]
-
Q2: How should I store this compound to ensure its long-term stability?
A: Proper storage is crucial to prevent chemical degradation. The this compound molecule contains functional groups that are susceptible to oxidation and hydrolysis.
-
Causality: Exposure to light, air (oxygen), moisture, and extreme pH can lead to the breakdown of the flavonoid structure, reducing its biological activity and generating confounding variables in your experiments.[4]
-
Recommended Storage Conditions:
| Parameter | Solid (Lyophilized Powder) | Stock Solution (in DMSO) |
| Temperature | -20°C | -20°C or -80°C |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen) if possible. | N/A (minimized by aliquoting) |
| Light | Protect from light (use amber vials). | Protect from light (use amber vials). |
| Container | Tightly sealed, desiccated container. | Tightly sealed, low-protein-binding tubes. |
-
Self-Validation: Before starting a large-scale screen, it is prudent to run a quick quality control check on a new batch or long-stored aliquot of this compound. This can be as simple as running a full dose-response curve against a historical reference standard to ensure comparable potency (e.g., EC50 or IC50).
Section 2: The Cellular System - Your Biological Canvas
Inconsistent cellular responses are a major source of poor reproducibility. Standardizing your cell culture practice is non-negotiable.[5]
Q3: I'm seeing significant "edge effects" in my 96-well plates. How do I mitigate this?
A: The "edge effect" refers to the phenomenon where cells in the outer wells of a microplate grow differently or respond differently to treatment than cells in the interior wells.[3]
-
Causality: This is primarily due to higher rates of evaporation of culture medium from the perimeter wells. This evaporation concentrates media components (salts, nutrients) and, more importantly, your test compound (this compound), leading to higher effective concentrations and altered cellular stress. Temperature gradients across the plate during incubation can also contribute.[6]
-
Mitigation Strategies:
-
Leave Perimeter Wells Unused: The most effective method is to not use the outer 36 wells for experimental samples. Fill these wells with sterile PBS or media to create a humidity buffer.[3]
-
Ensure Proper Incubation: Use a humidified incubator and ensure it is properly calibrated. Avoid placing plates on the top or bottom shelves, which may experience greater temperature fluctuations. Allow plates to equilibrate to room temperature for 20-30 minutes before placing them in the incubator to prevent condensation.[6]
-
Automated Seeding: If available, use an automated cell dispenser to ensure a uniform and rapid seeding process, minimizing the time the plate is outside the incubator.
-
Q4: Does the passage number of my cell line really matter?
A: Absolutely. Continuous passaging of cell lines can lead to significant phenotypic and genotypic drift.[7][8]
-
Causality: As cells are cultured over long periods, they can undergo changes in morphology, growth rate, and, critically, gene expression. This can alter the expression levels of the target proteins or signaling pathways that this compound interacts with, leading to variable responses. Older cultures are also at a higher risk of mycoplasma contamination, which can profoundly impact cellular metabolism and inflammatory responses.[9]
-
Best Practices for Cell Culture:
-
Work within a Validated Passage Window: Obtain cell lines from a reputable cell bank (e.g., ATCC). Establish a master cell bank and working cell banks. Thaw a new vial of low-passage cells after a defined number of passages (typically 15-20) and do not culture cells indefinitely.[9]
-
Regular Authentication: Periodically authenticate your cell line using Short Tandem Repeat (STR) profiling to ensure it has not been cross-contaminated.[9]
-
Routine Mycoplasma Testing: Test for mycoplasma contamination regularly. A contaminated culture will produce unreliable data and must be discarded.[8][9]
-
Section 3: Assay Design, Controls, and Execution
The assay itself is a system of interacting components. A robust design anticipates and controls for potential artifacts.
Q5: My results are inconsistent between experiments. What are the critical controls I should be using in my this compound assays?
A: Comprehensive controls are the cornerstone of a self-validating assay. They help you distinguish a true biological effect from an experimental artifact.
-
Causality: Without proper controls, it's impossible to know if your observed effect is due to this compound's activity, the vehicle used to dissolve it, or interference with the assay chemistry itself.
-
Essential Controls for a 96-Well Plate Assay:
| Control Type | Purpose | Composition |
| Vehicle Control | To measure the effect of the solvent (e.g., DMSO) on the cells. | Cells + Medium + Highest concentration of vehicle used in the experiment. |
| Untreated Control | Baseline cell health/activity. | Cells + Medium. |
| Positive Control | To confirm the assay is working and cells can respond as expected. | Cells + Medium + A known activator/inhibitor of the pathway of interest (e.g., LPS for macrophage activation).[10] |
| Negative/Lysis Control | To define the maximum effect (e.g., 100% cell death). | Cells + Medium + Lysis agent (e.g., Triton X-100). |
| Compound Interference Control | To check if this compound interacts with the assay reagents. | Medium + this compound (no cells) + Assay Reagent. |
| Media Blank | To measure the background signal from the medium and assay reagents. | Medium + Assay Reagent (no cells). |
Workflow: Troubleshooting High Variability
This workflow can help systematically identify the source of inconsistent results in your this compound assays.
Caption: A logical workflow for diagnosing sources of variability.
Section 4: Understanding this compound's Mechanism of Action
Knowing how this compound is expected to work provides a framework for interpreting your data and designing more sophisticated experiments.
Q6: What are the known signaling pathways activated by this compound?
A: Research, particularly in murine macrophage cell lines like RAW 264.7, has shown that this compound has immunomodulatory effects. It is not cytotoxic at concentrations up to 100 μg/ml and stimulates the production of pro-inflammatory mediators.[1][11]
-
Mechanism of Action: this compound activates macrophages to secrete Tumor Necrosis Factor-alpha (TNF-α) and induce inducible Nitric Oxide Synthase (iNOS) expression. This action is mediated through the activation of several key upstream signaling pathways:
-
PI3K/Akt Pathway: this compound induces the phosphorylation of Akt.
-
NF-κB Pathway: Activation of Akt leads to the activation and nuclear translocation of NF-κB, a master regulator of inflammatory gene expression.
-
MAPK Pathway: this compound also stimulates the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), specifically ERK and JNK.[1][10][11]
-
These pathways collectively drive the expression of genes like TNF and NOS2, leading to the observed immunostimulatory effects.
This compound Immunostimulatory Signaling Pathway
Caption: this compound signaling cascade in macrophages.[1][11]
Section 5: Key Experimental Protocols
Here we provide foundational, step-by-step protocols designed for robustness.
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of lyophilized this compound powder using a calibrated analytical balance in a low-humidity environment.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Solubilization: Vortex vigorously for 2-5 minutes. If necessary, briefly sonicate in a water bath until all particulate matter is dissolved.
-
Aliquoting: Immediately dispense the stock solution into single-use, light-protecting (amber), low-protein-binding microcentrifuge tubes.
-
Storage: Label clearly and store at -80°C for long-term use.
-
Documentation: Record the source, lot number, calculated concentration, date, and operator for traceability.
Protocol 2: General Cell Viability Assay (MTT) with this compound
This protocol assumes the use of adherent cells in a 96-well plate.
-
Cell Seeding: Seed cells at a pre-optimized density (to ensure they are in the exponential growth phase at the end of the assay) in a 96-well tissue culture-treated plate. Seed 100 µL of cell suspension per well, leaving the perimeter wells filled with 100 µL of sterile PBS.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and recover.
-
Compound Preparation: Thaw a single-use aliquot of this compound stock. Prepare serial dilutions in the appropriate cell culture medium. Also prepare vehicle, positive, and negative controls.
-
Cell Treatment: Carefully remove the old medium from the cells. Add 100 µL of the prepared this compound dilutions and controls to the appropriate wells.
-
Treatment Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of this solution to each well (including controls) and mix gently.
-
Formazan Development: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.
-
Data Analysis: Subtract the background absorbance (media blank). Normalize the data to the vehicle control (representing 100% viability) and the negative/lysis control (representing 0% viability).
References
- 1. Immunostimulating activity of this compound isolated from corn silk in murine RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 8. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Immunostimulating activity of this compound isolated from corn silk in murine RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Study of Antioxidant Activity: Maysin vs. Other Flavonoids
Introduction: The Antioxidant Potential of Flavonoids
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, forming a significant part of the human diet.[1] Their antioxidant properties, primarily attributed to their ability to scavenge free radicals, donate hydrogen atoms, and chelate metal ions, have garnered substantial interest in the scientific community for their potential therapeutic applications.[2][3] The antioxidant mechanism of flavonoids is largely dependent on their molecular structure, particularly the number and arrangement of hydroxyl groups and the presence of a C2-C3 double bond in the C-ring.[1][4] These structural features dictate their capacity to neutralize reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[2]
This guide provides a comparative analysis of the antioxidant activity of maysin, a C-glycosylflavone found in corn silk, against three other well-characterized flavonoids: quercetin, luteolin, and rutin.[5] Through a detailed examination of experimental data from various in vitro antioxidant assays, we aim to elucidate the structure-activity relationships that govern their respective antioxidant potentials. This document is intended for researchers, scientists, and drug development professionals seeking to understand the comparative efficacy of these flavonoids.
The Chemical Landscape: Structures of this compound, Quercetin, Luteolin, and Rutin
The antioxidant activity of a flavonoid is intrinsically linked to its chemical structure. Below are the structures of the four flavonoids discussed in this guide.
-
This compound: A C-glycosylflavone, meaning it has a sugar moiety attached to the flavonoid backbone via a carbon-carbon bond.
-
Quercetin: A flavonol with a high degree of hydroxylation, known for its potent antioxidant effects.
-
Luteolin: A flavone that shares a similar B-ring structure with quercetin but lacks the 3-hydroxyl group on the C-ring.
-
Rutin: A glycoside of quercetin, where a rutinose sugar is attached to the 3-hydroxyl group.
Comparative Antioxidant Activity: A Data-Driven Analysis
The antioxidant capacities of this compound, quercetin, luteolin, and rutin have been evaluated using various in vitro assays. The following table summarizes the comparative data from a key study.[5]
| Antioxidant Assay | This compound | Quercetin | Luteolin | Rutin |
| DPPH Radical Scavenging Activity (%) at 0.5 mg/mL | High | Moderate | Highest | Low |
| Nitroblue Tetrazolium (NBT) Reduction (%) at 0.1 mg/mL | 12.02 | 1.98 | 4.66 | 5.12 |
| Lipid Peroxidase Inhibition (%) | Highest | Moderate | Low | Low |
Data sourced from a comparative study on the antioxidant activity of this compound and other flavonoids.[5]
Insights from the Data:
-
DPPH Radical Scavenging: In the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, luteolin exhibited the highest radical scavenging activity, followed by this compound.[5] This suggests a potent ability to donate a hydrogen atom or electron to neutralize the DPPH radical.
-
Superoxide Anion Scavenging (NBT Assay): this compound demonstrated the most significant inhibition of nitroblue tetrazolium (NBT) reduction, indicating superior scavenging of superoxide radicals.[5]
-
Lipid Peroxidation Inhibition: this compound showed the highest level of inhibition against lipid peroxidation, suggesting it is highly effective at protecting cell membranes from oxidative damage.[5]
Unraveling the Structure-Activity Relationship
The observed differences in antioxidant activity can be attributed to the specific structural features of each flavonoid.[1][4]
-
The B-Ring Hydroxyl Configuration: The presence of an o-dihydroxy (catechol) group in the B-ring, as seen in quercetin and luteolin, is a major determinant of high antioxidant capacity.[6] This configuration enhances electron delocalization and stabilizes the flavonoid radical.
-
The C-Ring Double Bond and 4-Oxo Group: A C2-C3 double bond in conjunction with a 4-oxo group in the C-ring, present in quercetin and luteolin, increases the radical scavenging activity by enabling electron delocalization across the molecule.[4]
-
The 3-Hydroxyl Group: The 3-hydroxyl group in the C-ring of quercetin contributes to its high antioxidant potential.[4] Luteolin lacks this group, which may explain some differences in activity compared to quercetin.
-
Glycosylation: The presence of a sugar moiety, as in rutin (a quercetin glycoside) and this compound (a C-glycosylflavone), can influence antioxidant activity. O-glycosylation, as in rutin, can decrease activity compared to the aglycone (quercetin) by masking the hydroxyl group. C-glycosylation in this compound may contribute to its unique activity profile, potentially enhancing its stability and solubility.
Experimental Methodologies: A Guide to Antioxidant Assays
To ensure scientific integrity and reproducibility, it is crucial to follow standardized protocols for assessing antioxidant activity. Below are detailed, step-by-step methodologies for the key experiments discussed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[7]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Sample Preparation: Dissolve the test compounds (this compound, quercetin, luteolin, rutin) and a positive control (e.g., ascorbic acid) in methanol to prepare a stock solution. Create a series of dilutions from the stock solution.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Include a blank (methanol) and a control (methanol with DPPH solution).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[8][9]
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare dilutions of the test compounds and a positive control (e.g., Trolox) in a suitable solvent.
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each sample dilution.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10][11]
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare 300 mM acetate buffer (pH 3.6).
-
Prepare 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.
-
Prepare 20 mM FeCl₃·6H₂O in distilled water.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
-
Sample Preparation: Prepare dilutions of the test compounds and a standard (e.g., FeSO₄·7H₂O).
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the sample or standard.
-
Add 175 µL of the FRAP reagent to each well.
-
Incubate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Construct a standard curve using the ferrous sulfate standard. The FRAP value of the sample is expressed as ferrous iron equivalents.
Cellular Antioxidant Signaling Pathways Modulated by Flavonoids
Beyond direct radical scavenging, flavonoids exert their antioxidant effects by modulating intracellular signaling pathways.[12] This indirect antioxidant activity is crucial for long-term cellular protection against oxidative stress.
Flavonoids can influence key signaling pathways such as:
-
Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Flavonoids can activate Nrf2, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
-
MAPK Pathway: Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are involved in cellular responses to stress. Flavonoids can modulate MAPK signaling to enhance cell survival and reduce inflammation.
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation. Many flavonoids have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
Caption: Flavonoid modulation of antioxidant signaling pathways.
Conclusion
This comparative guide highlights the potent antioxidant activities of this compound, quercetin, luteolin, and rutin. The experimental data reveals that while all four flavonoids are effective antioxidants, they exhibit distinct profiles in different assays. This compound, in particular, demonstrates superior superoxide scavenging and lipid peroxidation inhibitory effects. These differences are rooted in their unique chemical structures. A comprehensive understanding of these structure-activity relationships is paramount for researchers and drug development professionals in the selection and application of flavonoids for therapeutic purposes. Further in vivo studies are warranted to fully elucidate the physiological relevance of these in vitro findings.
References
- 1. mdpi.com [mdpi.com]
- 2. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Structure-antioxidant activity relationships of flavonoids: a re-examination [pubmed.ncbi.nlm.nih.gov]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. assaygenie.com [assaygenie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Maysin and Synthetic Insecticides for the Management of Helicoverpa zea
A Technical Guide for Researchers and Crop Protection Professionals
This guide provides an in-depth comparative analysis of two distinct strategies for controlling the corn earworm, Helicoverpa zea (Boddie): the naturally occurring bio-insecticide, maysin, and a range of commercially available synthetic insecticides. As a major agricultural pest causing significant economic losses in crops like corn, cotton, and tomatoes, effective management of H. zea is paramount.[1][2][3] This document synthesizes experimental data to evaluate the mechanisms, efficacy, and practical application of these control agents, offering a robust resource for developing integrated pest management (IPM) strategies.
This compound: A Natural Defense Mechanism in Maize
This compound is a C-glycosyl flavone, a secondary metabolite found naturally in the silks of certain maize (Zea mays L.) varieties.[4][5] It functions as a potent antibiotic agent against H. zea larvae, representing a key component of the plant's innate defense system.
Mechanism of Action and Biological Impact
The primary mode of action for this compound is antibiosis.[1][6] When young H. zea larvae ingest silk tissue containing this compound, the compound interferes with their digestive processes and overall development. The this compound concentration in maize silks has been shown to have a significant negative correlation with the weight of H. zea larvae.[1]
Experimental evidence demonstrates that silk this compound concentrations exceeding 0.2% of the fresh silk weight can substantially reduce larval growth.[4][7] At sufficient concentrations, this compound can delay development and prevent the insect from completing its life cycle, thereby reducing subsequent populations.[4][7] The inhibitory effect of this compound is a critical factor in host plant resistance, working to protect the developing ear by neutralizing the pest before it can cause significant kernel damage.[6][8]
Genetic Basis and Breeding for Resistance
The production of this compound in maize silks is a heritable trait controlled by several quantitative trait loci (QTLs).[1] The p1 gene, located on chromosome 1, is a primary genetic factor that enhances the accumulation of this compound in silks.[1] This genetic underpinning allows plant breeders to selectively breed for high-maysin cultivars as a durable and sustainable pest management strategy.[4][9] Recurrent selection has proven effective in significantly increasing this compound concentrations in maize populations, demonstrating the feasibility of introgressing this resistance trait into elite corn lines.[4]
While this compound is a powerful tool, field evidence suggests its efficacy can be influenced by other factors. Physical characteristics of the corn ear, such as husk tightness and length, can act in concert with this compound to provide comprehensive protection by creating a physical barrier to larval entry.[7][8]
Synthetic Insecticides: Chemical Control of H. zea
Synthetic insecticides have been the cornerstone of H. zea management for decades, offering rapid and effective control.[2] However, their use is accompanied by challenges, most notably the development of insecticide resistance. Several classes of insecticides are utilized, each with a distinct mode of action.
-
Anthranilic Diamides (e.g., Chlorantraniliprole): This modern class of insecticides acts on insect ryanodine receptors, causing uncontrolled calcium release and muscle paralysis. Chlorantraniliprole has demonstrated excellent, long-lasting residual efficacy against H. zea in various cropping systems.[10][11][12][13] It significantly reduces fruit damage and is effective at very low concentrations.[14][15]
-
Spinosyns (e.g., Spinosad, Spinetoram): Derived from a soil bacterium, spinosyns target the nicotinic acetylcholine receptor, leading to nervous system excitation, paralysis, and death.[16] Spinetoram, in particular, has shown very high toxicity to H. zea larvae in laboratory bioassays.[17][18][19]
-
Pyrethroids (e.g., Lambda-cyhalothrin, Cypermethrin, Bifenthrin): These insecticides are neurotoxins that act on voltage-gated sodium channels. Historically, pyrethroids provided over 90% control of H. zea.[20] However, widespread use has led to significant resistance in many H. zea populations, with recent field trial efficacy dropping to as low as 19-45%.[3][20][21]
-
Oxadiazines (e.g., Indoxacarb): This class blocks voltage-dependent sodium channels, but at a different site than pyrethroids. Indoxacarb is effective against H. zea, though laboratory studies indicate it is generally less acutely toxic than leading diamides or spinosyns.[17][18][19]
-
Carbamates (e.g., Methomyl): Carbamates inhibit the enzyme acetylcholinesterase, disrupting nerve impulse transmission. While still in use, resistance to carbamates has also been documented in H. zea populations.[2][22]
Comparative Efficacy Analysis
The choice between leveraging host-plant resistance via this compound and applying synthetic insecticides involves a trade-off between sustainability, efficacy, and management intensity.
| Feature | This compound | Chlorantraniliprole (Diamide) | Spinetoram (Spinosyn) | Lambda-cyhalothrin (Pyrethroid) |
| Primary Efficacy | Reduces larval growth; prevents life cycle completion at high concentrations (>0.2%).[4][7] | High larval mortality; excellent residual control (22+ days).[11][13] | High acute toxicity; LC50 of 0.08 µg a.i./cm².[17][18][19] | Variable; efficacy significantly reduced to 19-45% in many areas due to resistance.[20] |
| Mode of Action | Antibiosis; digestive disruption.[1][6] | Ryanodine receptor modulator. | Nicotinic acetylcholine receptor modulator. | Sodium channel modulator. |
| Application | Constitutive expression in high-maysin maize cultivars (built-in). | Foliar spray or drip chemigation.[10][12] | Foliar spray.[23] | Foliar spray.[24] |
| Resistance Risk | Low; a complex genetic plant trait. | Resistance is possible but currently less prevalent than with older chemistries. | Resistance is possible with overuse. | High and widespread; documented control failures.[20][21] |
| Spectrum | Specific to pests feeding on silk tissue. | Broad-spectrum against lepidopteran pests. | Effective against several insect orders. | Broad-spectrum; risk to non-target and beneficial insects. |
| Environmental Impact | Minimal; naturally occurring plant compound. | Low mammalian toxicity and reduced risk to many beneficials compared to older chemistries.[12] | Derived from a natural source, but still a potent insecticide. | Can be highly toxic to beneficial arthropods, fish, and aquatic invertebrates. |
Logical Framework for Control Strategy Selection
Caption: Decision framework for H. zea control strategies.
Experimental Methodologies
Accurate evaluation of insecticide efficacy is critical for both research and practical pest management. The following protocols outline standard methods for quantifying this compound and assessing insecticide toxicity.
Protocol: Quantification of this compound in Maize Silks via HPLC
This protocol is based on high-performance liquid chromatography (HPLC) methods used to measure flavone glycosides.
Objective: To determine the concentration (% fresh weight) of this compound in maize silk tissue.
Materials:
-
Freshly collected maize silks
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Analytical balance, homogenizer, centrifuge, 0.45 µm syringe filters
-
HPLC system with a C18 reverse-phase column and UV detector
Procedure:
-
Sample Collection: Collect silks from multiple ears of a single genotype at the peak of pollen shed. Pool the silks and immediately weigh a 1-2 gram aliquot.
-
Extraction: Homogenize the silk sample in 10 mL of methanol. Sonicate for 15 minutes.
-
Clarification: Centrifuge the homogenate at 5000 x g for 10 minutes to pellet solid debris.
-
Filtration: Carefully collect the supernatant and pass it through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Inject 10-20 µL of the filtered extract onto the C18 column.
-
Use a gradient mobile phase, for example: Solvent A (Water with 0.1% formic acid) and Solvent B (Methanol with 0.1% formic acid).
-
Run a gradient from ~20% B to 80% B over 30 minutes.
-
Monitor the eluent at a wavelength between 340-352 nm, where this compound exhibits strong absorbance.[7]
-
-
Quantification:
-
Identify the this compound peak by comparing its retention time to that of a purified this compound standard.
-
Generate a standard curve using known concentrations of the this compound standard.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Express the final concentration as a percentage of the initial fresh silk weight.
-
Protocol: Diet-Overlay Bioassay for H. zea Larval Toxicity
This method is a standard for evaluating the lethal concentration (e.g., LC50) of insecticides against lepidopteran larvae.[17]
Objective: To determine the dose-response relationship of an insecticide against third-instar H. zea larvae.
Materials:
-
H. zea larvae (synchronized to third instar)
-
Multi-well insect rearing trays (e.g., 128-well)
-
Standard artificial insect diet
-
Technical grade insecticide and appropriate solvent (e.g., acetone)
-
Micropipettor
-
Environmental growth chamber (25°C, >60% RH, 16:8 L:D)
Procedure:
-
Diet Preparation: Dispense a fixed amount (e.g., 1 mL) of molten artificial diet into each well of the rearing trays. Allow the diet to cool and solidify completely.
-
Insecticide Dilution Series: Prepare a serial dilution of the test insecticide in the chosen solvent to create a range of 6-8 concentrations expected to produce between 10% and 90% mortality. Include a solvent-only control.
-
Application: Using a micropipettor, apply a small, uniform volume (e.g., 50 µL) of each insecticide dilution evenly over the surface of the diet in each well.[25] Allow the solvent to evaporate completely in a fume hood, leaving a residue of the insecticide.
-
Infestation: Place one third-instar H. zea larva into each well and seal the tray with a perforated lid to allow for air exchange. Prepare at least 3-4 replicate trays for each concentration.
-
Incubation: Place the trays in an environmental growth chamber under controlled conditions.
-
Mortality Assessment: Assess larval mortality at specified time points, typically at 24, 48, and 72 hours after infestation.[17][25] Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Correct mortality data for control mortality using Abbott's formula. Perform probit or logit analysis to calculate the LC50 and LC90 values, along with their 95% confidence intervals.
Experimental Workflow: Diet-Overlay Bioassay
Caption: Workflow for a typical diet-overlay insecticide bioassay.
Conclusion and Future Outlook
The management of Helicoverpa zea requires a multifaceted approach. This compound represents a valuable, sustainable tool for pest suppression, offering a baseline level of protection that is built directly into the crop. Its efficacy is maximized in high-concentration cultivars and when combined with favorable physical ear traits. However, it is not a standalone solution for high pest pressure scenarios.
Synthetic insecticides, particularly newer chemistries like the anthranilic diamides and spinosyns, provide highly effective and rapid control of H. zea larvae. Their utility, however, is perpetually challenged by the evolution of insecticide resistance, as starkly illustrated by the declining efficacy of pyrethroids.
The future of sustainable H. zea management lies in the strategic integration of these approaches. The use of high-maysin hybrids can reduce the overall reliance on chemical interventions, delaying the onset of resistance and preserving the efficacy of valuable synthetic insecticides. When chemical control is necessary, applications should be guided by IPM principles, including scouting, action thresholds, and the rotation of insecticide classes with different modes of action to mitigate resistance development. Continued research into novel modes of action and the genetic enhancement of host-plant resistance will be crucial for maintaining long-term control over this destructive pest.
References
- 1. kdais.gov.tw [kdais.gov.tw]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative trait loci for this compound synthesis in maize (Zea mays L.) lines selected for high silk this compound content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. hort [journals.ashs.org]
- 8. EENY-145/IN302: Corn Earworm, Helicoverpa zea (Boddie) (Lepidoptera: Noctuidae) [edis.ifas.ufl.edu]
- 9. researchgate.net [researchgate.net]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. Effects of chlorantraniliprole residual on Helicoverpa zea in Bt and non-Bt cotton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Residual and Systemic Efficacy of Chlorantraniliprole and Flubendiamide Against Corn Earworm (Lepidoptera: Noctuidae) in Soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cotton.org [cotton.org]
- 15. researchgate.net [researchgate.net]
- 16. academicjournals.org [academicjournals.org]
- 17. Comparative Toxicity of Helicoverpa armigera and Helicoverpa zea (Lepidoptera: Noctuidae) to Selected Insecticides [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Comparative Toxicity of Helicoverpa armigera and Helicoverpa zea (Lepidoptera: Noctuidae) to Selected Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 21. ag.purdue.edu [ag.purdue.edu]
- 22. txjanr.agintexas.org [txjanr.agintexas.org]
- 23. Timely Application of Four Insecticides to Control Corn Earworm and Fall Armyworm Larvae in Sweet Corn - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Optimizing Helicoverpa zea (Lepidoptera: Noctuidae) insecticidal efficacy in Minnesota sweet corn: a logistic regression to assess timing parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Bioassays of biological and organic synthetic insecticides for corn earworm [Helicoverpa zea (Boddie) (Lepidoptera: Noctuidae)] larvae | The Journal of Agriculture of the University of Puerto Rico [revistas.upr.edu]
A Senior Application Scientist's Guide to the Correlation of In Vitro and In Vivo Bioactivity of Maysin
For researchers, scientists, and drug development professionals, bridging the translational gap between promising in vitro data and demonstrable in vivo efficacy is a perpetual challenge. This guide provides an in-depth technical comparison of the in vitro and in vivo bioactivities of maysin, a C-glycosylflavone found predominantly in corn silk (Zea mays L.). By critically evaluating the existing experimental data, we aim to provide a clear perspective on the correlation of this compound's biological effects from the cellular level to whole-organism responses, highlighting areas of concordance and identifying key knowledge gaps that warrant further investigation.
Introduction to this compound: A Bioactive Flavonoid from Corn Silk
This compound is a flavone glycoside that has garnered scientific interest for its diverse biological activities. Structurally, it is a derivative of luteolin, specifically rhamnosyl-6-C-(4-ketofucosyl)-5,7,3',4' tetrahydroxyflavone. Its presence in corn silk has been linked to the plant's natural defense mechanisms, particularly against insects.[1] Beyond its role in plant biology, emerging research has illuminated its potential therapeutic applications, including anti-obesity, anticancer, and immunomodulatory effects. This guide will dissect the scientific evidence for these activities, focusing on the crucial comparison between laboratory cell-based assays and studies in living organisms.
Anti-Obesity Effects: A Strong In Vitro to In Vivo Correlation
One of the most well-documented bioactivities of this compound is its anti-obesity potential, for which a direct correlation between in vitro and in vivo studies has been established.[2][3]
In Vitro Evidence: Inhibition of Adipogenesis and Induction of Apoptosis in Adipocytes
In vitro studies using the 3T3-L1 preadipocyte cell line have demonstrated that this compound effectively inhibits adipogenesis, the process of fat cell formation.[2] Treatment with this compound led to a significant decrease in intracellular lipid droplet accumulation and triglyceride levels. Mechanistically, this compound was shown to down-regulate the expression of key adipogenic transcription factors, including CCAAT/enhancer-binding proteins (C/EBP-β, C/EBP-α) and peroxisome proliferator-activated receptor-gamma (PPAR-γ).[2] Furthermore, this compound was observed to induce apoptosis in preadipocytes through the activation of caspase cascades and mitochondrial dysfunction, suggesting a role in reducing adipose tissue mass.[2]
In Vivo Confirmation: Reduced Weight Gain and Improved Metabolic Profile in Mice
The anti-obesity effects of this compound observed in vitro have been successfully translated to an in vivo model. In a study involving C57BL/6 mice fed a high-fat diet (HFD), oral administration of purified this compound (25 mg/kg body weight) resulted in a significant decrease in body weight gain and epididymal fat weight.[2] Moreover, this compound treatment led to an improvement in the overall metabolic profile, with reduced serum levels of triglycerides, total cholesterol, LDL-cholesterol, and glucose.[2] A similar study using a high-maysin corn silk extract also reported significantly lower body weight and fat pad weights in HFD-fed mice.[4]
Correlation and Causality
The strong concordance between the in vitro and in vivo findings for this compound's anti-obesity effects provides a compelling case for its therapeutic potential in this area. The in vitro studies elucidate the cellular and molecular mechanisms, such as the inhibition of adipocyte differentiation and induction of apoptosis, which likely underpin the macroscopic effects of reduced body weight and fat mass observed in vivo.
Table 1: Comparison of In Vitro and In Vivo Anti-Obesity Effects of this compound
| Parameter | In Vitro (3T3-L1 cells) | In Vivo (HFD-fed C57BL/6 mice) | Reference(s) |
| Model | Murine preadipocyte cell line | Diet-induced obesity mouse model | [2][3] |
| Endpoint | Inhibition of adipogenesis, decreased lipid accumulation, induction of apoptosis | Reduced body weight gain, decreased epididymal fat weight, improved serum lipid profile | [2][4] |
| Key Findings | Down-regulation of C/EBP-α, C/EBP-β, and PPAR-γ; activation of caspases | Decreased serum triglycerides, total cholesterol, LDL-cholesterol, and glucose | [2] |
| Dosage/Concentration | Not specified in detail in the abstract | 25 mg/kg body weight (purified this compound); 100 mg/kg body weight (high this compound corn silk extract) | [2][4] |
Anticancer Activity: Promising In Vitro Data Awaiting In Vivo Validation
This compound has demonstrated cytotoxic effects against various human cancer cell lines in vitro, suggesting its potential as an anticancer agent. However, a direct correlation with in vivo studies using purified this compound is currently lacking in the published literature.
In Vitro Cytotoxicity and Apoptosis Induction
In vitro studies have shown that this compound exhibits cytotoxic activity against several human cancer cell lines, including lung (A549), ovarian (SK-OV-3), melanoma (SK-MEL-2), central nervous system (XF-489), and colon (HCT-15) cancer cells. While its activity was reported to be weaker than the conventional chemotherapeutic agent cisplatin, it showed potential, particularly against melanoma, central nervous system, and colon tumors.
A more detailed mechanistic study on androgen-independent human prostate cancer cells (PC-3) revealed that this compound's anticancer effect is mediated through the induction of apoptosis. This compound treatment led to a dose-dependent reduction in PC-3 cell viability, with an 87% reduction at a concentration of 200 μg/ml. This was accompanied by hallmarks of apoptosis, including DNA fragmentation, depolarization of the mitochondrial membrane potential, and a reduction in the expression of the anti-apoptotic protein Bcl-2 and pro-caspase-3.
Signaling Pathways Implicated in Anticancer Action
The apoptotic effects of this compound in PC-3 prostate cancer cells have been linked to the attenuation of the PI3K/Akt and MAPK/ERK signaling pathways. Both Akt and ERK are key regulators of cell survival and proliferation, and their inhibition by this compound likely contributes to its pro-apoptotic activity.
Figure 1: Simplified signaling pathway of this compound-induced apoptosis in PC-3 cells.
The In Vivo Gap: A Call for Further Research
Despite the promising in vitro data, there is a notable absence of in vivo studies investigating the anticancer efficacy of purified this compound in animal models, such as xenograft mouse models.[5] This represents a significant gap in the research and hinders a direct correlation between the observed cellular effects and potential therapeutic outcomes in a living organism. Factors such as this compound's bioavailability, metabolism, and potential toxicity in vivo need to be determined to assess its translational potential as an anticancer agent.
Table 2: Summary of In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 / Effect | Reference(s) |
| A549 | Lung | ED50: 62.24 µg/mL | |
| SK-OV-3 | Ovarian | ED50: 43.18 µg/mL | |
| SK-MEL-2 | Melanoma | ED50: 16.83 µg/mL | |
| XF-489 | Central Nervous System | ED50: 37.22 µg/mL | |
| HCT-15 | Colon | ED50: 32.09 µg/mL | |
| PC-3 | Prostate | 87% reduction in viability at 200 µg/mL |
Immunomodulatory Effects: In Vitro Macrophage Activation
This compound has been shown to possess immunostimulatory properties in vitro, primarily through the activation of macrophages.[6][7]
In Vitro Macrophage Activation and Cytokine Production
In studies using the murine macrophage cell line RAW 264.7, this compound was found to be non-toxic at concentrations up to 100 μg/mL.[7] Treatment with this compound led to a dose-dependent increase in the secretion of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and the production of inducible nitric oxide synthase (iNOS).[6][7] At a concentration of 100 μg/mL, this compound increased TNF-α secretion by approximately 11.2- to 14.74-fold and iNOS production by 4.2-fold compared to untreated control cells.[6][7]
Signaling Pathways in Immunomodulation
The immunostimulatory effects of this compound are mediated through the activation of several key signaling pathways. This compound was shown to stimulate the phosphorylation of Akt and mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK).[6][7] This upstream signaling cascade leads to the activation and subsequent nuclear translocation of the transcription factor nuclear factor-kappa B (NF-κB), which is a master regulator of inflammatory gene expression, including TNF-α and iNOS.[6][7]
Figure 2: this compound-induced immunomodulatory signaling pathway in macrophages.
Lack of In Vivo Corroboration
Similar to its anticancer activity, the immunostimulatory effects of purified this compound observed in vitro have not yet been validated in in vivo studies. While the in vitro data suggest that this compound could enhance the innate immune response, it is crucial to investigate these effects in a whole-organism context to understand the systemic immunological consequences and potential therapeutic applications.
Insecticidal Properties: A Bioactivity with Strong In Vivo Relevance
This compound's role as a natural insecticide, particularly against the corn earworm (Helicoverpa zea), is well-established and has been a subject of agricultural research.[1][8]
In Vitro and In Vivo Evidence
In vitro feeding bioassays have demonstrated that this compound inhibits the growth and increases the mortality of corn earworm larvae.[9] The mechanism of action is believed to involve the binding of this compound to essential amino acids in the insect's gut, leading to starvation.[1] The in vivo relevance of this is evident in the natural resistance of corn varieties with high this compound content in their silks to corn earworm infestation.[8] Genetic studies have identified the genes responsible for this compound biosynthesis, opening up avenues for developing insect-resistant corn cultivars.[10]
Table 3: Summary of Insecticidal Activity of this compound
| Assay Type | Organism | Effect | Reference(s) |
| In Vitro Feeding Assay | Corn earworm (Helicoverpa zea) | Larval growth inhibition, increased mortality | [9] |
| In Vivo (in planta) | Corn earworm (Helicoverpa zea) | Resistance to infestation in high-maysin corn varieties | [1][8] |
Bioavailability and Metabolism: The Key to Understanding In Vitro-In Vivo Correlation
The translation of in vitro findings to in vivo efficacy is heavily dependent on the pharmacokinetic properties of the compound, namely its absorption, distribution, metabolism, and excretion (ADME). As a C-glycosylflavone, this compound's bioavailability is a critical consideration. Generally, C-glycosides are more resistant to enzymatic hydrolysis in the gut compared to O-glycosides, which may affect their absorption patterns. The bioavailability of flavonoids can be low and variable, which could explain the discrepancies between potent in vitro effects and the need for higher doses or a lack of efficacy in vivo.[11][12][13] Specific pharmacokinetic studies on purified this compound in animal models are needed to accurately predict its systemic exposure and to establish a more definitive in vitro-in vivo correlation for its anticancer and immunomodulatory activities.
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
This protocol is a standard method for assessing the effect of a compound on cell viability.
-
Cell Seeding: Plate cancer cells (e.g., PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-200 µg/mL) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Anti-Obesity Study: Diet-Induced Obesity Mouse Model
This protocol outlines a general procedure for inducing obesity in mice and testing the efficacy of an anti-obesity agent.[4][10][14]
-
Animal Model: Use male C57BL/6J mice (6-8 weeks old).
-
Acclimation: Acclimate the mice for one week with standard chow and water ad libitum.
-
Diet Induction: Divide the mice into groups and feed them either a standard diet or a high-fat diet (HFD, e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity.
-
Treatment: Orally administer this compound (e.g., 25 mg/kg body weight) or a vehicle control daily for a specified period (e.g., 4-8 weeks).
-
Monitoring: Monitor body weight and food intake regularly (e.g., weekly).
-
Endpoint Analysis: At the end of the study, collect blood samples for serum analysis (lipids, glucose) and harvest adipose and other tissues for weight measurement and further analysis (e.g., histology, gene expression).
Figure 3: Experimental workflow for an in vivo anti-obesity study.
Western Blot Analysis for Signaling Pathways (Akt, ERK, NF-κB)
This protocol is used to detect the expression and phosphorylation status of key signaling proteins.
-
Cell Lysis: Treat cells (e.g., RAW 264.7 or PC-3) with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Akt, total-Akt, phospho-ERK, total-ERK, NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Perspectives
The available scientific evidence demonstrates a strong correlation between the in vitro and in vivo anti-obesity effects of this compound. The cellular mechanisms of inhibiting adipogenesis and inducing apoptosis observed in cell culture provide a plausible explanation for the reduction in body weight and fat mass seen in animal models.
In contrast, while this compound shows promising anticancer and immunomodulatory activities in vitro, a direct in vitro-in vivo correlation cannot be established at this time due to a lack of published in vivo studies using the purified compound for these specific bioactivities. This highlights a critical area for future research. Investigating the efficacy of this compound in relevant animal cancer models (e.g., xenografts) and immune response models is essential to validate the in vitro findings and to assess its true therapeutic potential.
Furthermore, detailed pharmacokinetic and metabolic studies of this compound are imperative to understand its ADME profile, which will be crucial for designing effective in vivo experiments and for any future clinical development. The well-established insecticidal properties of this compound, with clear in vitro to in vivo relevance, underscore its biological significance and potential for agricultural applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Corn silk this compound ameliorates obesity in vitro and in vivo via suppression of lipogenesis, differentiation, and function of adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High this compound corn silk extract reduces body weight and fat deposition in C57BL/6J mice fed high-fat diets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Fat Diet Treatment - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunostimulating activity of this compound isolated from corn silk in murine RAW 264.7 macrophages [bmbreports.org]
- 7. Immunostimulating activity of this compound isolated from corn silk in murine RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative trait loci for this compound synthesis in maize (Zea mays L.) lines selected for high silk this compound content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and metabolism of darifenacin in the mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and metabolism of mirogabalin, a novel α2δ ligand, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunomodulatory Effects of Pure Cylindrospermopsin in Rats Orally Exposed for 28 Days [mdpi.com]
- 14. bmbreports.org [bmbreports.org]
A Comparative Guide to Validating the Neuroprotective Effects of Maysin in a Parkinson's Disease Animal Model
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the neuroprotective potential of Maysin, a naturally occurring flavone C-glycoside, in a preclinical model of Parkinson's disease (PD). We will delve into the scientific rationale for investigating this compound, compare its proposed mechanisms to other neuroprotective strategies, and provide detailed, field-proven protocols for in vivo validation.
The Pressing Need for Neuroprotection in Parkinson's Disease
Parkinson's disease is a progressive neurodegenerative disorder characterized by the debilitating loss of dopaminergic neurons in the substantia nigra pars compacta.[1][2] This neuronal death leads to a cascade of motor and non-motor symptoms.[3] Current therapies primarily focus on symptomatic relief by replenishing dopamine levels but fail to halt the underlying neurodegenerative process.[2][4] Consequently, there is a critical unmet need for neuroprotective agents that can slow, stop, or even reverse the progression of PD.[5][6][7]
This compound: A Flavonoid with Neuroprotective Promise
This compound, a flavone glycoside found in corn silk, has emerged as a promising candidate for neuroprotection.[8] In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress-induced apoptosis.[8] Key reported mechanisms of this compound's action include:
-
Antioxidant Effects: this compound has been shown to reduce intracellular reactive oxygen species (ROS) and upregulate the expression of antioxidant enzymes.[8]
-
Anti-apoptotic Activity: It can inhibit the cleavage of poly (ADP-ribose) polymerase (PARP) and attenuate DNA damage, key events in apoptotic cell death.[8]
-
Autophagy Activation: this compound has been found to trigger autophagy, a cellular process for clearing damaged components, which may play a crucial role in mitigating the toxicity of α-synuclein aggregates, a hallmark of PD.[9]
Comparative Analysis: this compound vs. Other Neuroprotective Strategies
To provide a comprehensive perspective, it is essential to compare this compound with other neuroprotective agents currently under investigation for Parkinson's disease.
| Therapeutic Agent | Primary Mechanism of Action | Key Advantages | Key Challenges |
| This compound | Antioxidant, Anti-apoptotic, Autophagy induction[8][9] | Natural compound, potentially good safety profile, multiple synergistic mechanisms. | Limited in vivo data, bioavailability and blood-brain barrier penetration need further investigation. |
| Resveratrol | Sirtuin activation, Antioxidant, Anti-inflammatory[[“]][11] | Well-studied natural polyphenol, crosses the blood-brain barrier.[11] | Low bioavailability, rapid metabolism. |
| Curcumin | Antioxidant, Anti-inflammatory, Iron chelation[12][13] | Potent and well-documented antioxidant and anti-inflammatory effects.[12][13] | Poor bioavailability and rapid systemic elimination.[12] |
| Neurotrophic Factors (e.g., GDNF) | Promote neuronal survival, growth, and differentiation.[8][14] | Potentially disease-modifying by supporting and regenerating neurons.[8] | Poor blood-brain barrier penetration requiring invasive delivery methods; clinical trial results have been inconclusive.[14][15] |
Validating this compound's Efficacy: An In Vivo Experimental Workflow
The following section outlines a robust experimental workflow to validate the neuroprotective effects of this compound in the widely used MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease.[16]
Experimental Protocols
-
Animal Model: C57BL/6 mice (male, 8-10 weeks old) are commonly used due to their susceptibility to MPTP.
-
MPTP Induction Protocol: A sub-acute regimen of MPTP administration (e.g., 25 mg/kg, intraperitoneal injection, once daily for 5 consecutive days) is recommended to induce a consistent loss of dopaminergic neurons.
-
Experimental Groups:
-
Control: Saline vehicle + Saline vehicle
-
MPTP: Saline vehicle + MPTP
-
This compound + MPTP: this compound (e.g., 10, 20, 50 mg/kg, oral gavage) + MPTP
-
This compound Only: this compound (highest dose) + Saline vehicle
-
-
Dosing Regimen: this compound or vehicle should be administered for a period (e.g., 7-14 days) prior to and concurrently with MPTP administration to assess its prophylactic potential.
Behavioral tests should be conducted at baseline and at a specified time point after the final MPTP injection (e.g., 7 or 14 days).
-
Rotarod Test (Motor Coordination and Balance):
-
Acclimate mice to the testing room for at least 30 minutes.[16]
-
Place each mouse on the rotarod apparatus, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[16][17][18]
-
Record the latency to fall for each mouse.
-
Conduct three trials per mouse with an inter-trial interval of at least 15 minutes.[16][17]
-
-
Open Field Test (Locomotor Activity and Anxiety-like Behavior):
-
Acclimate mice to the testing room.
-
Gently place each mouse in the center of the open field arena (e.g., 50x50 cm).[19][20][21]
-
Record the mouse's activity for a set duration (e.g., 5-10 minutes) using a video tracking system.[20][22]
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[19][22]
-
Following the final behavioral assessments, animals are euthanized, and brain tissues are collected for analysis.
-
Tyrosine Hydroxylase (TH) Immunohistochemistry (Quantification of Dopaminergic Neurons):
-
Perfuse animals with saline followed by 4% paraformaldehyde.
-
Collect brains and post-fix, then cryoprotect in sucrose solution.
-
Section the substantia nigra and striatum using a cryostat.
-
Perform immunohistochemical staining for TH, the rate-limiting enzyme in dopamine synthesis.
-
Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods.
-
-
HPLC Analysis of Dopamine and its Metabolites (Neurochemical Assessment):
-
Rapidly dissect the striatum on a cold plate and freeze in liquid nitrogen.[23]
-
Homogenize the tissue in an appropriate buffer (e.g., 0.1 M perchloric acid).[23]
-
Centrifuge the homogenate and filter the supernatant.[23]
-
Analyze the supernatant using high-performance liquid chromatography with electrochemical detection (HPLC-EC) to quantify the levels of dopamine, DOPAC, and HVA.[24][25]
-
-
Oxidative Stress and Apoptosis Assays:
-
Superoxide Dismutase (SOD) Activity Assay: Measure SOD activity in brain tissue homogenates using a commercially available kit to assess antioxidant enzyme function.[26]
-
Caspase-3 Activity Assay: Quantify the activity of caspase-3, a key executioner caspase in apoptosis, in brain tissue lysates using a colorimetric or fluorometric assay kit.[1][27][28]
-
Data Presentation and Interpretation
Quantitative data from behavioral, histological, and biochemical analyses should be presented in clear and concise tables to facilitate comparison between experimental groups.
Table 1: Hypothetical Behavioral Assessment Data
| Group | Rotarod Latency to Fall (s) | Total Distance in Open Field (cm) | Time in Center of Open Field (s) |
| Control | 285 ± 15 | 3500 ± 300 | 45 ± 5 |
| MPTP | 120 ± 20 | 1800 ± 250 | 15 ± 3 |
| This compound (20mg/kg) + MPTP | 210 ± 18# | 2900 ± 280# | 35 ± 4# |
| This compound (50mg/kg) + MPTP | 260 ± 16# | 3200 ± 310# | 40 ± 5# |
| p < 0.05 vs. Control; #p < 0.05 vs. MPTP |
Table 2: Hypothetical Histological and Biochemical Data
| Group | TH+ Neurons in SNc (count) | Striatal Dopamine (ng/mg tissue) | Caspase-3 Activity (fold change) | SOD Activity (U/mg protein) |
| Control | 8500 ± 500 | 15.2 ± 1.5 | 1.0 ± 0.1 | 25.6 ± 2.1 |
| MPTP | 3800 ± 450 | 6.8 ± 0.9 | 3.5 ± 0.4 | 14.2 ± 1.8 |
| This compound (20mg/kg) + MPTP | 6200 ± 550# | 10.5 ± 1.1# | 1.8 ± 0.2# | 20.1 ± 1.9# |
| This compound (50mg/kg) + MPTP | 7800 ± 600# | 13.9 ± 1.3# | 1.2 ± 0.1# | 23.8 ± 2.0# |
| *p < 0.05 vs. Control; #p < 0.05 vs. MPTP |
Conclusion
This guide provides a scientifically rigorous and experimentally detailed framework for validating the neuroprotective effects of this compound in a preclinical model of Parkinson's disease. By following these protocols and employing a comparative approach, researchers can generate robust and reliable data to assess the therapeutic potential of this compound and contribute to the development of novel, disease-modifying therapies for this devastating neurodegenerative disorder. The multifaceted mechanisms of this compound, targeting oxidative stress, apoptosis, and autophagy, position it as a compelling candidate for further investigation.
References
- 1. mpbio.com [mpbio.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. The Future of GDNF in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotrophic factors for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. Neuroprotective agents for clinical trials in Parkinson's disease: a systematic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotection in Parkinson's disease: clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Neurotrophic Factors in Parkinson’s Disease: Clinical Trials, Open Challenges and Nanoparticle-Mediated Delivery to the Brain [frontiersin.org]
- 9. youtube.com [youtube.com]
- 10. consensus.app [consensus.app]
- 11. Neuroprotective Effects of Resveratrol in In vivo and In vitro Experimental Models of Parkinson's Disease: a Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective Activities of Curcumin in Parkinson’s Disease: A Review of the Literature [mdpi.com]
- 13. Neuroprotective properties of curcumin in toxin-base animal models of Parkinson’s disease: a systematic experiment literatures review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Latest updates in the field of neurotrophic factors in Parkinson's - Cure Parkinson's [cureparkinsons.org.uk]
- 15. GDNF - The phase 2 Bristol trial - Cure Parkinson's [cureparkinsons.org.uk]
- 16. mmpc.org [mmpc.org]
- 17. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 18. Rotarod-Test for Mice [protocols.io]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Video: Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice [jove.com]
- 21. bowdish.ca [bowdish.ca]
- 22. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 23. benchchem.com [benchchem.com]
- 24. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 25. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. resources.bio-techne.com [resources.bio-techne.com]
- 27. bio-protocol.org [bio-protocol.org]
- 28. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Path to Clinical Trials for Inflammatory Diseases: A Comparative Guide to Maysin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quest for novel therapeutics for chronic inflammatory diseases is a paramount challenge in modern medicine. Natural compounds, particularly flavonoids, have garnered significant attention for their potential to modulate inflammatory pathways with favorable safety profiles. This guide provides an in-depth analysis of the feasibility of maysin, a flavonoid isolated from corn silk (Zea mays), for clinical trials in inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease (IBD), and psoriasis. In the absence of direct in vivo anti-inflammatory data for this compound, this guide employs a comparative approach, juxtaposing the known immunomodulatory effects of this compound with the well-documented anti-inflammatory properties of its structural analog, luteolin. By examining the preclinical evidence, mechanisms of action, and safety profiles, this guide offers a scientifically grounded perspective on the potential trajectory of this compound from preclinical research to clinical application.
This compound: An Immunomodulatory Flavonoid from Corn Silk
This compound is a C-glycosyl flavone found in corn silk, a traditional medicinal herb.[1] Initial in vitro studies have revealed that this compound possesses immunomodulatory properties. Specifically, research has shown that this compound can activate murine macrophages (RAW 264.7 cells), leading to a dose-dependent increase in the secretion of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and the production of inducible nitric oxide synthase (iNOS).[1][2] This immunostimulatory effect is mediated through the activation of several key signaling pathways, including:
-
Nuclear Factor-kappa B (NF-κB): this compound enhances the activation and nuclear translocation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[2][3]
-
Mitogen-Activated Protein Kinase (MAPK): The phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), both members of the MAPK family, is stimulated by this compound.[2][3]
-
Akt (Protein Kinase B): this compound also promotes the phosphorylation of Akt, a serine/threonine kinase that plays a role in cell survival and proliferation, and can influence inflammatory signaling.[2][3]
While these findings highlight this compound's ability to modulate immune responses, the observed pro-inflammatory effects in macrophage activation present a significant hurdle for its direct application in chronic inflammatory diseases, which are characterized by excessive and persistent inflammation.
Safety and Toxicity Profile of this compound-Containing Extracts
Preclinical safety is a cornerstone of drug development. Studies on a flavonoid-rich extract from Maydis stigma (corn silk) with a high this compound content have indicated a favorable safety profile in mice. In an acute toxicity study, oral administration of the extract at doses up to 30 g/kg did not result in mortality or any significant adverse effects.[4] These preliminary data suggest that this compound and related compounds in corn silk are well-tolerated at high doses in animal models. However, comprehensive long-term toxicity and safety pharmacology studies would be imperative before considering clinical trials.[5]
Luteolin: A Promising Anti-Inflammatory Flavonoid Comparator
To contextualize the potential of this compound, it is instructive to examine its close structural analog, luteolin. Luteolin is a widely studied flavonoid with well-established anti-inflammatory properties, making it a valuable benchmark for assessing the feasibility of other flavonoids for clinical development in inflammatory diseases.[6][7][8]
Preclinical Efficacy of Luteolin in Animal Models of Inflammatory Diseases
In stark contrast to the current in vitro data on this compound, luteolin has demonstrated significant anti-inflammatory effects in a variety of in vivo models of inflammatory diseases:
-
Rheumatoid Arthritis: In animal models of arthritis, luteolin has been shown to reduce paw edema and leukocyte infiltration.[9]
-
Inflammatory Bowel Disease: Luteolin has been found to ameliorate symptoms in mouse models of colitis by reducing the disease activity index, colon shortening, and histological damage.[10] It achieves this by decreasing the expression of inflammatory mediators like iNOS, TNF-α, and IL-6.[10]
-
Neuroinflammation: Luteolin has shown neuroprotective effects by inhibiting microglial activation and the production of inflammatory mediators in the central nervous system.[11]
Mechanism of Action: How Luteolin Quells Inflammation
The anti-inflammatory effects of luteolin are attributed to its ability to modulate multiple signaling pathways, often in a manner that counteracts inflammation:
-
Inhibition of NF-κB: Luteolin is a potent inhibitor of the NF-κB pathway, thereby suppressing the transcription of pro-inflammatory genes.[7][12]
-
Modulation of MAPK Signaling: Luteolin can inhibit the phosphorylation of p38 MAPK and JNK, leading to a downstream reduction in inflammatory responses.[7]
-
JAK-STAT Pathway Inhibition: Luteolin has been shown to interfere with the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which is crucial for cytokine signaling.[8]
-
Inflammasome Inhibition: Luteolin can suppress the activation of the NLRP3 inflammasome, a multi-protein complex that drives the maturation of pro-inflammatory cytokines IL-1β and IL-18.[13]
The following diagram illustrates the key signaling pathways modulated by luteolin to exert its anti-inflammatory effects.
Caption: Luteolin inhibits multiple pro-inflammatory signaling pathways.
Comparative Analysis: this compound vs. Luteolin and Standard of Care
The following table provides a comparative summary of this compound, luteolin, and current standard-of-care treatments for major inflammatory diseases.
| Feature | This compound | Luteolin | Standard of Care (Biologics) |
| Primary Effect | Immunostimulatory (in vitro)[1][2] | Anti-inflammatory (in vivo & in vitro)[6][7][8][9][10] | Anti-inflammatory/Immunosuppressive[14][15][16][17][18][19][20][21][22][23][24][25] |
| Mechanism of Action | Activation of NF-κB, MAPK, Akt[2][3] | Inhibition of NF-κB, MAPK, JAK-STAT, NLRP3 inflammasome[7][8][11][12][13] | Targeting specific cytokines (e.g., TNF-α, IL-17, IL-23) or immune cells (e.g., T cells, B cells)[14][15][16][17][18][19][20][21][22][23][24][25] |
| Preclinical In Vivo Data | Lacking for inflammatory disease models | Positive in arthritis, colitis, neuroinflammation models[9][10][11] | Extensive and well-established |
| Clinical Trial Data | None | Limited, some formulations containing luteolin have been studied[6] | Numerous successful Phase I-IV trials |
| Safety Profile | Low acute toxicity in mice (as part of an extract)[4] | Generally recognized as safe[4] | Risk of infections and other side effects[14][22] |
Experimental Protocols for Preclinical Evaluation
To rigorously assess the anti-inflammatory potential of a compound like this compound, a series of well-defined in vitro and in vivo experiments are necessary.
In Vitro Anti-Inflammatory Assays
-
LPS-Stimulated Macrophage Model:
-
Culture RAW 264.7 or primary bone marrow-derived macrophages.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours.
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant using ELISA.
-
Assess the expression of iNOS and COX-2 in cell lysates via Western blotting.
-
Investigate the phosphorylation status of key signaling proteins (p65, p38, JNK, STAT3) by Western blotting to determine pathway modulation.
-
-
T-Cell Proliferation and Differentiation Assays:
-
Isolate CD4+ T cells from spleen and lymph nodes of mice.
-
Stimulate T cells with anti-CD3 and anti-CD28 antibodies in the presence of varying concentrations of this compound.
-
Assess T cell proliferation using CFSE dilution assay by flow cytometry.
-
Analyze the differentiation of T helper (Th1, Th2, Th17) and regulatory T (Treg) cells by intracellular cytokine staining and flow cytometry for key transcription factors (T-bet, GATA3, RORγt, Foxp3).[26][27]
-
In Vivo Animal Models of Inflammatory Diseases
-
Collagen-Induced Arthritis (CIA) in Mice (Model for Rheumatoid Arthritis):
-
Immunize DBA/1J mice with an emulsion of bovine type II collagen and complete Freund's adjuvant.
-
Administer this compound orally or intraperitoneally daily, starting from the day of immunization or after the onset of clinical signs.
-
Monitor disease progression by scoring clinical signs of arthritis (paw swelling, erythema, joint stiffness).
-
At the end of the study, collect joint tissues for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Measure serum levels of anti-collagen antibodies and inflammatory cytokines.
-
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice (Model for IBD):
-
Induce colitis in C57BL/6 mice by administering DSS (e.g., 2-3%) in their drinking water for 5-7 days.
-
Treat mice with this compound orally daily.
-
Monitor disease activity index (DAI), which includes body weight loss, stool consistency, and rectal bleeding.
-
At the end of the study, measure colon length and collect colon tissue for histological evaluation of inflammation and tissue damage.
-
Analyze myeloperoxidase (MPO) activity in the colon as a marker of neutrophil infiltration.
-
The following workflow diagram outlines the preclinical evaluation process for a novel anti-inflammatory compound.
Caption: A typical workflow for preclinical drug discovery.
Feasibility of this compound for Clinical Trials: A Critical Assessment
Based on the currently available scientific evidence, the feasibility of advancing this compound into clinical trials for inflammatory diseases is low . The primary reason for this assessment is the stark contradiction between the desired therapeutic effect (anti-inflammation) and the observed in vitro activity of this compound (pro-inflammatory macrophage activation). While the term "immunomodulatory" can encompass both stimulatory and inhibitory effects, the existing data for this compound points towards the former.
For a botanical drug to be considered for clinical trials in inflammatory diseases, it is crucial to have robust preclinical evidence of its anti-inflammatory efficacy in relevant animal models.[28][29][30][31][32] this compound currently lacks this critical evidence.
The promising anti-inflammatory profile of luteolin serves as a clear example of the type of preclinical data required. Luteolin's ability to suppress key inflammatory pathways and demonstrate efficacy in animal models of arthritis and colitis provides a strong rationale for its further investigation.
Future Directions for this compound Research:
To reconsider this compound as a potential candidate for inflammatory diseases, future research should focus on:
-
Investigating Dose-Dependent and Context-Dependent Effects: It is conceivable that this compound may exhibit a biphasic or context-dependent effect on the immune system. Low doses or specific cellular contexts might reveal anti-inflammatory properties that have not yet been observed.
-
Exploring Anti-inflammatory Activity in Different In Vitro Models: The pro-inflammatory effects of this compound have been demonstrated in macrophages. Its effects on other immune cells, such as T cells (particularly regulatory T cells), dendritic cells, and neutrophils, should be investigated.
-
In Vivo Studies in Animal Models of Inflammation: The most critical next step is to evaluate this compound in well-established animal models of rheumatoid arthritis, IBD, and psoriasis. These studies would provide definitive evidence of its in vivo efficacy, or lack thereof.
-
Head-to-Head Comparisons with Luteolin: Direct comparative studies between this compound and luteolin in the same experimental systems would provide valuable insights into the structure-activity relationship and the specific molecular determinants of their opposing effects on inflammation.
Conclusion
While this compound is a readily available natural flavonoid with a favorable preliminary safety profile, the current body of scientific evidence does not support its advancement into clinical trials for the treatment of chronic inflammatory diseases. The observed in vitro pro-inflammatory effects are antithetical to the therapeutic goals for these conditions. In contrast, the extensive preclinical data on luteolin's anti-inflammatory properties provide a clear roadmap for the type of evidence required to justify clinical development. Future research on this compound should prioritize in vivo studies in relevant disease models to unequivocally determine its potential as an anti-inflammatory agent. Until such data becomes available, the focus of drug development efforts in the flavonoid space for inflammatory diseases should remain on compounds with demonstrated anti-inflammatory efficacy, such as luteolin.
References
- 1. Immunostimulating activity of this compound isolated from corn silk in murine RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunostimulating activity of this compound isolated from corn silk in murine RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. noblelifesci.com [noblelifesci.com]
- 6. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the anti-inflammatory activity of luteolin in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Luteolin in Inflammatory Bowel Disease and Colorectal Cancer: A Disease Continuum Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Luteolin: A promising natural agent in management of pain in chronic conditions [frontiersin.org]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. m.youtube.com [m.youtube.com]
- 14. The Use of Biologics in Rheumatoid Arthritis: Current and Emerging Paradigms of Care - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Joint AAD-NPF guidelines of care for the management and treatment of psoriasis with biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 17. Biologics for the Management of Inflammatory Bowel Disease: A Review in Tuberculosis-Endemic Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medi-guide.meditool.cn [medi-guide.meditool.cn]
- 19. Early Biologic Treatment for Inflammatory Bowel Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. charlielees.substack.com [charlielees.substack.com]
- 21. Biologic medicines and other targeted treatments. [crohnsandcolitis.org.uk]
- 22. jmcp.org [jmcp.org]
- 23. Rheumatoid arthritis - Treatment - NHS [nhs.uk]
- 24. tandfonline.com [tandfonline.com]
- 25. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 26. Regulatory T Cells Control Immune Responses through Their Non-Redundant Tissue Specific Features - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Regulatory T Cell Heterogeneity in the Thymus: Impact on Their Functional Activities [frontiersin.org]
- 28. downloads.regulations.gov [downloads.regulations.gov]
- 29. pharmexec.com [pharmexec.com]
- 30. fda.gov [fda.gov]
- 31. Frequently Asked Questions on Botanical Drug Product Development | FDA [fda.gov]
- 32. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Maysin Extraction: A Comparative Analysis
Introduction
Maysin (C₂₇H₂₈O₁₄) is a flavone C-glycoside predominantly found in the silks of maize (Zea mays L.).[1][2] Renowned for its potent insecticidal properties, particularly against the corn earworm (Helicoverpa zea), this compound is a compound of significant interest in agricultural science for developing insect-resistant crops.[2][3] Beyond its role in plant defense, emerging research has highlighted its potential pharmacological benefits, including antioxidant, anti-inflammatory, and neuroprotective activities.[1][4][5] The effective isolation of this compound from its natural matrix—primarily corn silk—is a critical bottleneck for both research and potential commercial applications. The choice of extraction technique profoundly impacts not only the yield and purity of the final product but also the economic and environmental sustainability of the process.
This guide provides a comparative analysis of prevalent this compound extraction techniques, ranging from traditional solvent-based methods to modern, green alternatives. We will delve into the mechanistic principles behind each method, present detailed experimental protocols, and offer a data-driven comparison to assist researchers and drug development professionals in selecting the optimal strategy for their specific objectives.
Understanding the Target Molecule: this compound
This compound is a large, polar flavonoid glycoside.[1][6] Its structure consists of a luteolin aglycone attached to a disaccharide residue at the 6-position.[2][7] This glycosidic nature dictates its solubility, making it more soluble in polar organic solvents and aqueous-organic mixtures than in nonpolar solvents.[1][8] An optimal solvent system must effectively solvate this compound while penetrating the plant cell wall to facilitate its release. Studies have shown that hydroalcoholic solutions, particularly aqueous ethanol, are highly effective. For instance, 70% ethanol has been demonstrated to yield significantly higher this compound content compared to water or 100% ethanol, suggesting a balanced polarity is crucial for efficient extraction.[9]
Conventional Extraction Techniques
Conventional methods rely on the solvent's capacity to diffuse into the plant material and solubilize the target compounds over a prolonged period, often enhanced by heat.
Heat Reflux Extraction
Heat reflux extraction is a classic and widely used laboratory technique that employs elevated temperatures and continuous solvent cycling to maximize extraction efficiency.
Causality Behind Experimental Choices: The primary driver of this method is heat, which increases the solubility of this compound and the diffusion rate of the solvent into the corn silk matrix. The reflux condenser is critical; it prevents the loss of solvent through evaporation, allowing the extraction to proceed for extended periods at the solvent's boiling point, thereby ensuring a thorough extraction. A 70% ethanol solution is often chosen as it provides the optimal polarity to dissolve this compound while effectively penetrating the cellular structure of the corn silk.[9] A 6-hour extraction period has been identified as optimal in some studies, as longer durations can lead to the thermal degradation (hydrolysis) of the this compound molecule, reducing the overall yield.[9]
Experimental Protocol: Heat Reflux Extraction
-
Preparation: Air-dry fresh corn silks (harvested 7-15 days after emergence for peak this compound content) at 50°C to a moisture content of 7-9%.[9] Grind the dried silks into a coarse powder (approx. 60 mesh).
-
Solvent Addition: Place 100 g of the powdered corn silk into a 2 L round-bottom flask. Add 1 L of 70% (v/v) aqueous ethanol.
-
Setup: Attach a reflux condenser to the flask and place the apparatus in a heating mantle.
-
Extraction: Heat the mixture to the boiling point of the solvent (approx. 78°C for 70% ethanol) and maintain a gentle reflux for 6 hours.[9]
-
Filtration: After cooling to room temperature, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 60°C to remove the ethanol.
-
Quantification: Analyze the this compound content in the concentrated extract using High-Performance Liquid Chromatography (HPLC).[10]
Workflow for Heat Reflux Extraction
Caption: Workflow for Heat Reflux Extraction of this compound.
Modern "Green" Extraction Techniques
Driven by the principles of green chemistry, modern techniques aim to reduce extraction time, solvent consumption, and energy usage while often improving yield and quality.[11]
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves (typically >20 kHz) to enhance extraction efficiency.
Causality Behind Experimental Choices: The core principle of UAE is acoustic cavitation: the formation, growth, and implosion of microscopic bubbles in the solvent.[12] This process generates intense localized pressures and temperatures, creating microjets and shockwaves that disrupt the plant cell walls. This physical disruption significantly enhances solvent penetration and facilitates the release of intracellular compounds like this compound.[13] As a non-thermal technique, it is particularly suited for preserving heat-sensitive molecules.[12] The choice of parameters such as amplitude (power), time, and ethanol concentration is a delicate balance; for instance, an optimized protocol might use a 38-49% amplitude for about 38 minutes with ~38% ethanol to maximize flavonoid recovery without causing degradation from excessive energy input.[12][14]
Experimental Protocol: Ultrasound-Assisted Extraction
-
Preparation: Prepare dried, powdered corn silk as described in the reflux protocol.
-
Mixing: Suspend 10 g of powdered corn silk in 200 mL of 65% (v/v) aqueous ethanol in a glass beaker.[13]
-
Sonication: Immerse a probe-type ultrasonic transducer into the slurry. Perform the extraction using a 20 kHz ultrasonic processor for 15 minutes with a power of 430 W, often in a pulsed mode (e.g., 2 seconds on, 2 seconds off) to prevent overheating.[13]
-
Separation: Centrifuge the mixture at 6000 x g for 10 minutes to pellet the solid material.
-
Collection: Decant the supernatant (the extract).
-
Concentration & Analysis: Concentrate the extract via rotary evaporation and quantify this compound content using HPLC.
Workflow for Ultrasound-Assisted Extraction
Caption: Workflow for Ultrasound-Assisted Extraction of this compound.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and sample, accelerating the extraction process.[15]
Causality Behind Experimental Choices: Unlike conventional heating, microwaves directly heat the polar molecules (water and ethanol) within the sample matrix.[16] This rapid, localized heating creates immense internal pressure that ruptures the plant cells, leading to a very fast and efficient release of target compounds into the solvent.[17] This mechanism drastically reduces extraction time from hours to minutes.[18] The efficiency of MAE is highly dependent on microwave power, time, and the solid-to-liquid ratio. For related compounds like anthocyanins from corn, optimal conditions have been found around 555 W for 19 minutes with a 1:20 solid-to-liquid ratio, demonstrating the technique's speed.[17]
Experimental Protocol: Microwave-Assisted Extraction
-
Preparation: Prepare dried, powdered corn silk.
-
Mixing: Place 5 g of the powder into a closed microwave extraction vessel with 100 mL of a suitable solvent (e.g., 70% ethanol).[18]
-
Extraction: Place the vessel in a microwave extractor. Irradiate at a power of 280-400 W for 3-5 minutes.[18]
-
Cooling & Filtration: Allow the vessel to cool to a safe handling temperature before opening. Filter the extract to remove solid residue.
-
Analysis: Concentrate and quantify the extract using HPLC.
Enzyme-Assisted Extraction (EAE)
EAE uses specific enzymes to break down the plant cell wall, facilitating the release of intracellular contents.
Causality Behind Experimental Choices: The plant cell wall is a complex matrix of cellulose, hemicellulose, and pectin. EAE employs enzymes like cellulases and proteases to specifically catalyze the degradation of these structural components.[19] This targeted hydrolysis creates pores or completely breaks down the cell wall, allowing the solvent to easily access and extract this compound without the need for harsh temperatures or pressures. This method is highly specific and can lead to cleaner extracts with higher yields of target compounds.[19]
Experimental Protocol: Enzyme-Assisted Extraction
-
Preparation: Prepare dried, powdered corn silk.
-
Enzymatic Treatment: Suspend the powder in a buffered solution (pH optimized for the chosen enzyme, e.g., pH 4.5-5.0 for cellulase). Add a specific concentration of the enzyme (e.g., cellulase and/or protease).
-
Incubation: Incubate the mixture in a shaking water bath at the optimal temperature for the enzyme (e.g., 50°C) for a specified duration (e.g., 1-2 hours).
-
Enzyme Deactivation: Heat the mixture briefly (e.g., to 90°C) to deactivate the enzymes and halt the reaction.
-
Solvent Extraction: Add ethanol to the mixture and perform a short maceration or UAE step to extract the released this compound.
-
Separation & Analysis: Filter or centrifuge the extract, concentrate, and quantify using HPLC.
Comparative Performance Analysis
The selection of an extraction technique is a trade-off between several key performance indicators. The table below summarizes experimental data and established principles from the literature to provide an objective comparison.
| Feature | Heat Reflux | Ultrasound-Assisted (UAE) | Microwave-Assisted (MAE) | Enzyme-Assisted (EAE) |
| Principle | Thermal Diffusion | Acoustic Cavitation | Dielectric Heating | Cell Wall Hydrolysis |
| Extraction Time | Long (3-6 hours)[9] | Very Short (15-40 min)[12][13] | Very Short (3-20 min)[17][18] | Moderate (1-3 hours) |
| Typical Yield | Good | High to Very High[13] | High to Very High[18] | Very High[19] |
| Solvent Usage | High | Moderate to Low[12] | Low[15] | Moderate |
| Energy Input | High | Low to Moderate | Moderate | Low |
| Thermal Degradation | High Risk[9] | Low Risk[12] | Moderate Risk | Very Low Risk |
| Scalability | Moderate | High | Moderate | Moderate to Low |
| "Green" Profile | Poor | Good | Very Good | Excellent |
Final Recommendations for Researchers
The optimal extraction technique for this compound is contingent on the specific goals of the project.
-
For Maximum Yield and Purity: Enzyme-Assisted Extraction (EAE) , potentially coupled with a subsequent UAE step, offers the highest potential for yield and a cleaner extract due to its high specificity, though it may involve higher initial costs for enzymes.[19]
-
For Speed and Efficiency: Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are the clear winners.[13][18] They dramatically reduce extraction times from hours to minutes, making them ideal for high-throughput screening of different corn varieties or for rapid sample preparation.
-
For Traditional Labs with Standard Equipment: Heat Reflux Extraction remains a viable and effective method if specialized equipment is unavailable.[9] However, careful optimization of the extraction time is crucial to prevent the thermal degradation of this compound.[9]
Ultimately, a transition towards modern green techniques like UAE and MAE is highly recommended. Their combination of speed, efficiency, and reduced environmental impact aligns with the future of sustainable natural product chemistry and facilitates more rapid progress in the study and application of valuable compounds like this compound.
References
- 1. CAS 70255-49-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C27H28O14 | CID 70698181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High this compound corn silk extract reduces body weight and fat deposition in C57BL/6J mice fed high-fat diets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | 70255-49-1 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. KR101201628B1 - Method for extracting of corn silk comprising high this compound content - Google Patents [patents.google.com]
- 10. Improved high-performance liquid chromatography (HPLC) method for qualitative and quantitative analysis of allantoin in Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Ultrasound-assisted extraction of anti-inflammatory actives from corn silk (Zea mays L.): Process optimization, machine learning screening, and interaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ijraset.com [ijraset.com]
- 19. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Activities of Maysin, its Glycosylated Forms, and its Aglycone, Luteolin
This guide provides a comprehensive comparison of the biological activities of maysin, its various glycosylated forms, and its aglycone, luteolin. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental data supporting the distinct therapeutic potentials of these related flavonoid compounds.
Introduction to this compound and its Derivatives
This compound is a C-glycosylflavone predominantly found in the silks of maize (Zea mays L.).[1] Its core structure is the flavone luteolin, which is a well-studied flavonoid known for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antidiabetic, neuroprotective, and anticancer effects.[2][3] Luteolin is often found in nature in its glycosylated forms.[2][4] Glycosylation, the attachment of sugar moieties, can significantly alter the physicochemical properties and biological activities of the parent compound, or aglycone.[5][6] this compound itself is a diglycoside of luteolin, specifically rhamnosyl-6-C-(4-ketofucosyl)-5,7,3',4' tetrahydroxyflavone.[7] This guide will compare the biological activities of this compound to other luteolin glycosides and the aglycone luteolin, providing a framework for understanding their structure-activity relationships.
Structural Comparison
The fundamental difference between this compound, its glycosylated forms, and luteolin lies in the presence and nature of attached sugar molecules. Luteolin is the aglycone, a planar molecule with hydroxyl groups that are key to its biological activity.[8] Glycosylation can occur at various positions on the luteolin backbone, leading to a diverse array of derivatives with altered properties. This compound is a C-glycoside, meaning the sugar is attached via a C-C bond, which is generally more stable than the O-glycosidic bonds found in many other flavonoid glycosides.
Caption: Structural relationship between luteolin and its glycosylated forms.
Comparative Biological Activities
The addition of sugar moieties to the luteolin backbone has profound effects on the biological activity of the resulting compounds. This section compares the insecticidal, antioxidant, and anticancer activities of this compound, other luteolin glycosides, and luteolin.
Insecticidal Activity
Flavonoids are known to play a role in plant defense against herbivores.[9][10] this compound, in particular, has been identified as a key factor in the natural resistance of corn to the corn earworm, Heliothis zea.[7] Studies have shown that this compound can severely retard the growth of these larvae when incorporated into their diet.[7]
The insecticidal activity of flavonoids is often structure-dependent. While specific comparative data on the insecticidal activity of this compound versus its direct glycosylated precursors and aglycone is limited, the glycosylation pattern is known to influence the efficacy of flavonoids as insecticides.[11][12] For instance, some flavonoid glycosides have shown harmful effects on certain insect orders like Heteroptera and Diptera.[11] The aglycone, quercetin, a flavonoid structurally similar to luteolin, has demonstrated significant insecticidal activity against Spodoptera frugiperda.[13] It is plausible that the complex glycosylation of this compound is an evolutionary adaptation to enhance its defensive properties in maize.
Antioxidant Activity
The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential.[14] This activity is primarily attributed to their ability to scavenge free radicals and chelate metal ions.[2] Comparative studies have revealed interesting differences between this compound, luteolin, and other flavonoids.
One study found that this compound exhibited higher DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity than rutin, another common flavonoid glycoside.[1][15] However, when compared to its aglycone, luteolin, this compound showed more moderate DPPH scavenging activity.[1] This suggests that the glycosylation of luteolin to form this compound may slightly diminish its direct radical scavenging capacity in this specific assay. Conversely, another study suggested that the addition of a sugar group to form luteolin-7-O-glucoside increases the compound's polarity and enhances its antioxidant activity by inhibiting lipid peroxidation.[8]
Table 1: Comparison of Antioxidant Activities
| Compound | DPPH Radical Scavenging Activity | NBT Reduction Activity (0.1 mg/mL) | Lipid Peroxidase Inhibition | Reference |
| This compound | Higher than rutin, moderate compared to luteolin | 12.02% | High | [1][15] |
| Luteolin | High | 4.66% | - | [15] |
| Luteolin Glycosides (general) | Comparable to quercetin, much higher than tricin | - | Increased | [8][16] |
| Rutin | Lower than this compound | 5.12% | - | [15] |
| Quercetin | - | 1.98% | - | [15] |
Anticancer Activity
Luteolin has been extensively studied for its anticancer properties, demonstrating the ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle in various cancer cell lines.[17][18][19] It modulates multiple signaling pathways involved in cancer progression, including PI3K/Akt, MAPK/ERK, and JAK/STAT.[20][21]
The effect of glycosylation on the anticancer activity of luteolin is complex. Some studies suggest that the aglycone form is more potent. For instance, luteolin showed stronger cytotoxic activity in several human cancer cell lines compared to its 7-O-glucoside.[17] The IC50 values for luteolin were found to be around 12-40 µM in various cancer cell lines.[17]
However, this compound has also demonstrated cytotoxic activity against several human tumor cell lines, including those of the lung, ovary, melanoma, central nervous system, and colon.[1] While its activity was weaker than the chemotherapy drug cisplatin, it showed potential, particularly against colon, central nervous system, and melanoma tumors.[1] Other this compound derivatives have also been shown to have neuroprotective effects and reduce amyloid plaques in a mouse model of Alzheimer's disease.[22] It's important to note that the bioavailability and metabolism of these compounds can differ significantly in vivo, which may alter their ultimate therapeutic efficacy.[5][23][24]
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, this section provides detailed methodologies for key experiments used to assess the biological activities of these flavonoids.
Extraction and Purification of this compound from Corn Silk
A standardized method for extracting and purifying this compound is crucial for obtaining reliable experimental material.
Caption: Workflow for the extraction and purification of this compound.
Detailed Steps:
-
Sample Preparation: Collect and freeze-dry corn silks. Grind the dried silks into a fine powder.[7]
-
Solvent Extraction: Pack the ground silks into a column and sequentially elute with hexane, acetone, and methanol to extract a range of compounds.[7] The methanolic extract typically contains the highest concentration of this compound.[25] An alternative method involves reflux extraction with 70% ethanol.[26]
-
Purification:
-
Concentrate the methanol extract under reduced pressure.[27]
-
Dissolve the residue in a minimal amount of water and load it onto an Amberlite XAD-2 resin column.[7]
-
Wash the column with water to remove polar impurities, then elute the flavonoids with methanol.[7]
-
Further purify the this compound-containing fraction using Sephadex LH-20 column chromatography.[7]
-
Antioxidant Activity Assays: DPPH and ABTS
The DPPH and ABTS assays are widely used to determine the radical scavenging capacity of natural compounds.[28][29][30][31][32]
DPPH Assay Protocol:
-
Prepare a stock solution of DPPH in methanol.[28]
-
Mix an aliquot of the test compound (this compound, luteolin, etc.) with the DPPH solution.[28]
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[28][31]
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.[28][33]
-
Calculate the percentage of DPPH radical scavenging activity.
ABTS Assay Protocol:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.[31][32]
-
Incubate the mixture in the dark at room temperature for 12-16 hours.[31]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to a specific absorbance.
-
Add the test compound to the diluted ABTS•+ solution.
-
Measure the decrease in absorbance at a specific wavelength (e.g., 734 nm) after a set incubation time.[32]
-
Calculate the percentage of ABTS•+ inhibition.
Cell Viability Assay: MTT Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[34][35][36][37]
MTT Assay Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound, luteolin, etc.) and incubate for a desired period (e.g., 24, 48, or 72 hours).[34]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 1-4 hours at 37°C.[34] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[36]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[34]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[36]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Conclusion
The biological activities of this compound, its glycosylated forms, and its aglycone, luteolin, are intricately linked to their chemical structures. While the aglycone luteolin often exhibits potent antioxidant and anticancer activities in vitro, its glycosylated derivatives, including this compound, also possess significant and sometimes distinct biological properties. Glycosylation can modulate the compound's polarity, bioavailability, and interaction with biological targets. The insecticidal properties of this compound highlight its specialized role in plant defense. Further research, particularly in vivo studies, is necessary to fully elucidate the therapeutic potential of these compounds and to understand how their metabolic fate influences their ultimate biological effects. This comparative guide provides a foundation for researchers to design and interpret experiments aimed at harnessing the therapeutic benefits of this important class of flavonoids.
References
- 1. Radical Scavenging Activity and Cytotoxicity of this compound(C-glycosylflavone) isolated from Silks of Zea mays L. -KOREAN JOURNAL OF CROP SCIENCE | Korea Science [koreascience.kr]
- 2. Recent insights into luteolin and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Anti-Nociceptive and Anti-Inflammatory Effect of Luteolin in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Flavonoids as Insecticides in Crop Protection—A Review of Current Research and Future Prospects [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Development of Flavonoid Insecticides - Lifeasible [lifeasible.com]
- 13. Insecticidal Activity of Organic Extracts of Solidago graminifolia and Its Main Metabolites (Quercetin and Chlorogenic Acid) against Spodoptera frugiperda: An In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Structure modification of luteolin and the influence of its derivatives on biological activities [frontiersin.org]
- 15. asianpubs.org [asianpubs.org]
- 16. Biological activity of luteolin glycosides and tricin from Sasa senanensis Rehder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticancer activity of the plant flavonoid luteolin against preclinical models of various cancers and insights on different signalling mechanisms modulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Therapeutic Potential of Luteolin on Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. How to Test Luteolin's Anti-carcinogenic Mechanisms [eureka.patsnap.com]
- 21. mdpi.com [mdpi.com]
- 22. This compound and Its Flavonoid Derivative from Centipedegrass Attenuates Amyloid Plaques by Inducting Humoral Immune Response with Th2 Skewed Cytokine Response in the Tg (APPswe, PS1dE9) Alzheimer's Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Bioavailability and metabolism of mometasone furoate: pharmacology versus methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Oral Bioavailability and Metabolism of Midazolam in Stable Critically Ill Children: A Pharmacokinetic Microtracing Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Identification of this compound and Related Flavonid Analogues in Corn Silks [agris.fao.org]
- 26. KR101201628B1 - Method for extracting of corn silk comprising high this compound content - Google Patents [patents.google.com]
- 27. High this compound corn silk extract reduces body weight and fat deposition in C57BL/6J mice fed high-fat diets - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bio-protocol.org [bio-protocol.org]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. e3s-conferences.org [e3s-conferences.org]
- 32. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Phytochemical Analysis and Characterization of Corn Silk (Zea mays, G5417) | MDPI [mdpi.com]
- 34. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 36. MTT assay protocol | Abcam [abcam.com]
- 37. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Mechanism of Action of Maysin in Different Cancer Cell Lines
This guide provides an in-depth technical analysis of the anti-cancer properties of Maysin, a naturally occurring flavonoid glycoside found in corn silk. We will objectively compare its mechanism of action across various cancer cell lines, supported by experimental data, to offer valuable insights for researchers, scientists, and professionals in drug development.
Introduction to this compound: A Flavonoid with Anticancer Potential
This compound is a C-glycosylflavone, a derivative of the flavone luteolin.[1] Natural compounds, particularly flavonoids, have garnered significant interest in oncology for their potential as chemotherapeutic and chemopreventive agents. This compound, in particular, has demonstrated cytotoxic effects against a range of cancer cell lines, suggesting its potential as a broad-spectrum anti-cancer agent.[1][2] This guide will delve into the molecular mechanisms that underpin this compound's anticancer activity, providing a comparative analysis of its effects on cell viability, apoptosis, and key signaling pathways in different cancer contexts.
Comparative Cytotoxicity of this compound Across Diverse Cancer Cell Lines
The efficacy of a potential anti-cancer compound is fundamentally determined by its ability to inhibit the growth of cancer cells. The half-maximal effective concentration (ED50), the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time, is a standard measure of a drug's potency.
A comparative study on the in vitro cytotoxicity of this compound against five human tumor cell lines revealed varying degrees of sensitivity. The standard chemotherapeutic agent, cisplatin, was used as a point of comparison.[1]
| Cell Line | Cancer Type | This compound ED50 (µg/mL) | Cisplatin ED50 (µg/mL) |
| PC-3 | Prostate Cancer | Not explicitly stated in the comparative study, but dose-dependent reduction in viability observed up to 200 µg/mL[2] | N/A in this specific study |
| A549 | Lung Cancer | 62.24 | Weaker than cisplatin[1] |
| SK-OV-3 | Ovarian Cancer | 43.18 | Weaker than cisplatin[1] |
| SK-MEL-2 | Melanoma | 16.83 | Weaker than cisplatin[1] |
| XF-489 | Central Nervous System Cancer | 37.22 | Weaker than cisplatin[1] |
| HCT-15 | Colon Cancer | 32.09 | Weaker than cisplatin[1] |
Table 1: Comparative Cytotoxicity (ED50) of this compound and Cisplatin in Various Cancer Cell Lines. [1][2]
From this data, it is evident that this compound exhibits a range of cytotoxic potencies across different cancer types, with the most pronounced effect observed in the SK-MEL-2 melanoma cell line. While its potency is generally lower than that of cisplatin, a potent and widely used chemotherapeutic with significant side effects, this compound's natural origin and potentially more favorable toxicity profile warrant further investigation.[1]
Unraveling the Mechanism of Action: A Deep Dive into Prostate Cancer
The most detailed mechanistic insights into this compound's anti-cancer activity come from studies on the androgen-independent human prostate cancer cell line, PC-3.[2] These studies reveal a multi-pronged attack on cancer cell survival, primarily through the induction of apoptosis and the disruption of critical pro-survival signaling pathways.
Induction of Mitochondria-Dependent Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many cancer cells evade apoptosis, contributing to their uncontrolled proliferation. This compound has been shown to effectively induce apoptosis in PC-3 cells.[2] The key molecular events are:
-
Morphological Changes: Treatment with this compound leads to characteristic apoptotic morphological changes, including cell shrinkage and detachment.[2]
-
Phosphatidylserine Externalization: Annexin V-FITC/PI double staining demonstrates an increase in early and late apoptotic cells, indicating the externalization of phosphatidylserine, a hallmark of apoptosis.[2]
-
Mitochondrial Membrane Potential (MMP) Depolarization: this compound treatment causes a depolarization of the mitochondrial membrane, a critical event in the intrinsic apoptotic pathway.[2]
-
Modulation of Bcl-2 Family Proteins and Caspases: Western blot analysis reveals a significant reduction in the expression of the anti-apoptotic protein Bcl-2 and the precursor form of caspase-3 (pro-caspase-3).[2] The decrease in Bcl-2 and the subsequent activation of executioner caspases like caspase-3 are central to the mitochondria-dependent apoptotic cascade.
Figure 1: this compound's Induction of Mitochondria-Dependent Apoptosis.
Attenuation of Pro-Survival Signaling Pathways
The PI3K/Akt and MAPK/ERK signaling pathways are frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. This compound has been shown to significantly attenuate the phosphorylation of both Akt and ERK in PC-3 cells, suggesting an inhibition of these crucial pro-survival pathways.[2]
-
PI3K/Akt Pathway: This pathway is a key regulator of cell survival and proliferation. Its inhibition by this compound likely contributes to the observed apoptotic effects.
-
MAPK/ERK Pathway: This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and survival. This compound's ability to suppress ERK phosphorylation further underscores its anti-proliferative activity.
Figure 2: this compound's Inhibition of PI3K/Akt and MAPK/ERK Signaling Pathways.
Comparative Mechanistic Insights and Future Directions
While the mechanism of this compound has been well-elucidated in PC-3 prostate cancer cells, there is a notable lack of detailed mechanistic studies in other cancer cell lines. Based on the cytotoxic data presented in Table 1, it is plausible that this compound induces apoptosis and inhibits pro-survival signaling in other cancer cells, such as those from the lung, colon, and skin. However, direct experimental evidence is needed to confirm this hypothesis.
For comparison, this compound's aglycone, luteolin, has been more extensively studied and has been shown to induce apoptosis and cell cycle arrest, and inhibit the PI3K/Akt and MAPK/ERK pathways in various cancer cell lines, including breast, lung, and colon cancer. The glycosylation of flavonoids can influence their bioavailability and bioactivity, which may account for the differences in potency observed between this compound and luteolin.[1]
Future research should focus on:
-
Broadening Mechanistic Studies: Conducting detailed analyses of this compound's effects on apoptosis, cell cycle, and key signaling pathways in a wider range of cancer cell lines, particularly those for which cytotoxic data is already available.
-
Comparative Studies: Directly comparing the efficacy and mechanisms of this compound with its aglycone, luteolin, and other relevant flavonoid glycosides.
-
In Vivo Studies: Evaluating the anti-tumor efficacy and safety of this compound in preclinical animal models to assess its therapeutic potential.
-
Synergistic Effects: Investigating the potential for this compound to enhance the efficacy of existing chemotherapeutic drugs, as has been demonstrated in PC-3 cells with agents like 5-FU, etoposide, and cisplatin.[2]
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, we provide the following detailed, step-by-step methodologies for key experiments.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Figure 3: Experimental Workflow for the MTT Assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µg/mL) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method uses PI to stain the DNA of the cells, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 30 minutes on ice.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and to analyze changes in their expression levels or post-translational modifications (e.g., phosphorylation).
Figure 4: General Workflow for Western Blotting.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, caspase-3, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, with demonstrated cytotoxicity across a range of cancer cell lines. Its well-defined mechanism of action in prostate cancer, involving the induction of mitochondria-dependent apoptosis and the inhibition of key pro-survival signaling pathways, provides a strong foundation for further investigation. While more research is needed to confirm these mechanisms in other cancer types, the existing data strongly supports the continued exploration of this compound as a potential therapeutic agent, either alone or in combination with existing cancer therapies. This guide provides the necessary foundational knowledge and experimental protocols to empower researchers to further elucidate the promising anti-cancer properties of this natural flavonoid.
References
A Head-to-Head Comparison of Maysin and Luteolin's Anti-inflammatory Properties
A Technical Guide for Researchers and Drug Development Professionals
In the vast landscape of natural compounds, flavonoids stand out for their therapeutic potential, particularly in modulating inflammatory responses. Among these, luteolin is a well-characterized flavone known for its potent anti-inflammatory effects. Its glycoside counterpart, maysin, found notably in corn silk, also presents intriguing biological activities. This guide provides a detailed, head-to-head comparison of the anti-inflammatory properties of this compound and its aglycone, luteolin, grounded in experimental evidence to inform research and development efforts.
Molecular Overview: Structure Dictates Function
At the heart of their biological activity lies their chemical structure. Luteolin (C₁₅H₁₀O₆) is a simple flavone, a tetrahydroxyflavone with hydroxyl groups at positions 3', 4', 5, and 7, which are crucial for its antioxidant and anti-inflammatory actions.[1][2] this compound (C₂₇H₂₈O₁₄), on the other hand, is a flavone C-glycoside. It is structurally composed of a luteolin backbone attached to a disaccharide residue at the 6th carbon position.[3] This glycosidic linkage significantly increases its molecular weight and alters its polarity, which can influence its bioavailability and cellular uptake compared to luteolin.
| Feature | Luteolin | This compound |
| Chemical Formula | C₁₅H₁₀O₆ | C₂₇H₂₈O₁₄ |
| Molar Mass | 286.24 g/mol | 576.5 g/mol |
| Structure | Aglycone (no sugar moiety) | C-glycoside of Luteolin |
| Key Feature | Planar structure with four hydroxyl groups | Luteolin core with a bulky disaccharide group |
The presence of the sugar moiety in this compound makes it more water-soluble than luteolin, which is a very hydrophobic molecule.[4] However, it is generally believed that the aglycone form (luteolin) exhibits stronger biological effects, as the glycoside form (like this compound) may need to be hydrolyzed to the aglycone to exert its full activity within the cell.[5]
Comparative Analysis of Anti-inflammatory Mechanisms
Both luteolin and this compound modulate inflammatory responses by targeting key signaling pathways and mediators. However, the extent and specific mechanisms of their actions can differ, largely due to their structural variations.
2.1. Modulation of Key Signaling Pathways: NF-κB and MAPK
The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation.[6][7] They control the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.[6]
-
Luteolin: Extensive research demonstrates that luteolin is a potent inhibitor of both NF-κB and MAPK signaling.[8][9] It can block the degradation of IκB-α, an inhibitor of NF-κB, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[10] Luteolin also suppresses the phosphorylation of key MAPK proteins, including ERK, JNK, and p38.[11][12] This dual inhibition effectively shuts down a major portion of the inflammatory cascade initiated by stimuli like lipopolysaccharide (LPS).[10][13]
-
This compound: Evidence suggests that this compound also interacts with these pathways, but its effect can be context-dependent. One study on RAW 264.7 macrophages showed that this compound can stimulate the phosphorylation of MAPKs (ERK, JNK) and Akt, leading to the nuclear translocation of NF-κB and an increase in TNF-α secretion.[14] This suggests this compound may act as an immunomodulator, enhancing innate immunity rather than purely suppressing inflammation in certain contexts.[14] This contrasts sharply with the generally suppressive role of luteolin.
Signaling Pathway Diagram: Luteolin's Inhibition of NF-κB
Caption: Luteolin inhibits the NF-κB pathway by blocking IKK activation and nuclear translocation of p65.
2.2. Inhibition of Pro-inflammatory Mediators
The downstream effects of NF-κB and MAPK activation include the production of nitric oxide (NO), prostaglandins, and cytokines like TNF-α and Interleukin-6 (IL-6).
-
Luteolin: Luteolin is a well-documented inhibitor of the production of these mediators. It strongly suppresses NO and IL-6 production in LPS-stimulated macrophages by down-regulating the expression of iNOS and IL-6 at both the gene transcription and translation levels.[15] Numerous studies have confirmed its ability to reduce TNF-α, IL-1β, and prostaglandin E2 (PGE2) by inhibiting COX-2 expression.[11][13][16]
-
This compound: Data on this compound's direct anti-inflammatory effects through mediator inhibition is less clear and appears contradictory. While it has been investigated for various biological activities like insecticidal and neuroprotective effects, its role in inflammation is complex.[3][17] As mentioned, one study reported that this compound increased TNF-α and iNOS production in macrophages, suggesting a pro-inflammatory or immunostimulatory role in that specific model.[14]
2.3. Antioxidant Activity
Oxidative stress is intrinsically linked to inflammation. The ability to scavenge reactive oxygen species (ROS) is a key component of a compound's anti-inflammatory profile.
-
Luteolin: Luteolin is a potent antioxidant, a property attributed to its specific chemical structure.[2][9] It effectively scavenges free radicals, protecting cells from ROS-induced damage.[2]
-
This compound: A direct comparative study on antioxidant activity found this compound to have higher lipid peroxidase inhibition than luteolin at all tested concentrations.[18] In another assay, this compound also exhibited strong DPPH radical scavenging activity, superior to quercetin and rutin at a concentration of 0.5 mg/mL, though slightly less than luteolin.[18] This indicates that this compound is also a potent antioxidant, a property that may contribute to anti-inflammatory effects not captured in studies focused solely on cytokine production.
Head-to-Head Efficacy: A Summary of Experimental Data
Direct comparative studies providing IC₅₀ values for this compound in anti-inflammatory assays are scarce. However, a study comparing luteolin (LT) with a sulfated derivative (DSL) provides a useful benchmark for how structural modifications affect activity. In an in vivo carrageenan-induced inflammation model, LT was the least effective, while its sulfated derivative (DSL) was over three times more potent.[19] This highlights how modifications to the core luteolin structure can dramatically alter efficacy.
Luteolin itself has demonstrated significant potency in various assays. For example, IC₅₀ values for inhibiting cancer cell proliferation often fall in the low micromolar range (1.1 µM to 7.6 µM).[20]
| Parameter | Luteolin | This compound | Key Findings |
| NF-κB Inhibition | Strong Inhibitor | Potential Activator | Luteolin consistently suppresses NF-κB.[10] this compound was shown to activate NF-κB in one study.[14] |
| MAPK Inhibition | Strong Inhibitor | Potential Activator | Luteolin inhibits phosphorylation of ERK, JNK, p38.[11][12] this compound was shown to stimulate phosphorylation.[14] |
| NO Production | Strongly Inhibits | Likely Inhibits (Inferred) | Luteolin is a potent inhibitor of iNOS expression and NO production.[15] this compound's effect is not well-documented, but its antioxidant properties suggest it may inhibit NO. |
| TNF-α Production | Strongly Inhibits | Increases (in one study) | Luteolin consistently reduces TNF-α.[13][16] this compound was reported to increase TNF-α secretion from macrophages.[14] |
| Antioxidant Activity | High | High | Both are potent antioxidants. This compound showed higher lipid peroxidase inhibition in one direct comparison.[18] |
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide standardized protocols for key in vitro anti-inflammatory assays.
4.1. Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the inhibitory effect of a compound on the production of NO by LPS-stimulated macrophages.
-
Rationale: RAW 264.7 cells are a standard murine macrophage cell line that reliably produces large amounts of NO via iNOS upon stimulation with LPS, mimicking a key aspect of the inflammatory response.
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound, luteolin (e.g., 1, 5, 10, 25, 50 µM), or a vehicle control (DMSO) for 1 hour. Include a positive control like Dexamethasone.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours.
-
Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Analysis: Calculate the nitrite concentration based on a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-only treated cells.
4.2. Protocol: Western Blot for NF-κB p65 Nuclear Translocation
This protocol assesses whether a compound inhibits the movement of the active NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Rationale: Nuclear translocation of p65 is a critical step for NF-κB to function as a transcription factor. Blocking this step is a key anti-inflammatory mechanism.
-
Cell Culture & Treatment: Culture and treat RAW 264.7 cells in 6-well plates as described above (steps 1-4), but for a shorter duration (e.g., 30-60 minutes after LPS stimulation).
-
Nuclear and Cytoplasmic Extraction:
-
Harvest the cells and perform subcellular fractionation using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) according to the manufacturer's instructions. This separates cytoplasmic proteins from nuclear proteins.
-
Determine the protein concentration of each fraction using a BCA assay.
-
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from both cytoplasmic and nuclear extracts onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against NF-κB p65. Use Lamin B1 as a nuclear loading control and β-actin or GAPDH as a cytoplasmic loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the p65 band intensity in the nuclear fraction relative to the Lamin B1 control to determine the extent of translocation inhibition.
Experimental Workflow Diagram
Caption: Standard workflow for in vitro evaluation of anti-inflammatory compounds.
Synthesis and Future Directions
The available evidence paints a clear picture: luteolin is a potent and direct anti-inflammatory agent , consistently demonstrating its ability to suppress key inflammatory pathways (NF-κB, MAPK) and the production of downstream mediators like NO and TNF-α.[8][10][13]
This compound, its glycosylated form, presents a more complex profile. While it possesses strong antioxidant capabilities that are inherently anti-inflammatory, its direct interaction with macrophage signaling pathways may be immunostimulatory rather than immunosuppressive.[14][18] The large disaccharide moiety fundamentally alters its interaction with cellular targets compared to its aglycone, luteolin.
For drug development professionals, this comparison is critical:
-
Luteolin represents a promising lead compound for developing therapies targeting chronic inflammatory diseases where broad suppression of NF-κB and MAPK is desired.
-
This compound may be better suited for applications where immune modulation, rather than simple suppression, is the goal. Further research is needed to clarify its mechanism and determine if its in vivo effects, after potential metabolism to luteolin, differ from its in vitro profile.
Future head-to-head studies should focus on in vivo models of inflammation to understand the bioavailability and metabolic fate of this compound and directly compare its efficacy against luteolin in a complex biological system.
References
- 1. researchgate.net [researchgate.net]
- 2. Luteolin | C15H10O6 | CID 5280445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C27H28O14 | CID 70698181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound Luteolin (FDB013255) - FooDB [foodb.ca]
- 5. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside | MDPI [mdpi.com]
- 6. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luteolin-3′-O-Phosphate Inhibits Lipopolysaccharide-Induced Inflammatory Responses by Regulating NF-κB/MAPK Cascade Signaling in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ATP-Binding Pocket-Targeted Suppression of Src and Syk by Luteolin Contributes to Its Anti-Inflammatory Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunostimulating activity of this compound isolated from corn silk in murine RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of luteolin on the release of nitric oxide and interleukin-6 by macrophages stimulated with lipopolysaccharide from Prevotella intermedia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. This compound - Immunomart [immunomart.com]
- 18. asianpubs.org [asianpubs.org]
- 19. Comparative Study of the Pharmacological Properties of Luteolin and Its 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Maysin: A Guide to Laboratory Safety and Compliance
Important Notice: As of the date of this publication, a specific, manufacturer-provided Safety Data Sheet (SDS) with detailed disposal instructions for Maysin is not widely available in public resources.[1] This guide is therefore constructed based on the chemical's known properties as a flavonoid glycoside and established best practices for the disposal of analogous, non-acutely hazardous research chemicals.[2][3] It is imperative to consult your institution's Environmental Health & Safety (EHS) department and any available supplier documentation to ensure full compliance with local, state, and federal regulations.[4] The procedures outlined here are intended to supplement, not replace, institutional protocols.
Introduction: Understanding this compound and the Imperative for Proper Disposal
This compound is a flavone C-glycoside naturally occurring in plants like maize (Zea mays), where it exhibits insecticidal properties.[5] In the laboratory, it is investigated for various bioactivities, including potential neuroprotective and anticancer effects.[5] As with any chemical compound used in research, the responsible management of its waste is a critical component of laboratory safety and environmental stewardship.[6] Improper disposal can lead to regulatory violations, environmental contamination, and potential health and safety risks.[7] This guide provides a procedural framework for the safe handling and disposal of this compound waste streams typically generated in a research environment.
Hazard Assessment and Risk Mitigation
In the absence of a comprehensive SDS, a conservative approach to hazard assessment is warranted. This compound should be handled as a substance with unknown long-term toxicological properties.
-
Physical State: Typically a solid powder.
-
Chemical Class: Flavonoid glycoside.[2] Flavonoids are generally considered to have low acute toxicity, but some can have potent biological effects.[8]
-
Primary Hazards:
Personal Protective Equipment (PPE)
When handling this compound in any form, the following PPE is mandatory to minimize exposure:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects against splashes and airborne powder.[1] |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents dermal contact. Gloves must be inspected before use and changed immediately if contaminated.[1] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Recommended when handling bulk powder outside of a fume hood. | Use a NIOSH-approved respirator to prevent inhalation.[9] |
All handling of this compound powder should ideally be performed within a chemical fume hood or a similar ventilated enclosure to contain dust.[7]
Step-by-Step Disposal Procedures
The cornerstone of proper chemical waste management is meticulous segregation.[6][10] Never mix this compound waste with other waste streams unless compatibility is certain and institutional protocols permit it.[4]
Solid this compound Waste
This category includes expired pure this compound, contaminated weigh boats, pipette tips, gloves, and other disposable labware.
Protocol for Solid Waste Collection:
-
Designate a Container: Use a clearly labeled, puncture-resistant container with a secure lid.[4] A plastic pail or a sturdy, plastic-lined cardboard box is often suitable.[11]
-
Labeling: The container must be affixed with a "Hazardous Waste" tag.[12] The label must include:
-
Accumulation: Place all solid materials that have come into contact with this compound directly into this container.[4]
-
Storage: Keep the container sealed when not in use.[13] Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.[13][14]
Liquid this compound Waste
This category includes solutions of this compound in solvents (e.g., methanol, DMSO, aqueous buffers).
Protocol for Liquid Waste Collection:
-
Select a Compatible Container: Use a leak-proof container made of a material compatible with the solvent used. For organic solvents, plastic or glass carboys are standard.[12][14] Ensure the container has a screw-top cap.
-
Segregation is Key:
-
Halogenated vs. Non-Halogenated Solvents: Do NOT mix chlorinated solvents (e.g., dichloromethane) with non-halogenated solvents (e.g., methanol, acetonitrile). They require different disposal pathways.[15]
-
Aqueous Waste: Solutions of this compound in buffers or water should be collected separately. The pH should be kept between 5 and 9 to minimize reactivity.[16]
-
-
Labeling: As with solid waste, the liquid waste container must have a "Hazardous Waste" tag detailing all chemical constituents by their full name and estimated percentages.[12]
-
Accumulation: Fill the container to no more than 90% capacity to allow for vapor expansion and prevent spills.[14]
-
Storage: Keep the container tightly sealed in a designated satellite accumulation area, preferably within secondary containment (e.g., a spill tray) to mitigate leaks.[6]
Decontamination of Reusable Glassware
Properly cleaning reusable labware is a critical step in waste minimization.
Protocol for Decontamination:
-
Initial Rinse: Rinse the glassware with a small amount of a suitable solvent (e.g., ethanol or acetone) that can dissolve this compound.
-
Collect Rinse Solvent: This initial rinse solvent (rinsate) is considered hazardous waste and must be collected in the appropriate liquid waste container.[4]
-
Standard Washing: After the initial solvent rinse, the glassware can be washed using standard laboratory detergent, followed by thorough rinsing with water.[4]
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
Protocol for Small Spills (Powder):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear appropriate PPE, including a respirator if necessary.
-
Containment: Gently cover the spill with absorbent pads or paper towels to prevent the powder from becoming airborne.
-
Cleanup: Carefully wipe the area with dampened paper towels. Avoid dry sweeping, which can create dust.
-
Disposal: Place all cleanup materials into the designated solid hazardous waste container.
-
Decontaminate: Clean the spill surface with a suitable solvent, followed by soap and water. Collect all cleaning liquids as hazardous waste.
dot graph SpillResponseWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; // Default node start [label="Spill Occurs", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; alert [label="Alert Personnel & Secure Area"]; ppe [label="Don Appropriate PPE\n(Gloves, Goggles, Lab Coat, Respirator if needed)"]; contain [label="Contain Spill\n(Cover with absorbent pads)"]; cleanup [label="Clean Up Spill\n(Wipe with dampened towels)"]; dispose [label="Dispose of Cleanup Materials\nin Hazardous Waste Container"]; decon [label="Decontaminate Surface"]; end_node [label="Procedure Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> alert; alert -> ppe; ppe -> contain; contain -> cleanup; cleanup -> dispose; dispose -> decon; decon -> end_node; } DOT Caption: Workflow for managing a small laboratory spill of this compound powder.
Final Disposal Pathway
All generated hazardous waste, both solid and liquid, must be disposed of through your institution's EHS-approved channels.
-
Request Pickup: Once a waste container is full or has been accumulating waste for the maximum time allowed by your institution (often 9-12 months), submit a chemical waste pickup request to your EHS department.[12][13]
-
Documentation: Ensure all labels and forms are filled out completely and accurately. Incomplete information is a common reason for a rejected pickup.[12]
-
Professional Disposal: Your EHS office will coordinate with a licensed hazardous waste disposal service to transport, treat, and dispose of the material in compliance with all regulations, including those set by the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).[10][17]
dot graph WasteDisposalDecisionTree { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Node styles start [label="this compound Waste Generated", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_solid [label="Is the waste solid or liquid?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
solid_waste_path [label="Solid Waste\n(Contaminated PPE, vials, etc.)"]; liquid_waste_path [label="Liquid Waste\n(Solutions, rinsate)"];
solid_container [label="Place in Labeled\nSolid Hazardous Waste Container"];
is_halogenated [label="Is solvent halogenated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
non_halo_container [label="Place in Labeled\nNon-Halogenated Liquid Waste"]; halo_container [label="Place in Labeled\nHalogenated Liquid Waste"]; aqueous_container [label="Is it an aqueous solution?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; aqueous_waste_container [label="Place in Labeled\nAqueous Waste Container"];
store [label="Store in Satellite Accumulation Area"]; pickup [label="Request EHS Waste Pickup"]; end_node [label="Compliant Disposal", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> is_solid; is_solid -> solid_waste_path [label="Solid"]; is_solid -> liquid_waste_path [label="Liquid"];
solid_waste_path -> solid_container; solid_container -> store;
liquid_waste_path -> aqueous_container; aqueous_container -> is_halogenated [label="No (Organic Solvent)"]; aqueous_container -> aqueous_waste_container [label="Yes"];
is_halogenated -> non_halo_container [label="No"]; is_halogenated -> halo_container [label="Yes"];
non_halo_container -> store; halo_container -> store; aqueous_waste_container -> store;
store -> pickup; pickup -> end_node; } DOT Caption: Decision tree for the proper segregation of this compound laboratory waste.
By adhering to these systematic procedures, researchers can ensure the safe and compliant disposal of this compound waste, protecting themselves, their colleagues, and the environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 70255-49-1 [chemicalbook.com]
- 6. actenviro.com [actenviro.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. conncoll.edu [conncoll.edu]
- 10. Effective Lab Chemical Waste Management [emsllcusa.com]
- 11. orf.od.nih.gov [orf.od.nih.gov]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. acewaste.com.au [acewaste.com.au]
- 16. ptb.de [ptb.de]
- 17. Laboratory Waste Disposal: A Quick Overview [emsllcusa.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Maysin
In the dynamic landscape of drug discovery and development, the safety of our researchers is paramount. This guide provides essential, immediate safety and logistical information for the handling of Maysin, a flavone C-glycoside with notable insecticidal and neuroprotective properties.[1][2] As Senior Application Scientists, we understand that true laboratory safety transcends mere compliance; it is about cultivating a deep, intuitive understanding of the materials we work with. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety and best practices.
Understanding the Hazard: The Chemical Profile of this compound
This compound, a flavone C-glycoside isolated from sources like corn silk (Zea mays), is a solid powder that requires careful handling to mitigate risks associated with dust inhalation and dermal contact.[1][2] While comprehensive toxicological data is not extensively documented in readily available safety data sheets, the precautionary principle dictates that it should be handled with the care afforded to potentially hazardous chemical powders. The primary risks stem from the physical nature of the compound as a fine powder and its potential biological activity.
Key Considerations:
-
Inhalation: Fine powders can be easily aerosolized, leading to respiratory tract irritation.
-
Dermal and Eye Contact: Direct contact with the skin and eyes can cause irritation.[3]
-
Sensitization: Prolonged or repeated exposure may lead to allergic reactions in susceptible individuals.[4]
| Property | Data |
| Molecular Formula | C27H28O14[1][3] |
| Molecular Weight | 576.51 g/mol [1][3] |
| Appearance | White to yellow solid containing liquid.[4] |
| Primary Hazards | May cause skin and serious eye irritation.[3][4] May cause sensitization by skin contact.[4] |
The Core of Protection: Personal Protective Equipment (PPE) Protocol
A robust PPE strategy is the cornerstone of safe this compound handling. The following protocol is designed to provide a comprehensive barrier against potential exposure.
Eye and Face Protection: The First Line of Defense
To prevent contact with this compound dust and potential splashes, tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[3][5] In situations with a higher risk of splashing, such as when working with solutions, a face shield should be used in conjunction with safety goggles for enhanced protection.[6]
Skin Protection: An Impermeable Barrier
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable minimum for incidental contact, but they should be changed immediately if contamination occurs.[7] For more extensive handling, consider double-gloving or using gloves with a higher level of chemical resistance that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[3] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[3]
-
Lab Coat: A standard laboratory coat should be worn to protect skin and personal clothing from contamination.[5] For tasks with a higher risk of contamination, consider a disposable gown or coveralls.[6]
-
Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting to protect against spills and falling objects.[6][7]
Respiratory Protection: Safeguarding Against Inhalation
Given that this compound is a powder, preventing the inhalation of airborne particles is critical. All handling of powdered this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with an appropriate particulate filter should be used.[3]
Operational Plan: From Handling to Disposal
Safe handling practices are crucial to minimize exposure and maintain a secure laboratory environment.
Step-by-Step Handling Procedure
-
Preparation: Before handling this compound, ensure your designated workspace, such as a chemical fume hood, is clean and uncluttered.[5] Assemble all necessary equipment and materials.
-
Donning PPE: Put on all required personal protective equipment as outlined in the previous section.
-
Handling the Compound:
-
Cleaning: After handling, decontaminate the work area and any equipment used.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Unused this compound: Unused this compound should be disposed of as chemical waste. This can be achieved through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, wipes, and pipette tips, should be placed in a sealed, labeled container and disposed of as chemical waste.[5]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as chemical waste. The rinsed container can then be disposed of according to institutional policy.[3][5]
Emergency Procedures: Immediate and Effective Response
In the event of an accidental exposure, a swift and correct response is vital.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[3]
-
Eye Contact: Rinse the eyes with pure water for at least 15 minutes. Seek immediate medical attention.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the safety and handling workflow, the following diagram illustrates the key decision points and procedural flow.
Caption: this compound Handling and Safety Workflow
References
- 1. This compound | 70255-49-1 [chemicalbook.com]
- 2. This compound | C27H28O14 | CID 70698181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. images.thdstatic.com [images.thdstatic.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
